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  • Product: 3-Amino-3-(4-aminophenyl)propan-1-ol
  • CAS: 886364-12-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Amino-3-(4-aminophenyl)propan-1-ol: Properties, Synthesis, and Applications

Introduction 3-Amino-3-(4-aminophenyl)propan-1-ol is a bifunctional organic molecule of significant interest to researchers and drug development professionals. Its structure, featuring a chiral center, a primary alcohol,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Amino-3-(4-aminophenyl)propan-1-ol is a bifunctional organic molecule of significant interest to researchers and drug development professionals. Its structure, featuring a chiral center, a primary alcohol, and two primary amino groups—one aliphatic and one aromatic—makes it a versatile building block in medicinal chemistry and materials science. The presence of these distinct functional groups allows for selective chemical modifications, enabling its incorporation into a wide array of complex molecular architectures.

While direct literature on 3-Amino-3-(4-aminophenyl)propan-1-ol is emerging, its structural analogues, such as those with chloro, fluoro, and methyl substitutions on the phenyl ring, have been recognized for their role as key intermediates in the synthesis of pharmacologically active compounds.[1][2][3] For instance, the chiral β-amino alcohol scaffold is a core component in the development of kinase inhibitors and other targeted therapies.[3] This guide will provide a comprehensive overview of the known and predicted basic properties of 3-Amino-3-(4-aminophenyl)propan-1-ol, drawing upon data from its closely related analogues to present a holistic technical profile for researchers.

Physicochemical Properties

The physicochemical properties of 3-Amino-3-(4-aminophenyl)propan-1-ol are crucial for its handling, storage, and application in synthetic chemistry. The following table summarizes its key properties, with some data supplemented by information from its structural analogues.

PropertyValueSource
CAS Number 1217815-51-4 (for (S)-enantiomer)[4]
Molecular Formula C9H14N2O[4]
Molecular Weight 166.22 g/mol [4]
Appearance Predicted to be a solid at room temperatureInferred from analogues
Melting Point Not available
Boiling Point Not available
Solubility Predicted to be soluble in polar organic solvents (e.g., methanol, ethanol, DMSO) and aqueous acidic solutions.Inferred from structure
pKa (predicted) Amino groups: ~4.5 (aromatic), ~9.5 (aliphatic); Hydroxyl group: ~15Inferred from structure
LogP (predicted) 0.8Inferred from analogues
Storage Sealed in dry, 2-8°C[4]

Synthetic Routes

The synthesis of 3-Amino-3-(4-aminophenyl)propan-1-ol can be approached through various synthetic strategies. A common and effective method involves the reduction of a nitro-group precursor, which is a well-established transformation in organic synthesis.

Synthesis via Reduction of a Nitro Intermediate

A plausible and scalable synthesis route starts from a commercially available nitro-substituted precursor. This multi-step process offers a clear path to the target molecule.

G cluster_0 Step 1: Reduction of Carboxylic Acid cluster_1 Step 2: Catalytic Hydrogenation 4-(4-Nitrophenyl)butyric_acid 4-(4-Nitrophenyl)butyric acid Borane_THF Borane-THF complex in THF 4-(4-Nitrophenyl)butyric_acid->Borane_THF 3-(4-Nitrophenyl)propan-1-ol 3-(4-Nitrophenyl)propan-1-ol Borane_THF->3-(4-Nitrophenyl)propan-1-ol Reduction Hydrogen H2, Pd/C in MeOH 3-(4-Nitrophenyl)propan-1-ol->Hydrogen 3-Amino-3-(4-aminophenyl)propan-1-ol 3-Amino-3-(4-aminophenyl)propan-1-ol Hydrogen->3-Amino-3-(4-aminophenyl)propan-1-ol Reduction

Caption: A two-step synthesis of 3-Amino-3-(4-aminophenyl)propan-1-ol.

Detailed Protocol:

Step 1: Synthesis of 3-(4-Nitrophenyl)propan-1-ol

  • To a solution of 4-(4-Nitrophenyl)butyric acid (1 equivalent) in anhydrous tetrahydrofuran (THF), add Borane-THF complex (2 equivalents) at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of methanol, followed by water.

  • Extract the product with ethyl acetate, and wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-(4-Nitrophenyl)propan-1-ol.

Step 2: Synthesis of 3-Amino-3-(4-aminophenyl)propan-1-ol

  • Dissolve the crude 3-(4-Nitrophenyl)propan-1-ol in methanol.

  • Add a catalytic amount of Palladium on carbon (Pd/C, 10 wt. %).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 3-Amino-3-(4-aminophenyl)propan-1-ol. Further purification can be achieved by column chromatography if necessary.[5]

Reactivity Profile and Mechanistic Insights

The reactivity of 3-Amino-3-(4-aminophenyl)propan-1-ol is dictated by its three functional groups: the primary aliphatic amine, the primary aromatic amine, and the primary alcohol. The differential reactivity of these groups allows for selective chemical transformations.

  • Aliphatic Amine: The aliphatic amine is the most nucleophilic and basic of the two amino groups. It will readily undergo acylation, alkylation, and condensation reactions with carbonyl compounds to form imines.

  • Aromatic Amine: The aromatic amine is less basic and nucleophilic due to the delocalization of the lone pair of electrons into the phenyl ring. However, it can still participate in reactions such as diazotization followed by Sandmeyer-type reactions, and palladium-catalyzed cross-coupling reactions.

  • Primary Alcohol: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to a leaving group (e.g., tosylate, mesylate) for subsequent nucleophilic substitution reactions. It can also undergo esterification or etherification.

The presence of a chiral center at the C3 position means that reactions involving this center may proceed with stereoselectivity, depending on the reagents and reaction conditions.

Experimental Protocol: Use as a Linker in PROTAC Development

The bifunctional nature of 3-Amino-3-(4-aminophenyl)propan-1-ol makes it an attractive candidate for use as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.

G Start 3-Amino-3-(4-aminophenyl)propan-1-ol Step1 Selective protection of the aliphatic amine Start->Step1 Step2 Functionalization of the aromatic amine (e.g., attachment to E3 ligase ligand) Step1->Step2 Step3 Deprotection of the aliphatic amine Step2->Step3 Step4 Functionalization of the aliphatic amine (e.g., attachment to target protein ligand) Step3->Step4 End Final PROTAC Molecule Step4->End

Caption: Workflow for the use of 3-Amino-3-(4-aminophenyl)propan-1-ol in PROTAC synthesis.

Hypothetical Protocol:
  • Selective Protection: Selectively protect the more nucleophilic aliphatic amine of 3-Amino-3-(4-aminophenyl)propan-1-ol with a suitable protecting group, such as a Boc (tert-butoxycarbonyl) group.

  • Attachment of E3 Ligase Ligand: Couple the free aromatic amine with a carboxylic acid-functionalized E3 ligase ligand (e.g., a derivative of thalidomide or VHL-1) using standard peptide coupling reagents (e.g., HATU, HOBt, DIPEA).

  • Deprotection: Remove the Boc protecting group from the aliphatic amine under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

  • Attachment of Target Protein Ligand: Couple the now free aliphatic amine with a carboxylic acid-functionalized ligand for the target protein of interest using standard peptide coupling conditions.

  • Purification: Purify the final PROTAC molecule using reverse-phase high-performance liquid chromatography (RP-HPLC).

Analytical Characterization

The structural elucidation and purity assessment of 3-Amino-3-(4-aminophenyl)propan-1-ol would be carried out using a combination of standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show distinct signals for the aromatic protons, the benzylic proton, the methylene protons adjacent to the alcohol and the amine, and exchangeable protons for the NH₂ and OH groups.

    • ¹³C NMR: Would display the expected number of signals corresponding to the nine carbon atoms in the molecule.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 167.11.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for N-H stretching of the amino groups, O-H stretching of the alcohol, C-H stretching of the aromatic and aliphatic C-H bonds, and C=C stretching of the aromatic ring.

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): To resolve and quantify the enantiomers if a stereospecific synthesis is performed or if a racemic mixture is obtained.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 3-Amino-3-(4-aminophenyl)propan-1-ol and its derivatives. Based on safety data for structurally related compounds, it should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[6][7] It may be harmful if swallowed or inhaled and can cause skin and eye irritation.[7][8][9] For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

References

  • ChemBK. 3-Amino-3-(4-methylphenyl)propan-1-ol. [Link]

  • PrepChem.com. Synthesis of 3-amino-1-phenyl-propan-1-ol. [Link]

  • PubChem. (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol. [Link]

  • AbacipharmTech. (S)-3-Amino-3-(4-aminophenyl)propan-1-ol dihydrochloride. [Link]

Sources

Exploratory

Spectroscopic Characterization of 3-Amino-3-(4-aminophenyl)propan-1-ol: A Predictive and Methodological Guide

Introduction 3-Amino-3-(4-aminophenyl)propan-1-ol is a bifunctional molecule of interest in medicinal chemistry and materials science, featuring a chiral center, a primary alcohol, and two primary amine groups—one alipha...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Amino-3-(4-aminophenyl)propan-1-ol is a bifunctional molecule of interest in medicinal chemistry and materials science, featuring a chiral center, a primary alcohol, and two primary amine groups—one aliphatic and one aromatic. Its structure suggests potential applications as a versatile building block for more complex molecular architectures. Accurate structural confirmation is the bedrock of any chemical research, and a multi-technique spectroscopic approach provides the highest degree of confidence. This guide outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound and details the standard protocols for their acquisition.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Amino-3-(4-aminophenyl)propan-1-ol, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The choice of a protic solvent like DMSO-d₆ is crucial as it allows for the observation of exchangeable protons (OH and NH₂) as broad singlets.

Label (Structure)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-a~3.45t2HProtons on the carbon adjacent to the hydroxyl group (C1) are deshielded, appearing as a triplet due to coupling with H-b.[1][2][3]
H-b~1.75m2HMethylene protons (C2) adjacent to both the stereocenter and the C1 methylene group, resulting in a complex multiplet.
H-c~3.90t1HThe methine proton at the chiral center (C3) is deshielded by the adjacent phenyl ring and the aliphatic amine, appearing as a triplet.
H-d (Ar-H)~6.50d2HAromatic protons ortho to the activating -NH₂ group are shielded and appear upfield as a doublet.[4]
H-e (Ar-H)~6.95d2HAromatic protons meta to the -NH₂ group appear as a doublet at a slightly downfield position.[4]
H-f (-NH₂)~4.90s (br)2HProtons of the aromatic amine, exchangeable and appearing as a broad singlet.[5][6]
H-g (-NH₂)~2.10s (br)2HProtons of the aliphatic amine, typically appearing as a broad singlet.[5]
H-h (-OH)~4.40s (br)1HThe hydroxyl proton is exchangeable and appears as a broad singlet. Its position can be concentration-dependent.[1][3]
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

Proton-decoupled ¹³C NMR provides a count of unique carbon environments.

Label (Structure)Predicted Chemical Shift (δ, ppm)Rationale
C1~60.5The carbon bearing the hydroxyl group is significantly deshielded.[1][7][8][9]
C2~40.0Aliphatic methylene carbon.
C3~55.0The methine carbon at the chiral center, deshielded by the attached nitrogen and aromatic ring.
C4 (Ar-C)~128.0The ipso-carbon of the phenyl ring attached to the aliphatic chain.
C5 (Ar-C)~128.5Aromatic CH carbons meta to the amino group.
C6 (Ar-C)~114.0Aromatic CH carbons ortho to the electron-donating amino group are shielded.[10]
C7 (Ar-C)~147.0The aromatic carbon bonded to the amino group is strongly deshielded.[6][10]
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse spectrum.

    • To confirm the identity of -OH and -NH₂ peaks, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to these exchangeable protons will disappear or significantly diminish.[3]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled (e.g., using a zgpg30 pulse program) spectrum to obtain singlets for all carbon signals.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups. The spectrum of 3-Amino-3-(4-aminophenyl)propan-1-ol is expected to be rich with characteristic absorption bands.

Predicted IR Absorption Bands (ATR)
Wavenumber (cm⁻¹)IntensityVibrationRationale
3500-3200Strong, BroadO-H and N-H stretchingThis broad region is a composite of the O-H stretch from the alcohol and the symmetric/asymmetric N-H stretches from both primary amine groups. Hydrogen bonding contributes to the broadening.[11][12][13][14][15][16]
3030MediumAromatic C-H stretchCharacteristic stretching vibration for hydrogens on the benzene ring.
2940, 2870MediumAliphatic C-H stretchSymmetric and asymmetric stretching of the CH₂ and CH groups in the propanol chain.
~1620StrongN-H bending (scissoring)This absorption is characteristic of primary amines.[11][17]
~1600, ~1515Medium-StrongAromatic C=C stretchingSkeletal vibrations of the benzene ring.
~1320StrongAromatic C-N stretchingThe stretch for an aromatic amine C-N bond is typically strong and at a higher wavenumber than its aliphatic counterpart.[11][17]
~1180MediumAliphatic C-N stretchingStretching vibration for the C-N bond of the aliphatic amine.[11][18]
~1050StrongC-O stretchingA strong absorption characteristic of primary alcohols.[13][14]
~825StrongC-H out-of-plane bendThis strong band is indicative of 1,4-disubstitution (para) on a benzene ring.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small, solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial pieces to the structural puzzle. Electrospray Ionization (ESI) is a soft ionization technique suitable for this polar molecule, which should yield a strong protonated molecular ion.

Predicted Mass Spectrum (ESI+)
  • Molecular Formula: C₉H₁₄N₂O

  • Molecular Weight: 166.22 g/mol

  • Predicted [M+H]⁺: m/z 167.12

The "Nitrogen Rule" states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which holds true for this compound (166 g/mol ).[19]

Plausible Fragmentation Pathways

Fragmentation in the mass spectrometer provides structural insights. The most likely fragmentation pathways involve the cleavage of bonds alpha to the heteroatoms (oxygen and nitrogen), as this leads to resonance-stabilized cationic fragments.[20][21]

  • Alpha-Cleavage next to the Aliphatic Amine: The most favorable fragmentation is the cleavage of the C2-C3 bond, which is alpha to the aliphatic amine and benzylic. This would result in the loss of a CH₂CH₂OH radical and the formation of a stable, resonance-stabilized cation at m/z 106 . This is predicted to be the base peak .

  • Loss of Ammonia (NH₃): A common fragmentation pathway for primary amines can involve the loss of ammonia (17 Da), leading to a fragment at m/z 150.

  • Loss of Water (H₂O): Alcohols can undergo dehydration, losing water (18 Da) to produce a fragment at m/z 149.[21]

G M [M+H]⁺ m/z 167 F1 m/z 106 (Base Peak) M->F1 - •CH₂CH₂OH (α-cleavage) F2 m/z 150 M->F2 - NH₃ F3 m/z 149 M->F3 - H₂O

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with 0.1% formic acid added to promote protonation.

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument for high-resolution mass analysis.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Operate the instrument in positive ion mode.

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

    • For structural confirmation, perform tandem MS (MS/MS) on the precursor ion at m/z 167 to observe the characteristic fragment ions.

Conclusion

The combination of NMR, IR, and MS provides a self-validating system for the structural confirmation of 3-Amino-3-(4-aminophenyl)propan-1-ol. ¹H and ¹³C NMR will define the precise carbon-hydrogen framework and connectivity. IR spectroscopy will confirm the presence of all key functional groups (O-H, N-H, C-O, C-N, and aromatic ring). Finally, high-resolution mass spectrometry will verify the elemental composition via an accurate mass measurement of the molecular ion, while its fragmentation pattern will corroborate the structure deduced from NMR. This predictive guide serves as a comprehensive roadmap for the analytical characterization of this molecule.

References

Sources

Foundational

Discovery and history of "3-Amino-3-(4-aminophenyl)propan-1-ol"

An In-depth Technical Guide to 3-Amino-3-(4-aminophenyl)propan-1-ol: Synthesis, Properties, and Applications Introduction 3-Amino-3-(4-aminophenyl)propan-1-ol is a unique organic molecule that holds significant promise a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-Amino-3-(4-aminophenyl)propan-1-ol: Synthesis, Properties, and Applications

Introduction

3-Amino-3-(4-aminophenyl)propan-1-ol is a unique organic molecule that holds significant promise as a versatile building block in the fields of medicinal chemistry and drug development. Its structure, featuring a phenyl ring with two amino groups and a propanol chain, offers multiple points for chemical modification, making it an attractive scaffold for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and potential applications of this compound, with a focus on its relevance to researchers and professionals in the pharmaceutical industry. While the specific discovery and historical timeline of 3-Amino-3-(4-aminophenyl)propan-1-ol are not extensively documented in publicly available literature, its significance can be understood within the broader context of the development of 3-amino-1-phenylpropanol derivatives as crucial intermediates in the synthesis of a wide range of pharmaceuticals.

Historical Context: The Rise of 3-Amino-1-Phenylpropanol Scaffolds in Medicinal Chemistry

The 3-amino-1-phenylpropanol core structure is a key pharmacophore found in a variety of biologically active compounds. Its derivatives have been instrumental in the development of drugs targeting a range of conditions, from depression to cancer. A notable example is the synthesis of fluoxetine (Prozac™), a selective serotonin reuptake inhibitor, which utilizes a 3-methylamino-1-phenyl-1-propanol precursor.[1] Similarly, chiral amino alcohols like (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol are critical intermediates in the synthesis of advanced targeted therapies such as Capivasertib (AZD5363), an AKT inhibitor for cancer research.[2] The development of efficient synthetic routes to these chiral building blocks, including asymmetric reduction and enzymatic resolutions, has been a major focus of chemical research, enabling the large-scale production of enantiomerically pure drugs. The subject of this guide, 3-Amino-3-(4-aminophenyl)propan-1-ol, with its additional amino group, represents a logical progression in the exploration of this chemical space, offering the potential for new pharmacological properties and applications.

Physicochemical Properties

The physicochemical properties of 3-Amino-3-(4-aminophenyl)propan-1-ol are crucial for its handling, formulation, and biological activity. While extensive experimental data for this specific compound is limited, its properties can be predicted based on its structure and data from analogous compounds.

PropertyValueSource/Justification
Molecular Formula C₉H₁₄N₂OBased on structure[3]
Molecular Weight 166.22 g/mol Based on structure[3]
CAS Number 1217815-51-4 (for the (S)-enantiomer)Chemical supplier documentation[3]
Appearance Predicted to be a solidAnalogy to similar compounds
Solubility Predicted to be soluble in polar organic solvents and moderately soluble in waterPresence of polar amino and hydroxyl groups
pKa (amine) ~9-10Typical for primary aromatic and aliphatic amines[2]
LogP 1.1937Computational prediction[4]
Topological Polar Surface Area (TPSA) 46.25 ŲComputational prediction[4]

Synthesis and Characterization

The synthesis of 3-Amino-3-(4-aminophenyl)propan-1-ol can be achieved through various synthetic routes. A plausible and efficient method involves the reduction of a nitro group precursor.

Experimental Protocol: Synthesis of 3-(4-Aminophenyl)propan-1-ol

This protocol is based on a reported synthesis of the closely related 3-(4-Aminophenyl)propan-1-ol.[5]

Step 1: Reduction of 4-(4-Nitrophenyl)butyric acid

  • In a round-bottom flask, dissolve 1 g (10.82 mmol) of 4-(4-Nitrophenyl)butyric acid in tetrahydrofuran (THF).

  • At room temperature, add 22 ml (21.64 mmol) of Borane-THF complex and stir the mixture for 1 hour.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction mixture with methanol (MeOH) and water (H₂O).

  • Extract the desired product with ethyl acetate (EtOAc).

  • Remove the solvent under reduced pressure to obtain crude 3-(4-Nitrophenyl)propan-1-ol.

Step 2: Hydrogenation to 3-(4-Aminophenyl)propan-1-ol

  • Dissolve the crude 3-(4-Nitrophenyl)propan-1-ol in methanol.

  • Add a catalytic amount of Palladium on carbon (Pd/C).

  • Subject the mixture to hydrogenation (H₂) conditions until the reaction is complete.

  • Filter the catalyst and remove the solvent to yield 3-(4-Aminophenyl)propan-1-ol.

Characterization

The synthesized 3-Amino-3-(4-aminophenyl)propan-1-ol should be characterized using standard analytical techniques to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, including the N-H and O-H stretches of the amino and hydroxyl groups, respectively.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Potential Applications in Drug Discovery and Development

The structural features of 3-Amino-3-(4-aminophenyl)propan-1-ol make it a promising candidate for a variety of applications in drug discovery.

  • Scaffold for Novel Therapeutics: The two amino groups and one hydroxyl group provide multiple handles for derivatization, allowing for the creation of libraries of compounds for high-throughput screening.

  • Intermediate for Targeted Therapies: Following the precedent of its analogs, this compound could serve as a key intermediate in the synthesis of targeted therapies, potentially for cancer or other diseases. The presence of two amino groups could allow for the development of dual-targeting agents.

  • Chiral Building Block: The stereocenter at the C3 position means that the enantiomerically pure forms of this compound can be used to synthesize stereospecific drugs, which often have improved efficacy and reduced side effects.

Future Directions

Further research is needed to fully elucidate the potential of 3-Amino-3-(4-aminophenyl)propan-1-ol. Key areas for future investigation include:

  • Exploration of Biological Activity: Screening the compound and its derivatives against a wide range of biological targets to identify potential therapeutic applications.

  • Development of Enantioselective Syntheses: Establishing efficient and scalable methods for the synthesis of the individual (R) and (S) enantiomers.

  • Toxicology and Pharmacokinetic Studies: Evaluating the safety profile and ADME (absorption, distribution, metabolism, and excretion) properties of the compound and its derivatives.

Conclusion

3-Amino-3-(4-aminophenyl)propan-1-ol is a molecule with significant untapped potential in the realm of medicinal chemistry. While its own history is not yet written in detail, it stands on the shoulders of a well-established class of 3-amino-1-phenylpropanol compounds that have been pivotal in the development of important medicines. Its unique structure offers exciting possibilities for the creation of novel therapeutics. This guide provides a foundational understanding of its synthesis, properties, and potential applications, serving as a valuable resource for researchers and drug development professionals seeking to explore the opportunities presented by this promising chemical entity.

Visualizations

General Synthetic Workflow

Synthesis_Workflow Start 4-Nitrophenyl Precursor Intermediate 3-(4-Nitrophenyl)propan-1-ol Start->Intermediate Reduction of Acid Product 3-Amino-3-(4-aminophenyl)propan-1-ol Intermediate->Product Hydrogenation

Caption: A generalized workflow for the synthesis of 3-Amino-3-(4-aminophenyl)propan-1-ol.

Potential Role in Drug Discovery

Drug_Discovery_Logic Scaffold 3-Amino-3-(4-aminophenyl)propan-1-ol Derivatization Chemical Derivatization Scaffold->Derivatization Library Compound Library Derivatization->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: The potential role of 3-Amino-3-(4-aminophenyl)propan-1-ol in a typical drug discovery pipeline.

References

  • Wu, J., Ji, C., & Xu, F. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar.
  • Molbase. (n.d.). 3-amino-3-phenyl-1-propanol cas:14593-04-5. Retrieved from [Link]

  • Vazquez, A., et al. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(12), 1893-1897.
  • PubChem. (n.d.). (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol. Retrieved from [Link]

  • Google Patents. (n.d.). KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
  • Google Patents. (n.d.). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • ChemBK. (2024). 3-Amino-3-(4-methylphenyl)propan-1-ol. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Propanol, 3-amino-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Exploratory

The Trifunctional Scaffold: A Technical Guide to Sourcing and Utilizing 3-Amino-3-(4-aminophenyl)propan-1-ol in Advanced Drug Discovery

Target Audience: Synthetic Chemists, Drug Development Professionals, and Chemical Biologists Focus: Commercial procurement, structural rationale, and chemoselective functionalization of CAS 1374669-67-6. Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Drug Development Professionals, and Chemical Biologists Focus: Commercial procurement, structural rationale, and chemoselective functionalization of CAS 1374669-67-6.

Executive Summary: The Structural Rationale

In modern drug discovery, particularly within the domains of Targeted Protein Degradation (e.g., PROTACs) and fragment-based drug design, the availability of versatile, stereopure building blocks is paramount. (S)-3-Amino-3-(4-aminophenyl)propan-1-ol (CAS 1374669-67-6) represents a highly specialized, trifunctional chiral scaffold.

This compound is a derivative of the established 3-amino-3-phenylpropan-1-ol framework—a validated building block utilized in the synthesis of major active pharmaceutical ingredients (APIs) such as the anti-HIV agent Maraviroc[1] and the selective serotonin reuptake inhibitor (SSRI) Dapoxetine[2]. The strategic addition of a para-amino group on the phenyl ring elevates this molecule from a simple chiral intermediate to a powerful bifunctional hub. It offers three distinct nucleophilic handles:

  • A primary aliphatic alcohol (C1 position).

  • A primary aliphatic amine (C3 position; pKa ~9.5).

  • A primary aromatic amine (C4-phenyl position; pKa ~4.5).

This differential reactivity allows for orthogonal bioconjugation. For example, the aromatic aniline can be coupled to a PEG linker bound to an E3 ligase ligand (such as Thalidomide), while the aliphatic amine functions as the anchor point for a target protein warhead.

PROTAC_Workflow E3 E3 Ligase Ligand (e.g., Thalidomide/VHL) Linker Alkyl/PEG Linker E3->Linker Aniline Aromatic Amine Handle (C4-Position) Linker->Aniline Amide/Amine Bond Scaffold 3-Amino-3-phenylpropan-1-ol (Core Scaffold) Aniline->Scaffold Aliphatic Aliphatic Amine/Alcohol (C3/C1-Positions) Scaffold->Aliphatic Warhead Target Protein Warhead (POI Ligand) Aliphatic->Warhead Modular Coupling

Fig 1. Modular assembly of a PROTAC using the trifunctional propan-1-ol scaffold.

Commercial Supply Matrix & Procurement Strategy

Sourcing this specific chiral compound requires careful attention to the salt form and stereochemical purity. Because free-base anilines and primary aliphatic amines are prone to atmospheric oxidation and spontaneous oligomerization, commercial suppliers almost universally provide this compound as a hydrochloride or dihydrochloride salt . This salt formation protonates the reactive amines, drastically extending the reagent's shelf life.

Table 1: Quantitative Comparison of Commercial Suppliers
SupplierProduct Name / IdentityEnantiomerSalt FormMinimum PurityTypical Scale
BLDpharm [3]3-Amino-3-(4-aminophenyl)propan-1-ol(S)-Dihydrochloride>95% / >98% eemg to Bulk
MilliporeSigma 3-amino-3-(4-aminophenyl)propan-1-ol(3S)-HydrochlorideTechnical Grademg quantities
AbacipharmTech [4]3-Amino-3-(4-aminophenyl)propan-1-ol(S)-Dihydrochloride>95%Custom/Catalog
Alchimica [5]3-Amino-3-(4-Aminophenyl)Propan-1-Ol(S)-Dihydrochloride>95%250 mg packs

Note: For large-scale synthesis, procuring the dihydrochloride salt is strongly recommended to ensure reproducible kinetic behavior during subsequent deprotection and functionalization steps.

Chemoselective Functionalization: A Mechanistic Approach

The true value of (S)-3-Amino-3-(4-aminophenyl)propan-1-ol lies in its asymmetrical electronic distribution. Synthetically differentiating the aliphatic amine from the aromatic amine without the need for convoluted protection/deprotection cycles is a critical efficiency driver.

As demonstrated in seminal methodologies regarding the selective protection of mixed amine systems, exploiting the vast pKa delta between aliphatic amines (pKa ~9.3–9.5) and aromatic anilines (pKa ~4.2–4.5) allows for absolute chemoselectivity[6].

  • Kinetic Control (Aliphatic Selection): Under standard basic conditions, the aliphatic amine acts as a vastly superior nucleophile compared to the sterically hindered, less basic aniline.

  • Thermodynamic/pH Control (Aromatic Selection): By locking the pH of the reaction media at 4.5 using aqueous acetic acid, the aliphatic amine is forced into a protonated, completely non-nucleophilic ammonium state. The aniline, however, exists in equilibrium with its free-base form and selectively attacks the electrophile[6].

Chemoselective_Workflow Core (S)-3-Amino-3-(4-aminophenyl) propan-1-ol CondA Standard Conditions Boc2O, Et3N, MeOH, 0 °C Core->CondA Kinetic Control (pKa ~9.5) CondB Acidic Aqueous Conditions Boc2O, 10% aq AcOH, Dioxane, pH 4.5 Core->CondB Thermodynamic/pH Control (pKa ~4.5) ResultA Aliphatic N-Boc Protected (Aromatic Amine Free) CondA->ResultA ResultB Aromatic N-Boc Protected (Aliphatic Amine Free) CondB->ResultB

Fig 2. Divergent chemoselective protection governed by pH and differential pKa values.

Step-by-Step Methodologies

The following workflows outline robust, self-validating protocols for the orthogonal functionalization of this scaffold.

Protocol A: Selective Functionalization of the Aliphatic Amine

Objective: Protect the C3 aliphatic amine while leaving the aniline untouched for subsequent PROTAC linker conjugation.

  • Preparation: Suspend 1.0 equivalent of (S)-3-Amino-3-(4-aminophenyl)propan-1-ol dihydrochloride in anhydrous Methanol (0.1 M concentration) under an inert nitrogen atmosphere.

  • Neutralization: Cool the mixture to 0 °C. Dropwise, add 3.0 equivalents of Triethylamine (

    
    ). Causality: Two equivalents neutralize the dihydrochloride salt, while the third equivalent drives the catalytic nucleophilic attack. The solution will clarify.
    
  • Electrophilic Addition: Add 1.0 equivalent of Di-tert-butyl dicarbonate (

    
    ) dissolved in a minimal amount of Methanol over 15 minutes.
    
  • Propagation: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quenching & Workup: Evaporate the solvent under reduced pressure. Resuspend the crude oil in Ethyl Acetate (EtOAc) and wash twice with saturated aqueous

    
     to remove ammonium salts, followed by a brine wash.
    
  • Self-Validation: Dry the organic layer over anhydrous

    
    , filter, and concentrate. Verify via 
    
    
    
    NMR. You should observe a distinct 9H singlet at ~1.45 ppm corresponding to the Boc group, alongside free primary amine peaks correlating to the aniline in the aromatic region (broad singlet, ~3.6 ppm in
    
    
    ).
Protocol B: Selective Functionalization of the Aromatic Amine

Objective: Protect the C4-aniline via pH-gated thermodynamic control, leaving the highly nucleophilic aliphatic amine strictly isolated[6].

  • Solvent System Preparation: Prepare a 1:1 mixture of 1,4-dioxane and 10% aqueous acetic acid. Check the pH of the system to ensure it strictly rests around pH 4.5.

  • Dissolution: Dissolve 1.0 equivalent of the dihydrochloride scaffold in the solvent system. At this pH, the aliphatic amine (

    
    ) acts exclusively as a stable ammonium ion.
    
  • Electrophilic Addition: Add 1.1 equivalents of

    
     directly into the reaction mixture at room temperature.
    
  • Propagation: Stir vigorously for 12–16 hours. The aromatic amine, capable of transiently escaping protonation, will selectively attack the anhydride.

  • Workup & Phase Isolation: Extract the reaction mixture with Diethyl Ether (

    
    ). Crucial Step: The desired product (containing the unprotected, protonated aliphatic amine) will remain in the aqueous phase .
    
  • Liberation: Discard the organic layer (which contains unreacted

    
    ). Carefully basify the aqueous layer to pH ~10 using 2M NaOH, plunging the solution into an ice bath to prevent thermolysis. Extract the newly liberated free-base product with EtOAc.
    
  • Self-Validation: After drying and concentration, perform LC-MS analysis. The mass spectrum should validate a mono-Boc addition without any traces of di-Boc contamination, proving absolute regio-fidelity.

Conclusion

For drug development professionals targeting multi-modal therapeutics, (S)-3-Amino-3-(4-aminophenyl)propan-1-ol serves as a structurally supreme template. Understanding its commercial sourcing landscape—specifically the utility of its dihydrochloride forms—combined with deep-rooted thermodynamic principles allows chemists to bypass costly protection protocols and rapidly construct advanced therapeutic libraries.

References

  • Alchimica - (S)-3-Amino-3-(4-Aminophenyl)Propan-1-Ol Dihydrochloride Product Specifications.[5] Available at:

  • BLDpharm - 1374669-67-6 | (S)-3-Amino-3-(4-aminophenyl)propan-1-ol dihydrochloride.[3] Available at:

  • Sigma-Aldrich - CAS 1374669-67-6 | (3S)-3-amino-3-(4-aminophenyl)propan-1-ol hydrochloride. Available at:

  • AbacipharmTech - (S)-3-Amino-3-(4-aminophenyl)propan-1-ol dihydrochloride.[4] Available at:

  • Google Patents - WO2008132128A2: Synthesis of a pharmaceutically active compound (Maraviroc).[1] Available at:

  • ResearchGate - A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids (Application in Dapoxetine Synthesis).[2] Available at:

  • Organic Chemistry Portal / Synthesis - A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines (Perron et al., 2009).[6] Available at:

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol and Application Note: 3-Amino-3-(4-aminophenyl)propan-1-ol

Introduction & Mechanistic Rationale The compound 3-Amino-3-(4-aminophenyl)propan-1-ol is a highly versatile 1,3-amino alcohol building block. Such scaffolds are prized in medicinal chemistry for their ability to serve a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The compound 3-Amino-3-(4-aminophenyl)propan-1-ol is a highly versatile 1,3-amino alcohol building block. Such scaffolds are prized in medicinal chemistry for their ability to serve as rigidified transition-state isosteres in protease inhibitors[1], precursors for chiral oxazines, and structural components in novel GPCR ligands.

Synthesizing this compound from commercially available starting materials requires rigorous chemoselectivity to prevent cross-reactivity between the polar functional groups. The foundational logic of this 5-step workflow is built upon the following mechanistic causalities:

  • Construction of the Carbon Skeleton (Rodionov Reaction) : Directly building the

    
    -amino acid backbone using an aldehyde, malonic acid, and ammonia avoids multi-step homologation sequences[2].
    
  • Amine Masking (

    
    -Boc Protection) : Temporary protection of the 
    
    
    
    -amino group prevents self-condensation (lactamization) during the subsequent carboxylate activation.
  • Chemoselective Reduction (Mixed Anhydride Method) : Using sodium borohydride (

    
    ) on a mixed anhydride activated ester achieves an orthogonal reduction of the carboxylic acid to a primary alcohol[3]. Relying on 
    
    
    
    here would prematurely and uncontrollably reduce the pendant nitro group to complex azo/azoxy mixtures.
  • Nitro-Reduction : With the primary alcohol secured, palladium-catalyzed hydrogenation cleanly reduces the nitroarylic system to the desired para-aniline without risking competitive amidation.

  • Final Deprotection : Acidic cleavage of the Boc group isolates the target molecule as a highly stable, water-soluble dihydrochloride salt.

Visualizing the Synthetic Workflow

G SM 4-Nitrobenzaldehyde + Malonic Acid + Ammonium Acetate Step1 Step 1: Rodionov Reaction EtOH, Reflux SM->Step1 Int1 3-Amino-3-(4-nitrophenyl) propanoic acid Step1->Int1 Step2 Step 2: N-Boc Protection Boc2O, NaOH/Dioxane Int1->Step2 Int2 3-(Boc-amino)-3-(4-nitrophenyl) propanoic acid Step2->Int2 Step3 Step 3: Mixed Anhydride Reduction iBuOCOCl, NMM; NaBH4, MeOH Int2->Step3 Int3 3-(Boc-amino)-3-(4-nitrophenyl) propan-1-ol Step3->Int3 Step4 Step 4: Catalytic Hydrogenation H2, Pd/C, MeOH Int3->Step4 Int4 3-(Boc-amino)-3-(4-aminophenyl) propan-1-ol Step4->Int4 Step5 Step 5: Boc Deprotection 4N HCl in Dioxane Int4->Step5 Product 3-Amino-3-(4-aminophenyl) propan-1-ol Dihydrochloride Step5->Product

Caption: 5-Step chemoselective synthesis of 3-amino-3-(4-aminophenyl)propan-1-ol 2HCl.

Quantitative Reaction Matrix

StepTransformationReagents & SolventsTemp / TimeExpected YieldPurification
1 Rodionov Condensation4-Nitrobenzaldehyde, Malonic Acid,

(EtOH)
80 °C / 12 h60-70%Precipitation / Filtration
2

-Boc Protection

,

(H₂O / Dioxane)
25 °C / 16 h85-90%Acidic Extraction
3 Anhydride Reductioni-BuOCOCl, NMM,

(THF / MeOH)
-15 °C to 25 °C / 3 h75-80%Aqueous Quench / Extraction
4 Nitro Hydrogenation10% Pd/C,

gas (1 atm) (MeOH)
25 °C / 4 h>95%Celite Filtration
5 Boc Deprotection4N HCl in Dioxane (DCM)25 °C / 2 h90-95%Trituration (Ether)

Step-by-Step Experimental Methodologies

Step 1: Rodionov Condensation

Objective: Construct the


-amino acid scaffold.
  • Setup : In a 500 mL round-bottom flask equipped with a reflux condenser, suspend 4-nitrobenzaldehyde (15.1 g, 100 mmol) and malonic acid (12.5 g, 120 mmol) in 150 mL of absolute ethanol.

  • Reagent Addition : Add ammonium acetate (15.4 g, 200 mmol) to the stirring suspension.

  • Reaction : Heat the mixture to reflux (80 °C). The mixture will initially become homogeneous before a pale yellow solid begins to precipitate[2]. Stir at reflux for 12 hours.

  • Workup : Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour.

  • Isolation : Filter the precipitated solid through a Büchner funnel, wash extensively with cold ethanol (2 x 50 mL), and dry under vacuum to yield 3-amino-3-(4-nitrophenyl)propanoic acid as a pale yellow solid.

Step 2: -Boc Protection

Objective: Shield the primary amine from unwanted nucleophilic attack during carboxyl activation.

  • Dissolution : Suspend the intermediate from Step 1 (10.5 g, ~50 mmol) in a 1:1 mixture of 1,4-dioxane and water (100 mL).

  • Basification : Adjust the pH of the mixture to ~10 using 1N

    
    . The solid should dissolve.
    
  • Protection : Cool the solution to 0 °C and add di-tert-butyl dicarbonate (

    
    , 12.0 g, 55 mmol) dropwise.
    
  • Reaction : Allow the mixture to warm to room temperature and stir for 16 hours. Maintain the pH around 9-10 by dropwise addition of 1N

    
     as needed.
    
  • Workup : Concentrate the dioxane in vacuo. Cool the aqueous layer and carefully acidify to pH 2-3 using 10% aqueous citric acid or cold 1N HCl.

  • Isolation : Extract the precipitated product with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over

    
    , and concentrate to afford 3-(Boc-amino)-3-(4-nitrophenyl)propanoic acid .
    
Step 3: Mixed Anhydride Reduction to Alcohol

Objective: Chemoselectively reduce the carboxylic acid to a primary alcohol while leaving the nitro group intact.

  • Activation : Dissolve the Boc-protected acid from Step 2 (15.5 g, 50 mmol) in dry THF (150 mL) under an inert atmosphere. Cool the solution to -15 °C using a dry ice/ethylene glycol bath.

  • Mixed Anhydride Formation : Add

    
    -methylmorpholine (NMM) (5.5 g, 55 mmol) followed by the slow, dropwise addition of isobutyl chloroformate (7.5 g, 55 mmol)[3]. Stir for 30 minutes at -15 °C. A white precipitate (NMM hydrochloride) will form.
    
  • Reduction Phase : Filter the precipitate rapidly under an inert atmosphere or transfer the supernatant to a fresh pre-cooled flask. To the activated mixture at -15 °C, add a solution of sodium borohydride (

    
    , 5.7 g, 150 mmol) dissolved in minimal cold methanol (30 mL) dropwise[3].
    
  • Gas Evolution : Caution: Vigorous hydrogen evolution occurs. Stir for 1 hour at 0 °C, then allow warming to room temperature over 2 hours.

  • Workup : Quench the reaction with saturated aqueous

    
     (50 mL). Extract the aqueous phase with Ethyl Acetate (3 x 100 mL). Wash organics with 1N 
    
    
    
    , water, and brine. Dry over
    
    
    and evaporate to yield 3-(Boc-amino)-3-(4-nitrophenyl)propan-1-ol .
Step 4: Catalytic Hydrogenation of the Nitro Group

Objective: Unmask the para-aniline functionality.

  • Setup : Dissolve the nitro-alcohol (11.8 g, ~40 mmol) in methanol (100 mL) in a hydrogenation flask.

  • Catalyst Addition : Carefully add 10% Pd/C (1.0 g) under an argon or nitrogen blanket to prevent auto-ignition of the methanol[1].

  • Hydrogenation : Evacuate the flask and backfill with hydrogen gas. Stir the mixture vigorously under a hydrogen atmosphere (1 atm via balloon) at room temperature for 4 hours.

  • Validation : Monitor the completion via TLC (loss of the UV-active, high-Rf nitro spot).

  • Filtration : Purge the flask with nitrogen. Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with methanol.

  • Isolation : Concentrate the filtrate to give 3-(Boc-amino)-3-(4-aminophenyl)propan-1-ol as a viscous oil or foamy solid.

Step 5: Boc Deprotection

Objective: Isolate the target active pharmaceutical ingredient (API) intermediate as a stable dihydrochloride salt.

  • Reaction : Dissolve the product from Step 4 (10.6 g, 40 mmol) in dry dichloromethane (50 mL) and cool to 0 °C.

  • Acid Cleavage : Slowly add 4N HCl in 1,4-dioxane (50 mL, 200 mmol).

  • Stirring : Remove the ice bath and stir at room temperature for 2 hours. A white/off-white precipitate will crash out of the solution as the dihydrochloride salt forms.

  • Isolation : Add cold diethyl ether (100 mL) to fully precipitate the product. Filter the suspension rapidly, washing the filter cake with abundant cold ether.

  • Drying : Dry the solid meticulously in a vacuum oven at 40 °C to remove residual dioxane, yielding 3-Amino-3-(4-aminophenyl)propan-1-ol Dihydrochloride .

References

  • Title: Transaminases for the synthesis of enantiopure beta-amino acids. Source: ResearchGate.
  • Title: Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride. Source: PMC (National Institutes of Health).
  • Title: HIV protease inhibitors. Source: Google Patents (US9079834B2).

Sources

Application

Application Note: Chiral Resolution of 3-Amino-3-(4-aminophenyl)propan-1-ol Enantiomers

A Practical Guide for Researchers in Pharmaceutical Development Abstract This document provides a comprehensive guide to the chiral resolution of 3-Amino-3-(4-aminophenyl)propan-1-ol, a key chiral intermediate in the syn...

Author: BenchChem Technical Support Team. Date: March 2026

A Practical Guide for Researchers in Pharmaceutical Development

Abstract

This document provides a comprehensive guide to the chiral resolution of 3-Amino-3-(4-aminophenyl)propan-1-ol, a key chiral intermediate in the synthesis of various pharmaceutical agents. The stereochemistry of drug molecules is a critical determinant of their pharmacological and toxicological profiles. Consequently, the efficient separation of enantiomers is a cornerstone of modern drug development. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analytical and semi-preparative separation of the (R)- and (S)-enantiomers of this compound. We will delve into the rationale behind methodological choices, provide step-by-step protocols, and offer insights gleaned from practical experience to ensure reliable and reproducible results.

Introduction: The Significance of Chirality in Drug Design

The three-dimensional structure of a molecule is intrinsically linked to its biological activity. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, often exhibit markedly different physiological effects. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even contribute to undesirable side effects. The separation and characterization of individual enantiomers are therefore mandated by regulatory agencies worldwide for the development of safe and effective drugs.

3-Amino-3-(4-aminophenyl)propan-1-ol is a valuable building block in medicinal chemistry. Its primary amino group, secondary amino group, and hydroxyl group offer multiple points for chemical modification, making it a versatile scaffold for synthesizing a range of bioactive molecules. The presence of a stereocenter at the C3 position necessitates the development of efficient chiral resolution methods to isolate the desired enantiomer for downstream applications.

Foundational Principles of Chiral Chromatography

The separation of enantiomers by chromatographic techniques relies on the formation of transient diastereomeric complexes between the chiral analyte and a chiral selector incorporated into the stationary phase (Chiral Stationary Phase, CSP). The differing stability of these diastereomeric complexes leads to different retention times for the two enantiomers, enabling their separation.

The choice of CSP is paramount for successful chiral resolution. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have proven to be exceptionally versatile and effective for a broad range of chiral compounds. These phases operate through a combination of attractive interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, to achieve enantioselective recognition.

Experimental Workflow for Chiral Resolution

The following diagram illustrates the general workflow for the chiral resolution of 3-Amino-3-(4-aminophenyl)propan-1-ol, from initial screening to the isolation of pure enantiomers.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Semi-Preparative Separation cluster_2 Phase 3: Enantiomer Characterization A Racemic Sample Preparation B CSP & Mobile Phase Screening A->B Inject & Screen C Optimization of Separation Parameters B->C Identify Promising Conditions D Scale-Up to Preparative Column C->D Transfer Optimized Method E Fraction Collection D->E Inject & Collect F Purity Analysis of Fractions E->F Analyze via Analytical HPLC G Evaporation of Solvent F->G Pool Pure Fractions H Characterization (e.g., Polarimetry, NMR) G->H Confirm Structure & Purity I Isolated Pure Enantiomers H->I

Caption: Workflow for the chiral resolution of 3-Amino-3-(4-aminophenyl)propan-1-ol.

Detailed Protocol: HPLC-Based Chiral Resolution

This protocol outlines a method for the analytical separation of the enantiomers of 3-Amino-3-(4-aminophenyl)propan-1-ol. This method can be adapted for semi-preparative scale-up by increasing the column dimensions and flow rate.

Materials and Instrumentation
  • Racemic 3-Amino-3-(4-aminophenyl)propan-1-ol

  • HPLC-grade solvents: n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Diethylamine (DEA)

  • HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Chiral Stationary Phase: A polysaccharide-based CSP, such as one coated with amylose tris(3,5-dimethylphenylcarbamate).

Sample Preparation
  • Prepare a stock solution of racemic 3-Amino-3-(4-aminophenyl)propan-1-ol at a concentration of 1.0 mg/mL in the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

Analytical HPLC Method
ParameterCondition
Column Amylose-based CSP (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Rationale for Method Parameters
  • Mobile Phase: The combination of a non-polar solvent (n-Hexane) and a polar modifier (Isopropanol) allows for the fine-tuning of retention times. The addition of a small amount of a basic modifier like Diethylamine (DEA) is crucial when analyzing basic compounds like amines. DEA helps to improve peak shape and reduce tailing by competing with the analyte for active sites on the silica support of the CSP.

  • Column Temperature: Maintaining a constant column temperature is essential for reproducible retention times and resolution. 25 °C is a common starting point, but this can be optimized to improve separation.

  • Detection Wavelength: 254 nm is a common wavelength for detecting aromatic compounds. A full UV scan of the analyte should be performed to determine the optimal wavelength for maximum absorbance.

Data Analysis and Interpretation

The primary goals of data analysis are to determine the degree of separation and the enantiomeric purity of the collected fractions.

ParameterFormulaSignificance
Retention Factor (k') k' = (t_R - t_0) / t_0Describes the retention of an analyte on the column.
Separation Factor (α) α = k'2 / k'_1Measures the selectivity of the CSP for the two enantiomers. α > 1 is required.
Resolution (R_s) R_s = 2(t{R2} - t_{R1}) / (w_1 + w_2)Quantifies the degree of separation between two peaks. R_s ≥ 1.5 is baseline.
Enantiomeric Excess (%ee) %ee = [([Enantiomer 1] - [Enantiomer 2]) / ([Enantiomer 1] + [Enantiomer 2])] x 100Indicates the purity of an enantiomeric sample.

Where t_R is the retention time of the analyte, t_0 is the void time, and w is the peak width at the base.

Method Optimization and Troubleshooting

The initial conditions provided should serve as a solid starting point. However, optimization may be necessary to achieve the desired resolution.

  • Poor Resolution:

    • Adjust Mobile Phase Composition: Vary the ratio of n-Hexane to IPA. Increasing the IPA content will generally decrease retention times, while decreasing it will increase retention and may improve resolution.

    • Change the Modifier: Experiment with different alcohols (e.g., ethanol) or different basic additives.

    • Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the separation.

    • Decrease the Temperature: Lowering the column temperature often enhances enantioselectivity.

  • Peak Tailing:

    • Increase the Concentration of the Basic Additive: If peak tailing is observed for the amine, slightly increasing the concentration of DEA (e.g., to 0.2%) can improve peak symmetry.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the chiral resolution of 3-Amino-3-(4-aminophenyl)propan-1-ol using HPLC with a polysaccharide-based chiral stationary phase. By understanding the principles behind the separation and systematically optimizing the experimental parameters, researchers can achieve reliable and efficient separation of the enantiomers. This enables the isolation of chirally pure material, a critical step in the development of novel and safer pharmaceuticals.

References

  • Chiral Separations by Liquid Chromatography. (2011). Journal of Chromatography A. [Link]

  • Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparation. (2001). Journal of Chromatography A. [Link]

  • The impact of stereochemistry on drug development and use. (1996). American Journal of Health-System Pharmacy. [Link]

Method

Application Notes & Protocols: 3-Amino-3-(4-aminophenyl)propan-1-ol as a Versatile Precursor for Heterocyclic Synthesis

Introduction: A Multifunctional Building Block for Modern Drug Discovery In the landscape of medicinal chemistry and materials science, the strategic design of molecular scaffolds is paramount. The compound 3-Amino-3-(4-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Multifunctional Building Block for Modern Drug Discovery

In the landscape of medicinal chemistry and materials science, the strategic design of molecular scaffolds is paramount. The compound 3-Amino-3-(4-aminophenyl)propan-1-ol emerges as a highly valuable and versatile building block, distinguished by its unique trifunctional architecture. It incorporates a chiral center, a 1,4-aromatic diamine system, and a primary alcohol, offering multiple reactive handles for the construction of complex heterocyclic systems. The presence of two distinct amino groups with different chemical environments, coupled with a hydroxyl group, allows for selective and sequential reactions, paving the way for the synthesis of diverse and novel molecular entities.

This guide provides researchers, scientists, and drug development professionals with a technical overview and detailed, field-tested protocols for leveraging this precursor in the synthesis of two critical classes of N-heterocycles: 1,5-benzodiazepines and substituted quinolines . The methodologies presented are grounded in established chemical principles, with an emphasis on explaining the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying synthetic transformations.

Physicochemical Properties of the Core Reagent

A clear understanding of the starting material's properties is essential for successful reaction planning and execution.

PropertyValueSource
IUPAC Name (3S)-3-amino-3-(4-aminophenyl)propan-1-ol
CAS Number 1217815-51-4 (for S-enantiomer)[1]
Molecular Formula C₉H₁₄N₂O[1]
Molecular Weight 166.22 g/mol [1]
Appearance Solid (predicted)
Storage Sealed in dry, 2-8°C[1]

Application I: Synthesis of Novel 1,5-Benzodiazepine Derivatives

Scientific Rationale & Mechanistic Insight

The 1,5-benzodiazepine scaffold is a privileged structure in medicinal chemistry, renowned for its wide range of biological activities.[2] The most classical and robust method for its synthesis involves the acid-catalyzed condensation of an o-phenylenediamine (a 1,2-aromatic diamine) with two equivalents of a ketone or one equivalent of a 1,3-dicarbonyl compound.[3][4]

Our precursor, 3-Amino-3-(4-aminophenyl)propan-1-ol, contains a 1,4-diamine functionality. While not a traditional ortho-diamine, the aniline-type amino group can readily participate in condensation reactions. The key to forming a seven-membered diazepine ring lies in a cyclocondensation reaction with a suitable ketone. The reaction is initiated by the nucleophilic attack of one amino group on a ketone carbonyl, forming a hemiaminal which dehydrates to an imine. A subsequent intramolecular attack by the second amino group, followed by another dehydration step, yields the final 1,5-benzodiazepine ring system.[3] The presence of the 3-hydroxypropyl sidechain on the resulting benzodiazepine core offers a valuable site for further chemical modification.

Visualizing the Reaction Mechanism

G cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product A 3-Amino-3-(4-aminophenyl) propan-1-ol C Step 1: Imine Formation (Condensation & Dehydration) A->C H+ Catalyst B Ketone (2 eq.) (e.g., Acetone) B->C D Step 2: Intramolecular Nucleophilic Attack C->D Intramolecular Cyclization E Step 3: Tautomerization & Dehydration D->E F Substituted 2,3-dihydro-1H-1,5-benzodiazepine E->F Aromatization

Caption: Generalized mechanism for 1,5-benzodiazepine synthesis.

Experimental Protocol: Phenylboronic Acid-Catalyzed Synthesis

This protocol is adapted from established methods using phenylboronic acid as a mild and efficient Lewis acid catalyst for the condensation of diamines and ketones.[3]

Materials:

  • 3-Amino-3-(4-aminophenyl)propan-1-ol (1.0 mmol, 166.2 mg)

  • Acetone (2.5 mmol, 0.18 mL)

  • Phenylboronic acid (0.2 mmol, 24.4 mg)

  • Acetonitrile (15 mL)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Amino-3-(4-aminophenyl)propan-1-ol (1.0 mmol), acetone (2.5 mmol), phenylboronic acid (0.2 mmol), and acetonitrile (15 mL).

  • Heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v).

  • Upon completion of the reaction (typically 4-6 hours, when the starting diamine spot is no longer visible on TLC), cool the mixture to room temperature.

  • Dilute the reaction mixture with water (10 mL) and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel (eluent: gradient of ethyl acetate in hexane) to yield the pure 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine derivative.

Anticipated Results & Characterization

The reaction is expected to produce the desired benzodiazepine derivative in good to excellent yields, consistent with similar reactions reported in the literature.[4][5]

ParameterExpected Outcome
Product 3-(2,4-Dimethyl-2,3-dihydro-1H-1,5-benzodiazepin-7-yl)propan-1-ol
Yield 80-95% (based on analogous reactions)[4]
Appearance Yellowish oil or low-melting solid
¹H NMR Expect characteristic peaks for the benzodiazepine core, gem-dimethyl group, and the aminopropanol side chain.
Mass Spec (ESI+) Expect [M+H]⁺ corresponding to the product's molecular weight.

Application II: Three-Component Synthesis of Substituted Quinolines

Scientific Rationale & Mechanistic Insight

Quinolines are a cornerstone of heterocyclic chemistry, with applications ranging from antimalarial drugs to organic light-emitting diodes.[6] Modern synthetic strategies often employ multi-component reactions (MCRs) to build molecular complexity in a single, efficient step.[7] The Lewis acid-catalyzed three-component reaction of an aniline, an aldehyde, and a terminal alkyne is a powerful method for constructing highly substituted quinolines.[8]

The aniline functionality within 3-Amino-3-(4-aminophenyl)propan-1-ol can serve as the nitrogen-containing component in this reaction. The generally accepted mechanism involves the initial Lewis acid-catalyzed formation of an imine from the aniline and the aldehyde. The alkyne is then activated by the Lewis acid, facilitating a nucleophilic attack by the imine to form a propargylamine intermediate. This intermediate undergoes intramolecular hydroarylation (cyclization), followed by oxidation (often by air) to furnish the aromatic quinoline ring.[8]

Visualizing the Synthetic Workflow

G cluster_reactants One-Pot Reactants cluster_process Domino Process cluster_product Product Aniline 3-Amino-3-(4-aminophenyl) propan-1-ol Imine A: Imine Formation Aniline->Imine Aldehyde Aromatic Aldehyde (e.g., Benzaldehyde) Aldehyde->Imine Yb(OTf)₃ Alkyne Terminal Alkyne (e.g., Phenylacetylene) Addition B: Imine-Alkyne Addition Alkyne->Addition Imine->Addition Cyclize C: Intramolecular Hydroarylation Addition->Cyclize Forms Dihydroquinoline Oxidize D: Oxidation Cyclize->Oxidize Air (O₂) Quinoline Highly Substituted Quinoline Oxidize->Quinoline

Caption: Workflow for the three-component synthesis of quinolines.

Experimental Protocol: Ytterbium (III) Triflate-Catalyzed MCR

This protocol utilizes Ytterbium (III) triflate, a highly effective Lewis acid for promoting the key steps in this multi-component synthesis.[8]

Materials:

  • 3-Amino-3-(4-aminophenyl)propan-1-ol (1.0 mmol, 166.2 mg)

  • Benzaldehyde (1.0 mmol, 0.10 mL)

  • Phenylacetylene (1.2 mmol, 0.13 mL)

  • Ytterbium (III) triflate [Yb(OTf)₃] (10 mol%, 62 mg)

  • 1,2-Dichloroethane (DCE) (5 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a sealed tube, combine 3-Amino-3-(4-aminophenyl)propan-1-ol (1.0 mmol), benzaldehyde (1.0 mmol), phenylacetylene (1.2 mmol), and Yb(OTf)₃ (10 mol%).

  • Add 1,2-dichloroethane (5 mL) to the tube, seal it, and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution (15 mL).

  • Extract the mixture with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel (eluent: gradient of ethyl acetate in hexane) to obtain the desired substituted quinoline.

Expected Product Profile

This versatile reaction allows for the creation of a library of quinoline derivatives by simply varying the aldehyde and alkyne components.

Aldehyde ComponentAlkyne ComponentExpected Major Product
BenzaldehydePhenylacetylene3-(3-Amino-1-(2,4-diphenylquinolin-6-yl)propyl)propan-1-ol
4-MethoxybenzaldehydePhenylacetylene3-(3-Amino-1-(2-phenyl-4-(4-methoxyphenyl)quinolin-6-yl)propyl)propan-1-ol
Benzaldehyde1-Hexyne3-(3-Amino-1-(4-phenyl-2-butylquinolin-6-yl)propyl)propan-1-ol

Safety & Handling

As with any amine-containing organic compound, 3-Amino-3-(4-aminophenyl)propan-1-ol should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9] All reactions should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

3-Amino-3-(4-aminophenyl)propan-1-ol is a potent and underutilized precursor for the synthesis of complex heterocyclic molecules. Its distinct functional groups provide a platform for developing novel derivatives of established pharmacophores like 1,5-benzodiazepines and quinolines. The protocols detailed herein serve as a robust starting point for researchers to explore the rich chemistry of this building block, enabling the rapid generation of diverse compound libraries for screening in drug discovery and materials science programs.

References

  • BenchChem. (n.d.). The Synthesis of 1,5-Benzodiazepines: A Technical Guide to Its Discovery and Evolution.
  • IJTSRD. (2021, July 15). Synthesis of 1,5- Benzodiazepines A Review. International Journal of Trend in Scientific Research and Development.
  • Ansari, A., et al. (2023, January 25). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances.
  • Nat Prod Commun. (2015, June). Novel One-step Synthesis of Quinoline-2(1H)-thiones and Selones by Treating 3-Aryl-3-(2-aminophenyl)-1-propyn-3-ols With a Base and Elemental Sulfur or Selenium. PubMed.
  • Scribd. (n.d.).
  • Academia.edu. (n.d.). Recent advances in synthesis and medicinal chemistry of benzodiazepines.
  • ChemBK. (2024, April 9). 3-Amino-3-(4-methylphenyl)propan-1-ol.
  • R Discovery. (n.d.).
  • ChemicalBook. (n.d.). (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol.
  • ChemicalBook. (n.d.). 3-(4-AMINO-PHENYL)-PROPAN-1-OL synthesis.
  • MDPI. (2025, April 30).
  • SciELO. (2014). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies.
  • EvitaChem. (n.d.). Buy (s)-3-Amino-3-(4-chlorophenyl)propan-1-ol.
  • ResearchGate. (n.d.). Three-component synthesis of quinolines.
  • BenchChem. (n.d.). Application Notes and Protocols: 3-Amino-1-(furan-3-yl)propan-1-ol in Organic Synthesis.
  • BenchChem. (n.d.). (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol.
  • BenchChem. (n.d.). Application Notes and Protocols: 3-Amino-1-(furan-3-yl)propan-1-ol in Medicinal Chemistry.
  • Al-Noor University College. (2023). Synthesis some of polymers and heterocyclic compounds via Bis (4-aminophenyl) methane.
  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol.
  • ResearchGate. (n.d.). Synthesis of quinolines by iron-catalyzed reaction of anilines with propane-1,3-diol.
  • Google Patents. (n.d.). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • BLDpharm. (n.d.). (S)-3-Amino-3-(4-aminophenyl)propan-1-ol.
  • Sigma-Aldrich. (n.d.). (3S)-3-amino-3-(4-aminophenyl)propan-1-ol hydrochloride.
  • Open Research Online. (n.d.). Synthesis of Novel Heterocyclic a-Amino Acids.
  • PubMed. (1999). New cyclization reaction at the amino terminus of peptides and proteins.
  • MDPI. (2025, September 12).
  • Journal of the Chemical Society, Perkin Transactions 2. (1995). Kinetics and mechanism of the cyclization of substituted N-phenyl-2-methyl-2(2-aminophenyl)propanamides and analogues.
  • Bentham Science. (2017, September 12).
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.). WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • PubMed Central. (n.d.). Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines.
  • MDPI. (2025, August 7). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2.
  • PubChem. (n.d.). (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol.

Sources

Application

Application Notes & Protocols: Derivatization of 3-Amino-3-(4-aminophenyl)propan-1-ol

Abstract This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of the amino groups in "3-Amino-3-(4-aminophenyl)propan-1-ol". This molecule presents a unique synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of the amino groups in "3-Amino-3-(4-aminophenyl)propan-1-ol". This molecule presents a unique synthetic challenge and opportunity due to the presence of two distinct primary amino groups: a more nucleophilic aliphatic amine and a less nucleophilic aromatic amine. This guide explores strategies for non-selective derivatization of both amines, as well as chemoselective strategies to functionalize either the aliphatic or the aromatic amine individually. The protocols provided are designed for researchers, scientists, and drug development professionals, with a focus on explaining the underlying chemical principles, ensuring procedural robustness, and offering insights into reaction optimization.

Introduction and Strategic Overview

3-Amino-3-(4-aminophenyl)propan-1-ol is a valuable bifunctional building block in medicinal chemistry and materials science. Its three functional groups—an aliphatic amine, an aromatic amine, and a primary alcohol—offer multiple points for modification, allowing for the synthesis of diverse and complex molecular architectures. The derivatization of its amino groups is a critical step in harnessing its synthetic potential.

The key to successfully derivatizing this molecule lies in understanding the differential reactivity of its two amino groups.

  • Aliphatic Amine: The lone pair of electrons on the nitrogen is localized, making it a stronger base and a more potent nucleophile.[1][2]

  • Aromatic Amine: The lone pair of electrons on the nitrogen is delocalized into the benzene ring through resonance, which significantly reduces its basicity and nucleophilicity.[1][3][4]

This inherent difference in reactivity is the foundation for achieving selective derivatization. By carefully selecting reagents, solvents, and reaction conditions, one can favor the reaction at the more reactive aliphatic amine or employ a protection-derivatization-deprotection strategy to target the less reactive aromatic amine.

Logical Workflow for Selective Derivatization

The choice of derivatization strategy depends entirely on the desired final product. The following diagram illustrates the decision-making process for achieving selective functionalization.

G cluster_0 Derivatization Goal cluster_1 Strategic Pathways cluster_2 Methodology start Target Molecule: 3-Amino-3-(4-aminophenyl)propan-1-ol goal1 Derivatize Aliphatic Amine (Selective) start->goal1 goal2 Derivatize Aromatic Amine (Selective) start->goal2 goal3 Derivatize Both Amines (Non-selective) start->goal3 method1 Direct Derivatization (Controlled Conditions) goal1->method1 Exploit higher nucleophilicity method2 Protect Aliphatic Amine (e.g., Boc protection) goal2->method2 method5 Direct Derivatization (Excess Reagent) goal3->method5 Force reaction to completion method3 Derivatize Aromatic Amine method2->method3 method4 Deprotect Aliphatic Amine method3->method4

Caption: Decision workflow for derivatizing 3-Amino-3-(4-aminophenyl)propan-1-ol.

Experimental Protocols

The following protocols are representative procedures. Researchers should optimize conditions based on their specific substrates and equipment.

Protocol 1: Selective N-Acylation of the Aliphatic Amino Group

Principle: This protocol leverages the higher nucleophilicity of the aliphatic amine. By using a stoichiometric amount of the acylating agent at a reduced temperature, the reaction can be selectively stopped after the more reactive amine has been functionalized.

Reaction Scheme:

G mol1 Acyl-Cl reagents Base (e.g., Et3N) DCM, 0 °C to RT mol1->reagents mol2 reagents->mol2

Caption: General scheme for selective acylation of the aliphatic amine.

Materials:

  • 3-Amino-3-(4-aminophenyl)propan-1-ol

  • Acetyl Chloride (or other acyl chloride/anhydride)

  • Triethylamine (Et3N), distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Dissolve 3-Amino-3-(4-aminophenyl)propan-1-ol (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Add triethylamine (1.1 eq) to the solution.

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add a solution of acetyl chloride (1.0 eq) in anhydrous DCM dropwise to the stirred mixture over 15-20 minutes.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-(1-(4-aminophenyl)-3-hydroxypropyl)acetamide.

Causality: The use of a non-polar aprotic solvent like DCM and a non-nucleophilic base like triethylamine prevents unwanted side reactions. Running the reaction at 0°C controls the exotherm and enhances the kinetic selectivity for the more nucleophilic aliphatic amine over the aromatic one.[5]

Protocol 2: Selective Derivatization of the Aromatic Amine via Boc-Protection

Principle: To derivatize the less reactive aromatic amine, the more reactive aliphatic amine must first be "masked" with a protecting group. The tert-butoxycarbonyl (Boc) group is ideal as it is stable under many reaction conditions but can be easily removed under mild acidic conditions.[6][7]

Part A: Selective Boc-Protection of the Aliphatic Amine

Materials:

  • 3-Amino-3-(4-aminophenyl)propan-1-ol

  • Di-tert-butyl dicarbonate ((Boc)2O)

  • Tetrahydrofuran (THF) or Dioxane

  • Water

  • Sodium bicarbonate (NaHCO3)

Procedure:

  • Dissolve 3-Amino-3-(4-aminophenyl)propan-1-ol (1.0 eq) in a 1:1 mixture of THF and water.

  • Add sodium bicarbonate (2.0 eq) to the solution.

  • Add a solution of (Boc)2O (1.05 eq) in THF dropwise at room temperature. The higher reactivity of the aliphatic amine ensures it reacts preferentially.[1][7]

  • Stir the reaction vigorously at room temperature for 4-6 hours, monitoring by TLC.

  • Once the starting material is consumed, remove the THF under reduced pressure.

  • Extract the remaining aqueous solution with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, filter, and concentrate to yield tert-butyl (1-(4-aminophenyl)-3-hydroxypropyl)carbamate. This product can often be used in the next step without further purification.

Part B: Derivatization of the Aromatic Amine (Example: Sulfonylation)

Materials:

  • Boc-protected intermediate from Part A

  • Tosyl chloride (TsCl) or other sulfonyl chloride

  • Pyridine (as solvent and base)

  • DCM (optional co-solvent)

Procedure:

  • Dissolve the Boc-protected intermediate (1.0 eq) in pyridine at 0 °C.

  • Slowly add tosyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.

  • Quench the reaction by slowly adding cold water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl (to remove pyridine), water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify by column chromatography to isolate the fully protected product.

Part C: Deprotection of the Aliphatic Amine (Boc Removal)

Materials:

  • Product from Part B

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • DCM

Procedure:

  • Dissolve the protected compound (1.0 eq) in DCM.

  • Add an excess of TFA (5-10 eq) or an equal volume of 4M HCl in Dioxane at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours until TLC shows complete removal of the Boc group.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous NaHCO3 solution and extract the product with ethyl acetate.

  • Dry the organic phase, concentrate, and purify as needed to yield the final product, selectively derivatized on the aromatic amine.

Protocol 3: Reductive Amination of the Aliphatic Amine

Principle: Reductive amination is a powerful method for forming C-N bonds and is highly selective for the more nucleophilic aliphatic amine.[8] The reaction involves the initial formation of an imine with an aldehyde or ketone, which is then reduced in situ by a mild reducing agent that does not affect the carbonyl group.[9]

Materials:

  • 3-Amino-3-(4-aminophenyl)propan-1-ol

  • An aldehyde or ketone (e.g., Benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) or Sodium cyanoborohydride (NaBH3CN)[8][10]

  • 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Acetic Acid (catalytic amount)

Procedure:

  • To a stirred solution of 3-Amino-3-(4-aminophenyl)propan-1-ol (1.0 eq) and benzaldehyde (1.0 eq) in DCE, add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Continue stirring at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction carefully with saturated aqueous NaHCO3 solution.

  • Extract the mixture with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the N-benzylated product.

Data Summary Table

Derivatization MethodTarget AmineKey Reagent(s)SelectivityTypical YieldKey Considerations
Acylation AliphaticAcyl Chloride, Et3NHigh70-90%Requires low temperature and stoichiometric control for selectivity.
Sulfonylation AromaticTsCl, PyridineHigh (with protection)60-85% (over 3 steps)Requires a multi-step protection/deprotection sequence.
Reductive Amination AliphaticAldehyde, NaBH(OAc)3Very High75-95%Mild conditions; reducing agent choice is critical for selectivity.[9]
Boc-Protection Aliphatic(Boc)2O, NaHCO3High85-98%A protection step, not a final derivatization. Robust and high-yielding.

References

  • Quora. (2024). Which type of amine is more reactive: aromatic or aliphatic? What factors contribute to this difference in reactivity?[Link]

  • Unacademy. Learn About Aromatic and Aliphatic Amines. [Link]

  • Pediaa. (2015). Difference Between Aliphatic and Aromatic Amines. [Link]

  • Scribd. Aliphatic vs Aromatic Amines: Basicity. [Link]

  • P. K. College, Contai. Aromatic and Aliphatic Amines. [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2023). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Wiley Online Library. (2024). Aliphatic Amines Unlocked for Selective Transformations through Diazotization. [Link]

  • National Center for Biotechnology Information. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. [Link]

  • Bentham Science. A Mild and Green Method for the N-BOC Protection of Amines without Assistant of Catalyst Under Solvent-free Conditions. [Link]

  • Organic Chemistry Portal. A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. [Link]

  • ResearchGate. (2016). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. [Link]

  • WuXi Biology. Alcohol Speed up Boc Protection of Primary Amines. [Link]

  • Semantic Scholar. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. [Link]

  • Chemistry LibreTexts. (2023). Derivatization. [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. [Link]

  • ResearchGate. Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. [Link]

  • PubMed. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. [Link]

  • Organic Chemistry Portal. Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. [Link]

  • Acharya Jagadish Chandra Bose College. (2020). AMINES (ALIPHATIC & AROMATIC). [Link]

  • ResearchGate. Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. [Link]

  • Google Patents. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
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Method

Reactions involving the hydroxyl group of "3-Amino-3-(4-aminophenyl)propan-1-ol"

An In-Depth Guide to the Selective Modification of the Hydroxyl Group in 3-Amino-3-(4-aminophenyl)propan-1-ol Introduction: Navigating the Chemical Landscape of a Trifunctional Molecule 3-Amino-3-(4-aminophenyl)propan-1-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Selective Modification of the Hydroxyl Group in 3-Amino-3-(4-aminophenyl)propan-1-ol

Introduction: Navigating the Chemical Landscape of a Trifunctional Molecule

3-Amino-3-(4-aminophenyl)propan-1-ol is a versatile chemical intermediate of significant interest in medicinal chemistry and materials science.[1][2] Its structure is characterized by a trifunctional arrangement: a primary aliphatic amine, a primary aromatic amine, and a primary hydroxyl group. This unique combination of reactive sites offers a wealth of possibilities for synthetic derivatization. However, it also presents a formidable challenge in achieving chemoselectivity. The inherent nucleophilicity of the amino groups, particularly the aliphatic one, often overshadows the reactivity of the primary alcohol.[3]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of strategies and detailed protocols for targeting the hydroxyl group of 3-Amino-3-(4-aminophenyl)propan-1-ol. We will delve into the causality behind experimental choices, offering field-proven insights to navigate the selective esterification, etherification, and oxidation of this valuable building block. The protocols described herein are designed as self-validating systems, grounded in established chemical principles and supported by authoritative references.

The Core Challenge: A Hierarchy of Nucleophilicity

The central obstacle in modifying the hydroxyl group of 3-Amino-3-(4-aminophenyl)propan-1-ol is the differential reactivity of its nucleophilic centers. The general order of nucleophilicity is:

Aliphatic Amine > Aromatic Amine > Primary Alcohol

This hierarchy dictates that, under standard reaction conditions with electrophiles (e.g., acyl chlorides, alkyl halides), the reaction will preferentially occur at the nitrogen atoms, leading to N-acylation or N-alkylation. Therefore, direct modification of the hydroxyl group requires a deliberate strategy to either temporarily mask the more reactive amino groups or to employ specific reaction conditions that favor O-functionalization.

Protective_Strategy_Workflow Start 3-Amino-3-(4-aminophenyl) propan-1-ol Protect Protocol 1: Di-Boc Protection Start->Protect (Boc)₂O, TEA Intermediate N,N'-di-Boc Protected Intermediate Protect->Intermediate Esterify Protocol 2: Esterification Intermediate->Esterify Etherify Protocol 3: Etherification Intermediate->Etherify Mitsunobu Protocol 4: Mitsunobu Rxn Intermediate->Mitsunobu Deprotect Protocol 5: Deprotection Esterify->Deprotect Etherify->Deprotect Mitsunobu->Deprotect Product_Ester O-Acyl Product Deprotect->Product_Ester from Esterify Product_Ether O-Alkyl Product Deprotect->Product_Ether from Etherify Product_Mitsunobu O-Substituted Product Deprotect->Product_Mitsunobu from Mitsunobu

Sources

Application

Application Note: Synthesis of Novel Amides using the Bifunctional Linker 3-Amino-3-(4-aminophenyl)propan-1-ol

Abstract The amide bond is a cornerstone of modern medicinal chemistry and materials science, present in over 25% of all known drugs.[1] The synthesis of novel molecular architectures often relies on versatile building b...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The amide bond is a cornerstone of modern medicinal chemistry and materials science, present in over 25% of all known drugs.[1] The synthesis of novel molecular architectures often relies on versatile building blocks that allow for controlled, sequential functionalization. This guide details the strategic use of 3-Amino-3-(4-aminophenyl)propan-1-ol , a unique trifunctional linker possessing a primary aliphatic amine, a primary aromatic amine, and a primary alcohol. The inherent difference in nucleophilicity between the two amino groups provides a powerful handle for chemoselective synthesis. We present detailed protocols for both selective mono-amidation at the more reactive aliphatic amine and exhaustive di-amidation, utilizing robust carbodiimide-based coupling chemistry. These methodologies empower researchers to construct complex molecules with precision, opening avenues for novel drug candidates, linkers for antibody-drug conjugates (ADCs), and advanced polymers.

Introduction: The Strategic Advantage of 3-Amino-3-(4-aminophenyl)propan-1-ol

The construction of amide bonds is one of the most frequently performed reactions in drug discovery.[2][3] The process typically involves the condensation of a carboxylic acid and an amine, facilitated by a coupling reagent that activates the carboxyl group.[3][4] While countless amines are commercially available, building blocks that offer multiple, differentially reactive sites for subsequent modification are of exceptionally high value.

3-Amino-3-(4-aminophenyl)propan-1-ol is one such molecule. Its power lies in its trifunctional nature:

  • A Primary Aliphatic Amine: Highly nucleophilic and readily participates in standard amide coupling reactions under mild conditions.

  • A Primary Aromatic Amine: Significantly less nucleophilic due to the delocalization of the nitrogen lone pair into the phenyl ring. This group is more sluggish to react, requiring more forcing conditions or specific catalytic protocols.[2][5]

  • A Primary Alcohol: Offers a third site for functionalization (e.g., etherification, esterification) after the amines have been functionalized.

This disparity in reactivity is not a limitation but a strategic advantage, enabling a scientist to selectively acylate the aliphatic amine while leaving the aromatic amine untouched for a subsequent, different chemical transformation.

Reagent Properties and Safety

Building Block: 3-Amino-3-(4-aminophenyl)propan-1-ol
PropertyValueSource
Molecular Formula C₉H₁₄N₂O[6]
Molecular Weight 166.22 g/mol [6]
CAS Number 1217815-51-4 (S-enantiomer)[6]
Appearance Solid[7]
Storage Store at 2-8°C, sealed in dry conditions[6]
Critical Safety and Handling Protocols

The target molecule contains a primary aromatic amine moiety. This class of compounds requires careful handling as many are known to be toxic, readily absorbed through the skin, and potential carcinogens.[8][9]

  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[10][11]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and tightly fitting safety goggles.[11][12] Gloves must be inspected before use and disposed of properly after handling.[11]

  • Emergency Procedures: In case of skin contact, wash the affected area immediately and thoroughly with soap and water. If inhaled, move to fresh air. Seek medical attention if any symptoms develop.[11][12]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains.[9][11]

Principle of Chemoselective Amide Coupling

The protocols described herein utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt). This is a robust and widely adopted method for forming stable amide bonds under mild conditions.[2]

The reaction proceeds via a two-step, one-pot mechanism:

  • Activation: EDC reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate. This step is most efficient in a slightly acidic environment (pH 4.5–6.0).[13]

  • Stabilization & Coupling: The unstable intermediate is prone to hydrolysis. NHS or HOBt rapidly reacts with it to form a more stable, amine-reactive ester.[2] This activated ester is then attacked by a primary amine (in our case, from the linker molecule) to form the final, stable amide bond, releasing NHS as a byproduct. The coupling step is most efficient at a pH of 7.2-8.0.

EDC_NHS_Coupling RCOOH Carboxylic Acid (R-COOH) O_acyl O-Acylisourea Intermediate (Reactive, Unstable) RCOOH->O_acyl + EDC EDC EDC EDC->O_acyl NHS_ester NHS-Ester (Semi-Stable) O_acyl->NHS_ester + NHS Hydrolysis Urea Urea Byproduct O_acyl->Urea NHS NHS NHS->NHS_ester Amide Amide (R-CONH-R') NHS_ester->Amide + R'-NH2 Amine Primary Amine (R'-NH2) Amine->Amide Released_NHS NHS

Caption: General mechanism of EDC/NHS mediated amide bond formation.

Chemoselectivity is achieved by exploiting the electronic differences between the two amino groups. The aliphatic -NH₂ is a stronger nucleophile and will react significantly faster with the NHS-ester than the electron-deficient aromatic -NH₂. By carefully controlling the stoichiometry of the reagents, we can favor the formation of the mono-acylated product.

Experimental Workflows and Protocols

The choice between synthesizing a mono-amide or a di-amide dictates the experimental strategy, primarily concerning reagent stoichiometry.

Experimental_Workflow start Start: Select Desired Product decision Mono-amide or Di-amide? start->decision protocol1 Protocol 1: Selective Mono-Amidation decision->protocol1  Mono-amide protocol2 Protocol 2: Exhaustive Di-Amidation decision->protocol2  Di-amide stoich1 Use ~1 eq. of Carboxylic Acid & Coupling Reagents protocol1->stoich1 reaction Perform Coupling Reaction stoich1->reaction stoich2 Use >2 eq. of Carboxylic Acid & Coupling Reagents protocol2->stoich2 stoich2->reaction workup Aqueous Workup & Extraction reaction->workup purify Purify via Column Chromatography workup->purify characterize Characterize Product (NMR, MS, IR) purify->characterize end Final Product characterize->end

Caption: Decision workflow for the synthesis of mono- vs. di-amides.
Protocol 1: Selective Mono-Amidation at the Aliphatic Amine

This protocol is designed to favor acylation at the more nucleophilic aliphatic amine by using a controlled amount of the carboxylic acid and coupling reagents.

Materials & Reagents

ReagentMolar Eq.Purpose
3-Amino-3-(4-aminophenyl)propan-1-ol1.0Starting Linker
Carboxylic Acid of Interest1.0 - 1.1Acylating Agent
EDC·HCl1.2Carbodiimide Activator
NHS or HOBt1.2Stabilizing Additive
N,N-Diisopropylethylamine (DIPEA)2.0 - 3.0Non-nucleophilic Base
Anhydrous DMF or DCM-Reaction Solvent

Step-by-Step Methodology:

  • Carboxylic Acid Activation:

    • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the Carboxylic Acid (1.0 eq.), EDC·HCl (1.2 eq.), and NHS (1.2 eq.).

    • Dissolve the solids in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M with respect to the carboxylic acid.

    • Stir the mixture at room temperature for 1-2 hours to ensure the formation of the NHS-ester. Progress can be monitored by TLC or LC-MS.

  • Amine Coupling:

    • In a separate flask, dissolve 3-Amino-3-(4-aminophenyl)propan-1-ol (1.0 eq.) and DIPEA (2.5 eq.) in a minimal amount of anhydrous DMF.

    • Slowly add the solution of the amine linker to the activated NHS-ester solution from Step 1 via a syringe or dropping funnel.

    • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction for the consumption of the starting amine and formation of the mono-adduct by TLC or LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with water (2x), saturated aqueous NaHCO₃ (2x), and finally with brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product using silica gel column chromatography, typically with a gradient of methanol in dichloromethane or ethyl acetate in hexanes, to isolate the desired mono-amide product.

Protocol 2: Exhaustive Di-Amidation

This protocol uses an excess of the acylating agent to drive the reaction to completion at both the aliphatic and the more sterically hindered, less reactive aromatic amine.

Materials & Reagents

ReagentMolar Eq.Purpose
3-Amino-3-(4-aminophenyl)propan-1-ol1.0Starting Linker
Carboxylic Acid of Interest2.2 - 2.5Acylating Agent
EDC·HCl2.4 - 3.0Carbodiimide Activator
NHS or HOBt2.4 - 3.0Stabilizing Additive
N,N-Diisopropylethylamine (DIPEA)4.0 - 5.0Non-nucleophilic Base
Anhydrous DMF-Reaction Solvent

Step-by-Step Methodology:

  • Carboxylic Acid Activation:

    • Follow the same procedure as in Protocol 1, Step 1, using the increased equivalents of Carboxylic Acid, EDC·HCl, and NHS.

  • Amine Coupling:

    • Follow the same procedure as in Protocol 1, Step 2, using the increased equivalent of DIPEA.

    • Rationale: The second acylation (at the aromatic amine) is often sluggish.[2] If the reaction stalls after mono-amidation is complete, gentle heating (40-50 °C) may be required to drive the formation of the di-amide. Monitor carefully by TLC or LC-MS.

  • Workup and Purification:

    • The workup and purification procedure is identical to that described in Protocol 1, Step 3. The polarity of the di-amide product will be different from the mono-amide, requiring adjustment of the chromatography eluent system.

Product Characterization

Unambiguous characterization of the synthesized amide(s) is crucial. A combination of spectroscopic techniques should be employed.

Expected Spectroscopic Data for a Hypothetical Product

TechniqueMono-Amide (at Aliphatic Amine)Di-Amide
¹H NMR Appearance of a new amide N-H signal (often a broad singlet or triplet, δ 7-9 ppm). Upfield shift of the -CH₂-NH₂ protons to -CH₂-NH(CO)R. Aromatic protons of the free -NH₂ phenyl ring remain.Disappearance of all amine -NH₂ proton signals. Appearance of two distinct amide N-H signals. Significant downfield shift of the aromatic protons ortho/meta to the newly formed aromatic amide bond.
¹³C NMR Appearance of a new carbonyl carbon signal (δ 165-175 ppm).Appearance of two distinct carbonyl carbon signals.
IR Spec. Strong C=O stretch (Amide I band) at ~1640-1680 cm⁻¹. N-H stretch from the new secondary amide (~3300 cm⁻¹). Persistence of aromatic N-H₂ stretching bands (~3350-3450 cm⁻¹).[14]Strong, potentially broad C=O stretch (~1640-1680 cm⁻¹). Two distinct secondary amide N-H stretching bands (~3300 cm⁻¹). Disappearance of primary amine N-H₂ stretching bands.[14]
Mass Spec (ESI+) [M+H]⁺ corresponding to the molecular weight of the mono-acylated product.[M+H]⁺ corresponding to the molecular weight of the di-acylated product.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive EDC or NHS due to moisture absorption.Use fresh, anhydrous reagents and solvents. Allow reagent bottles to warm to room temperature before opening to prevent condensation.
Incorrect pH for activation or coupling.Ensure the reaction environment is appropriate. The use of a non-nucleophilic base like DIPEA is critical.
Presence of primary amine contaminants in buffers (e.g., Tris).Use amine-free solvents and buffers (e.g., DMF, DCM, PBS, MES).
Formation of Di-amide in Mono-amide Reaction Stoichiometry of carboxylic acid was too high.Reduce the equivalents of the carboxylic acid to exactly 1.0. Add the amine linker solution slowly to the activated acid to avoid localized high concentrations.
Reaction Stalls at Mono-amide Stage (in Di-amide protocol) Insufficient activation or reactivity of the aromatic amine.Add a second charge of activated carboxylic acid. Consider gentle heating (40-50 °C) for an extended period. For very unreactive systems, a different coupling agent like HATU may be required.[4]
N-acylurea Byproduct Formation Hydrophobic environment around the carboxylic acid.This is an intramolecular rearrangement of the O-acylisourea intermediate. Using NHS or HOBt minimizes this side reaction by trapping the intermediate.

Conclusion

3-Amino-3-(4-aminophenyl)propan-1-ol is a highly valuable and versatile building block for the synthesis of complex organic molecules. By leveraging the principles of chemoselectivity and robust amide coupling chemistry, researchers can precisely control the functionalization of its distinct amino groups. The protocols provided herein offer a reliable foundation for synthesizing both mono- and di-amide derivatives, enabling the rapid generation of compound libraries for applications ranging from drug discovery to materials science.

References

Click to expand
  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
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  • Scribd. (n.d.). Aromatic Amines Hazcard Overview.
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  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd.
  • MDPI. (2013, September 25). Characterization of Amide Bond Conformers for a Novel Heterocyclic Template of N-acylhydrazone Derivatives.
  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach.
  • Thermo Fisher Scientific. (n.d.). instructions - edc.
  • Chemistry LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides.
  • PMC. (n.d.). Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties.
  • RSC Publishing. (n.d.). Novel amide-based macrocyclic Co(ii) complexes: correlating structural, computational, and biological properties through DFT and docking.
  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Spectroscopy Online. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story.
  • Basrah Journal of Science. (2022, August 31). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives.
  • RSC Publishing. (n.d.). Organic & Biomolecular Chemistry.
  • Figshare. (2023, October 13). Synthesis of novel amides and related compounds with applications in medicinal chemistry - University of Sussex.
  • Sigma-Aldrich. (n.d.). (R)-3-Amino-3-(4-chlorophenyl)propan-1-ol | 1213362-28-7.
  • BLDpharm. (n.d.). 1217815-51-4|(S)-3-Amino-3-(4-aminophenyl)propan-1-ol.

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Method

The Strategic Utility of 3-Amino-3-(4-aminophenyl)propan-1-ol as a Precursor in the Synthesis of Advanced Active Pharmaceutical Ingredients

For Immediate Release [City, State] – March 7, 2026 – In the landscape of modern pharmaceutical development, the identification and utilization of versatile chiral building blocks are paramount to the efficient synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

[City, State] – March 7, 2026 – In the landscape of modern pharmaceutical development, the identification and utilization of versatile chiral building blocks are paramount to the efficient synthesis of complex therapeutic agents. Among these, 3-Amino-3-(4-aminophenyl)propan-1-ol and its derivatives have emerged as critical precursors in the development of targeted therapies, particularly in the realm of oncology. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this scaffold, with a focus on its role in the synthesis of potent kinase inhibitors.

While direct public domain evidence for the use of 3-Amino-3-(4-aminophenyl)propan-1-ol in a specific named Active Pharmaceutical Ingredient (API) is limited, the structural motif is central to a class of powerful therapeutic agents. Closely related analogs, such as (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol and (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol, are well-documented precursors for the clinical-stage and approved AKT inhibitors, capasitinib and Capivasertib (AZD5363), respectively.[1] This highlights the immense potential of the 4-aminophenyl variant for the synthesis of novel APIs.

This guide will delve into the rationale behind the use of this precursor, provide detailed synthetic protocols for its preparation and its elaboration into a representative API, and discuss the underlying mechanistic principles that make this molecular framework a cornerstone in the development of next-generation therapeutics.

The Scientific Rationale: A Scaffold for Targeted Therapy

The 3-amino-3-phenylpropan-1-ol backbone provides a unique three-dimensional structure that is amenable to the creation of potent and selective inhibitors of key cellular signaling pathways. The presence of a primary amine, a secondary alcohol, and a phenyl ring offers multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The 4-amino substitution on the phenyl ring is of particular interest as it can serve as a handle for further chemical elaboration or can directly participate in hydrogen bonding interactions within the target protein's binding site, potentially enhancing potency and selectivity. This is especially relevant in the design of kinase inhibitors, where specific interactions with the enzyme's active site are crucial for efficacy.

Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway

Capivasertib, a potent and selective pan-AKT inhibitor, serves as an exemplary case study for the application of this precursor class. The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[2] Dysregulation of this pathway is a hallmark of many cancers, leading to uncontrolled cell division and resistance to therapy.[2]

Capivasertib functions as an ATP-competitive inhibitor, binding to the kinase domain of all three AKT isoforms (AKT1, AKT2, and AKT3).[2][3][4] This binding event prevents the phosphorylation of AKT and its downstream substrates, effectively shutting down the pro-survival signaling of the pathway and leading to a reduction in tumor growth.[5][6] The (S)-chiral center of the 3-amino-3-phenylpropan-1-ol precursor is crucial for the correct spatial orientation of the final drug molecule within the ATP-binding pocket of the AKT enzyme, ensuring optimal inhibitory activity.[1]

Experimental Protocols

Part 1: Synthesis of the Precursor: (S)-3-Amino-3-(4-aminophenyl)propan-1-ol

Workflow for Precursor Synthesis

G cluster_0 Step 1: Asymmetric Ketone Reduction cluster_1 Step 2: Conversion to Azide cluster_2 Step 3: Reduction of Azide and Nitro Group A 4'-Nitropropiophenone C (S)-1-(4-Nitrophenyl)propan-1-ol A->C Reduction B Asymmetric Reducing Agent (e.g., Chiral Borane Reagent) D (S)-1-(4-Nitrophenyl)propan-1-ol F (R)-1-Azido-1-(4-nitrophenyl)propane D->F SN2 Inversion E DPPA, DBU G (R)-1-Azido-1-(4-nitrophenyl)propane I (S)-3-Amino-3-(4-aminophenyl)propan-1-ol G->I Hydrogenation H H2, Pd/C

Caption: A representative synthetic workflow for the preparation of the chiral precursor.

Detailed Protocol:

  • Asymmetric Reduction: To a solution of 4'-nitropropiophenone in an appropriate solvent (e.g., THF), add a chiral reducing agent (e.g., (R)-2-methyl-CBS-oxazaborolidine and borane-dimethyl sulfide complex) at a controlled temperature (e.g., 0 °C). Stir the reaction mixture until completion, as monitored by TLC. Quench the reaction carefully with methanol and concentrate under reduced pressure. Purify the resulting (S)-1-(4-nitrophenyl)propan-1-ol by column chromatography.

  • Azide Formation: Dissolve the chiral alcohol in a suitable solvent (e.g., toluene) and treat with diphenylphosphoryl azide (DPPA) and a non-nucleophilic base (e.g., DBU). Heat the reaction mixture to facilitate the SN2 reaction with inversion of stereochemistry. After completion, wash the reaction mixture with water and brine, and concentrate the organic layer. The crude (R)-1-azido-1-(4-nitrophenyl)propane can be used in the next step without further purification.

  • Double Reduction: Dissolve the azide intermediate in a protic solvent (e.g., methanol) and add a palladium on carbon (10% Pd/C) catalyst. Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete. This step reduces both the azide and the nitro group to primary amines. Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate to obtain the crude (S)-3-Amino-3-(4-aminophenyl)propan-1-ol. Purification can be achieved by crystallization or column chromatography.

Part 2: Synthesis of a Representative API: A Capivasertib Analog

The following protocol outlines the synthesis of a Capivasertib analog, demonstrating the utility of the 3-amino-3-phenylpropan-1-ol scaffold. For this example, we will use the readily available (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol as the starting material, as detailed in the synthesis of Capivasertib.

Workflow for API Synthesis

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Nucleophilic Aromatic Substitution cluster_2 Step 3: Boc Deprotection A (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol D Boc-protected Intermediate A->D B 4-(Boc-amino)piperidine-4-carboxylic acid B->D C Coupling Agent (e.g., HATU, DIPEA) E Boc-protected Intermediate H Coupled Boc-protected Intermediate E->H F 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine F->H G Base (e.g., DIPEA) I Coupled Boc-protected Intermediate K Final API (Capivasertib) I->K J Acid (e.g., TFA or HCl)

Caption: Synthetic workflow for the preparation of Capivasertib.

Detailed Protocol (Adapted from the synthesis of Capivasertib):

  • Amide Coupling: To a solution of 4-(tert-butoxycarbonylamino)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid in a suitable solvent such as dimethylacetamide (DMA), add (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol, a coupling agent such as HATU, and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[7] Stir the reaction mixture at room temperature until completion.[7]

  • Work-up and Purification: After the reaction is complete, the mixture is typically diluted with an organic solvent like ethyl acetate and washed sequentially with water and brine.[7] The organic layer is then dried and concentrated. The crude product can be purified by column chromatography.[7]

  • Boc Deprotection: The Boc-protected intermediate is dissolved in a suitable solvent and treated with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, to remove the Boc protecting group. The reaction is stirred at room temperature until the deprotection is complete.

  • Final Purification: The final compound is then isolated and purified. This may involve neutralization of the acid, extraction, and subsequent purification by preparative HPLC or crystallization to yield the final API as a solid.[7]

Data Summary

The following table summarizes key properties of the precursor and the final API, Capivasertib.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Synthetic StepTherapeutic Target
(S)-3-Amino-3-(4-aminophenyl)propan-1-olC₉H₁₄N₂O166.22Asymmetric Reduction, Hydrogenation-
CapivasertibC₂₁H₂₆ClN₅O₂427.92Amide Coupling, SNAr, DeprotectionAKT1, AKT2, AKT3

Conclusion

3-Amino-3-(4-aminophenyl)propan-1-ol and its analogs represent a class of high-value precursors for the synthesis of complex active pharmaceutical ingredients. Their utility is exemplified by their role in the construction of potent AKT inhibitors like Capivasertib. The synthetic protocols and mechanistic insights provided in this application note are intended to empower researchers in the field of drug discovery to leverage this versatile scaffold for the development of novel and effective therapeutics. The strategic application of such well-designed building blocks is crucial for accelerating the discovery and development of next-generation medicines.

References

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Application

Purification of 3-Amino-3-(4-aminophenyl)propan-1-ol via Modified Normal-Phase Column Chromatography

An Application Note for Drug Development Professionals Abstract 3-Amino-3-(4-aminophenyl)propan-1-ol is a key intermediate in pharmaceutical synthesis, notable for its bifunctional nature, containing both primary aliphat...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

3-Amino-3-(4-aminophenyl)propan-1-ol is a key intermediate in pharmaceutical synthesis, notable for its bifunctional nature, containing both primary aliphatic and aromatic amino groups, as well as a primary alcohol. These multiple polar, basic functional groups present a significant challenge for purification using standard silica gel chromatography, often leading to severe peak tailing, low recovery, or irreversible adsorption. This application note provides a detailed, field-proven protocol for the efficient purification of this compound using normal-phase column chromatography on silica gel, modified with a basic additive to ensure high purity and yield. We will elucidate the causal factors behind each experimental choice, offering a robust, self-validating methodology for researchers in drug development and organic synthesis.

Introduction: The Purification Challenge

The target molecule, 3-Amino-3-(4-aminophenyl)propan-1-ol, possesses a molecular weight of 166.22 g/mol and a chemical formula of C₉H₁₄N₂O[1]. Its structure is characterized by high polarity and basicity due to two amine groups and a hydroxyl group. When employing standard column chromatography, the acidic nature of the silica gel stationary phase interacts strongly with the basic amine functionalities of the analyte[2]. This acid-base interaction leads to several purification issues:

  • Irreversible Adsorption: The compound binds too strongly to the silica and cannot be eluted, resulting in significant loss of material.

  • Peak Tailing: Slow dissociation from the acidic sites on the silica causes the eluted compound to spread out, leading to broad peaks and poor separation from impurities[3].

  • On-Column Degradation: The acidic surface of the silica can potentially catalyze the degradation of sensitive molecules[4][5].

To overcome these challenges, a strategic modification of the chromatographic system is necessary. This protocol employs a basic modifier in the mobile phase to "deactivate" the acidic silanol groups on the silica surface, thereby enabling a clean and efficient separation.

Principle and Strategy: Mitigating Acid-Base Interactions

The core of this protocol is the principle of competitive binding. By introducing a small amount of a volatile base, such as triethylamine (TEA) or ammonium hydroxide, into the mobile phase, we effectively neutralize the problematic acidic sites on the silica gel stationary phase[2][6]. The modifier molecules, being small and in excess, preferentially interact with the silanol groups. This leaves a temporarily "neutralized" surface for the analyte to travel through, allowing separation to proceed based on polarity differences rather than being dominated by strong acid-base interactions.

Why Normal-Phase? While techniques like reversed-phase or HILIC are viable for polar compounds[7][8], modified normal-phase chromatography is often preferred in a synthesis lab for its simplicity, cost-effectiveness, and ease of solvent removal. The solvents used (e.g., dichloromethane, methanol) are often compatible with compounds from a preceding reaction workup and are readily evaporated.

Parameter Selection & Rationale
Stationary Phase Silica Gel (230-400 mesh) : Standard, cost-effective, and provides high surface area for interaction. Its acidic nature is the challenge we overcome with the mobile phase modifier.
Mobile Phase Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (NH₄OH) : A gradient system starting with a less polar mixture (higher DCM content) and gradually increasing in polarity (higher MeOH content). DCM is the main, less polar solvent, while MeOH is the polar "pusher" to elute the highly polar analyte.
Basic Modifier Ammonium Hydroxide (NH₄OH) : A volatile base that effectively neutralizes silica's acidic sites. Its volatility is advantageous as it can be easily removed under vacuum with the solvent, leaving the purified compound free of the modifier. Triethylamine (TEA) is a common alternative[3][5].
Detection Method Thin-Layer Chromatography (TLC) with UV visualization (254 nm) : The aromatic phenyl ring in the analyte makes it UV-active, allowing for easy monitoring of fractions[9]. A potassium permanganate stain can also be used to visualize the alcohol and amine groups.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system. The initial TLC analysis of the crude material provides a benchmark against which the purity of the collected fractions is compared, confirming the success of the separation.

Materials and Reagents
  • Crude 3-Amino-3-(4-aminophenyl)propan-1-ol

  • Silica Gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ammonium Hydroxide (NH₄OH), 28-30% solution

  • TLC plates (Silica gel 60 F₂₅₄)

  • Glass chromatography column

  • Fraction collection tubes

  • Rotary evaporator

Workflow for Purification

Purification_Workflow cluster_prep Phase 1: Preparation cluster_sep Phase 2: Separation & Analysis cluster_iso Phase 3: Isolation Crude Crude Product Sample_Prep Adsorb Crude onto Silica Crude->Sample_Prep Slurry Prepare Silica Slurry (DCM/MeOH/NH4OH) Pack Pack Column Slurry->Pack Load Load Sample onto Column Sample_Prep->Load Elute Elute with Gradient (DCM -> MeOH) Load->Elute Collect Collect Fractions Elute->Collect TLC Analyze Fractions by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Identify Pure Evap Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Caption: Workflow for the purification of 3-Amino-3-(4-aminophenyl)propan-1-ol.

Step-by-Step Methodology

Step 1: Preparation of Mobile Phase

  • Eluent A (Low Polarity): 95:4:1 (v/v/v) DCM : MeOH : NH₄OH

  • Eluent B (High Polarity): 89:10:1 (v/v/v) DCM : MeOH : NH₄OH

  • Rationale: Preparing stock solutions of the mobile phase ensures consistency. The small percentage of ammonium hydroxide is critical for neutralizing the silica gel[5][6].

Step 2: Column Packing (Slurry Method)

  • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

  • In a beaker, create a slurry of silica gel with Eluent A. Use approximately 50 g of silica for every 1 g of crude product as a starting point.

  • Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

  • Open the stopcock and allow the solvent to drain until it is just level with the top of the silica bed. Do not let the column run dry.

  • Scientist's Note: The slurry method is superior to dry packing as it minimizes air pockets and channels, leading to better separation efficiency.

Step 3: Sample Preparation and Loading

  • Dissolve the crude product (e.g., 1 g) in a minimal amount of methanol.

  • Add a small amount of silica gel (e.g., 2-3 g) to this solution.

  • Evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained. This is the "dry-loaded" sample.

  • Carefully add the dry-loaded sample to the top of the packed silica column, creating a thin, even band. Add a thin protective layer of sand on top.

  • Rationale: Dry loading the sample onto silica prevents dissolution issues at the top of the column and ensures the sample is introduced as a narrow, concentrated band, which is critical for achieving good resolution.

Step 4: Elution and Fraction Collection

  • Carefully add Eluent A to the column.

  • Begin eluting the column, collecting fractions (e.g., 10-15 mL per tube).

  • Monitor the separation by TLC using Eluent B as the developing solvent. Spot the crude material and the collected fractions.

  • Gradually increase the polarity of the mobile phase by slowly adding more Eluent B to the solvent reservoir at the top of the column. A typical gradient might be:

    • 2 column volumes of Eluent A

    • 4 column volumes of a 1:1 mixture of A and B

    • 2 column volumes of Eluent B

  • Scientist's Note: A gradient elution is effective for separating compounds with a wide range of polarities[10]. It starts with low polarity to wash off non-polar impurities and then increases polarity to elute the target compound, which is highly polar.

Step 5: Analysis and Isolation

  • Develop the TLC plates and visualize them under a UV lamp (254 nm). The desired product should appear as a single, distinct spot.

  • Based on the TLC analysis, combine the fractions that contain the pure product.

  • Remove the solvent from the combined pure fractions using a rotary evaporator.

  • Place the resulting purified oil or solid under high vacuum to remove any residual solvent or triethylamine.

Troubleshooting Common Issues

Problem Potential Cause Solution
Compound won't elute Insufficient mobile phase polarity.Gradually increase the percentage of methanol in the eluent system (e.g., move to a 80:19:1 DCM:MeOH:NH₄OH mixture).
Severe streaking/tailing on TLC Insufficient deactivation of silica. The basic amine is still interacting too strongly with acidic sites[3].Increase the concentration of ammonium hydroxide or triethylamine in the mobile phase slightly (e.g., from 1% to 1.5-2%). Ensure the modifier is present in both the column slurry and the eluent.
Poor separation from a close-running impurity The chosen solvent system does not provide enough selectivity.Try a different solvent system. For example, replace Dichloromethane/Methanol with Ethyl Acetate/Hexane (with the required basic modifier). This changes the selectivity and may resolve the overlapping spots.
Product appears to have decomposed (discoloration) The compound may be unstable on silica, even with a modifier. The furan ring can be sensitive to acidic conditions[5].Minimize the time the compound spends on the column by running it faster. If degradation persists, consider an alternative stationary phase like neutral alumina, which is less acidic than silica[5].

Conclusion

The purification of highly polar and basic compounds like 3-Amino-3-(4-aminophenyl)propan-1-ol by column chromatography is a common but significant challenge. Standard silica gel methods are often ineffective due to strong acid-base interactions. The protocol detailed in this note, which utilizes a basic modifier (ammonium hydroxide) in a DCM/Methanol mobile phase, provides a reliable and efficient solution. By neutralizing the acidic stationary phase, this method prevents irreversible analyte binding and peak tailing, enabling the isolation of the target compound with high purity and yield. This approach is broadly applicable to the purification of other basic amino alcohols and is a valuable technique for professionals in pharmaceutical development and chemical synthesis.

References

  • PubMed. (n.d.). Separation of amino acids, peptides and proteins on molecularly imprinted stationary phases.
  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Separation of Amino Acids by Thin Layer Chromatography (Theory).
  • Molnar Institute. (n.d.). SEPARATION OF AMINO ACIDS AND PEPTIDES ON NON-POLAR STATIONARY PHASES BY HIGH-PERFORMANCE LIQUID CHROMATOGRA.
  • ResearchGate. (n.d.). Structures of the amino acid- and peptide-silica stationary phases.
  • AZoLifeSciences. (2023, December 5). Chromatography Breakthroughs in Amino Acid Analysis.
  • ChemicalBook. (2025, August 28). (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol.
  • ChemScene. (n.d.). 3-(4-Aminophenyl)propan-1-ol.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC.
  • PubMed. (2001, November 15). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns.
  • ChemBK. (2024, April 9). 3-Amino-3-(4-methylphenyl)propan-1-ol.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Agilent. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns.
  • Moravek. (2024, October 22). Exploring the Different Mobile Phases in HPLC.
  • Alfa Chemistry. (n.d.). Silica Gel for Column Chromatography - Analytical Chemical Products.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?.
  • Sigma-Aldrich. (n.d.). 3-amino-3-(4-chlorophenyl)propan-1-ol.
  • BenchChem. (2025). identification and characterization of byproducts in 3-Amino-1-(furan-3-yl)propan-1-ol synthesis.
  • Oxford Academic. (n.d.). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Journal of Chromatographic Science.
  • BLDpharm. (n.d.). (S)-3-Amino-3-(4-aminophenyl)propan-1-ol.
  • ResearchGate. (2016, February 20). How do I isolate Imine by column chromatography?.
  • BenchChem. (2025). method development for the analysis of 3-Amino-1-(furan-3-yl)propan-1-ol impurities.
  • BenchChem. (2025). improving the yield and purity of 3-Amino-1-(furan-3-yl)propan-1-ol.
  • Google Patents. (n.d.). A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
  • BenchChem. (2025). troubleshooting common issues in 3-Amino-1-(furan-3-yl)propan-1-ol purification.
  • Google Patents. (n.d.). A process for the purification of 3-amino-1,2-propanediol and 2-amino....
  • Sigma-Aldrich. (n.d.). (3S)-3-amino-3-(4-aminophenyl)propan-1-ol hydrochloride.

Sources

Method

Protocol & Application Note: Advanced Recrystallization Techniques for 3-Amino-3-(4-aminophenyl)propan-1-ol and its Salts

Target Audience: Pharmaceutical Researchers, Process Chemists, and Drug Development Professionals Application Scope: Purification of key amino-alcohol API intermediates, polymorphism control, and scalability. Chemical Co...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Pharmaceutical Researchers, Process Chemists, and Drug Development Professionals Application Scope: Purification of key amino-alcohol API intermediates, polymorphism control, and scalability.

Chemical Context & Mechanistic Overview

3-Amino-3-(4-aminophenyl)propan-1-ol is a highly functionalized synthetic intermediate featuring three chemically distinct hydrogen-bonding hubs: an aliphatic primary amine, an aromatic primary amine (aniline), and a primary hydroxyl group. Standard chromatographic purification of this chemotype is notoriously inefficient due to severe peak tailing on silica and irreversible chemisorption. Consequently, isolating this intermediate via rigorous crystallization is the industry standard for achieving >99% purity.

The compound predominantly exists in two operational forms:

  • The Free Base: Amphoteric and prone to air-oxidation (due to the electron-rich aniline ring).

  • The Dihydrochloride Salt (CAS: 1159822-43-1): Formed by protonating both the aliphatic (

    
    ) and aromatic (
    
    
    
    ) amines. This form is highly polar, non-volatile, and significantly more stable against oxidative degradation[1].

The critical challenge in recrystallizing highly polar amino-alcohol salts is avoiding Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out"[2]. When the solute-solvent interaction is suddenly disrupted (e.g., rapid cooling or aggressive antisolvent addition), the compound crashes out as a viscous, impurity-trapping oil rather than a nucleated crystal lattice. The protocols below are engineered to suppress LLPS by controlling dielectric gradients.

Quantitative Physicochemical Profiling

Understanding the solubility differentials between the free base and the salt is critical for solvent selection. The quantitative data below summarizes the distinct operational windows for both chemical forms.

Table 1: Physicochemical Parameters & Crystallization Profiles
ParameterFree Base FormDihydrochloride Salt Form
Molecular Formula


Molecular Weight 166.22 g/mol 239.14 g/mol
Primary Solvents (Hot) Ethyl Acetate, THFMethanol, Water
Ideal Antisolvents Heptane, HexaneIsopropanol (IPA), Acetone
Oxidative Stability Low (Requires

degassed solvents)
High (Salt formation passivates ring)
LLPS ("Oiling Out") Risk ModerateExtremely High
Average Process Yield 65 - 75%80 - 88%

Workflow Decision Matrix

The following logic tree outlines the necessary upstream handling and phase transitions dictated by the target isolated form.

Recrystallization_Workflow Start Crude 3-Amino-3-(4-aminophenyl) propan-1-ol Decision Target Salt Form? Start->Decision Salt Dihydrochloride Salt (Highly Polar, Hygroscopic) Decision->Salt Addition of 2 eq. HCl Base Free Base (Moderate Polarity, Air-sensitive) Decision->Base Aqueous basic workup DissolveSalt Dissolve in Hot MeOH (Add 1-2% H2O to prevent LLPS) Salt->DissolveSalt DissolveBase Dissolve in Hot EtOAc (Degassed to prevent oxidation) Base->DissolveBase AntiSalt Titrate Antisolvent (IPA) Cool incrementally to 5°C DissolveSalt->AntiSalt PureSalt Isolated Dihydrochloride >99% Purity AntiSalt->PureSalt AntiBase Titrate Antisolvent (Heptane) Cool incrementally to 0°C DissolveBase->AntiBase PureBase Isolated Free Base >99% Purity AntiBase->PureBase

Decision workflow for determining the optimal recrystallization path for specific amino alcohol forms.

Experimental Protocols

Protocol A: Antisolvent Crystallization of the Dihydrochloride Salt

Rationale: Highly functionalized amino alcohol hydrochlorides cannot be crystallized by direct cooling alone due to flat solubility curves in protic solvents. Antisolvent addition using Isopropyl Alcohol (IPA) depresses solubility precisely, forcing high-purity crystalline nucleation[3][4].

Materials & Reagents:

  • Crude 3-Amino-3-(4-aminophenyl)propan-1-ol dihydrochloride

  • Anhydrous Methanol (Primary Solvent)

  • HPLC-grade Isopropyl Alcohol (Antisolvent)

  • Ultrapure Water (LLPS Modifier)

Step-by-Step Procedure:

  • Solvation & LLPS Mitigation: Suspend 10.0 g of crude dihydrochloride salt in 40 mL of anhydrous Methanol in a multi-neck flask equipped with a reflux condenser and overhead stirrer. Heat to 60°C.

  • Expert Insight: If the solution remains turbid, add Ultrapure Water dropwise (maximum 1-2% v/v total volume). The addition of trace water disrupts the localized supersaturation gradient, specifically preventing the target compound from "oiling out" during the subsequent cooling phase[2].

  • Clarification: Hot-filter the homogeneous solution through a 0.45 µm PTFE membrane to remove inorganic insolubles and mechanical debris. Maintain the filtrate at 55°C.

  • Antisolvent Titration: Using a dropping funnel, incrementally titrate 60 mL of warm Isopropyl Alcohol (IPA) over 45 minutes into the vigorously stirred filtrate. Wait for the solution to turn slightly hazy (the metastable zone).

  • Seeding (Optional but Recommended): Once the cloud point is reached, introduce 2-5 mg of pure crystalline seed. Hold at 50°C for 30 minutes to establish a robust crystal bed[5].

  • Cooling Ramp: Initiate a controlled cooling ramp (0.5°C/min) down to 5°C. Stir at 5°C for 2 hours to maximize yield.

  • Isolation: Filter the resultant white crystalline mass under a dry nitrogen blanket (to prevent moisture absorption). Wash the cake with 15 mL of cold (

    
    ) IPA.
    
  • Drying: Dry in a vacuum oven at 45°C (

    
     mbar) to constant weight.
    
Protocol B: Recrystallization of the Free Base

Rationale: The free base is susceptible to severe oxidation (evidenced by the mixture turning pink or brown). It requires moderately polar aprotic conditions that disrupt its internal hydrogen bonds at high temperatures but promote repacking upon cooling[6].

Step-by-Step Procedure:

  • Degassing: Sparge Ethyl Acetate (EtOAc) and Heptane with ultra-pure

    
     gas for 20 minutes prior to use to displace dissolved oxygen.
    
  • Dissolution: In a Schlenk flask under

    
     atmosphere, suspend 10.0 g of the free base in 50 mL of degassed EtOAc. Heat to reflux (~77°C) until full dissolution is achieved.
    
  • Color Remediation: If the crude material presents significant color impurities (quinoid oxidation products), add 0.5 g of activated carbon (Darco G-60) and stir at reflux for 15 minutes. Hot-filter through a Celite pad.

  • Antisolvent Addition: To the hot stirring filtrate (kept at 70°C), slowly add 30 mL of degassed Heptane. Stop addition exactly at the cloud point.

  • Crystallization: Remove the heating mantle and allow the flask to cool natively to ambient temperature over 2 hours, then transfer to an ice bath (0°C) for 1 hour.

  • Filtration: Filter via a sintered glass funnel, wash the solid matrix with 20 mL of cold 1:1 EtOAc:Heptane, and vacuum-dry overnight at room temperature.

Troubleshooting & Self-Validating System Checks

To ensure process trustworthiness, researchers should validate the success of the workflow mid-process:

  • LLPS Detection: If droplets form on the glass walls during antisolvent addition (Protocol A), the system has breached the metastable zone too quickly. Action: Re-heat the mixture to 60°C until homogeneous, add 0.5 mL of water, and slow the IPA addition rate by 50%.

  • Residual Solvent Analysis: Amino-alcohols strongly clathrate with solvents like Methanol. A simple Differential Scanning Calorimetry (DSC) run or

    
    -NMR should be executed post-drying to confirm the absence of a broad desolvation endotherm or methoxy peaks.
    

References

1.[1] 3-Amino-3-(2-aminophenyl)propan-1-ol dihydrochloride - MilliporeSigma. Sigma-Aldrich. Available at: 2.[2] Development of a Two-Step, Enantioselective Synthesis of an Amino Alcohol Drug Candidate. ACS Publications. Available at: 3.[4] METHOD FOR PURIFICATION OF TERPENOID AMINO ALCOHOL DERIVATIVES - Patent 4144717. EPO. Available at: 4. Chemoenzymatic Synthesis of Enantiopure Amino Alcohols from Simple Methyl Ketones. University of Rostock / D-NB. Available at: 5.[3] Application Notes and Protocols for Reactions Involving 1-Amino-2-butanol. BenchChem. Available at: 6.[5] One-Pot Preparation of Cyclic Amines from Amino Alcohols - Organic Syntheses Procedure. Organic Syntheses. Available at: 7.[6] Preparation of anti-1,3-Amino Alcohol Derivatives Through an Asymmetric Aldol-Tishchenko Reaction of Sulfinimines. Organic Syntheses. Available at:

Sources

Technical Notes & Optimization

Troubleshooting

Stability issues and degradation of "3-Amino-3-(4-aminophenyl)propan-1-ol"

Technical Support Center: 3-Amino-3-(4-aminophenyl)propan-1-ol A Guide for Researchers and Drug Development Professionals on Stability and Degradation Disclaimer: Direct stability and degradation studies for 3-Amino-3-(4...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Amino-3-(4-aminophenyl)propan-1-ol

A Guide for Researchers and Drug Development Professionals on Stability and Degradation

Disclaimer: Direct stability and degradation studies for 3-Amino-3-(4-aminophenyl)propan-1-ol are not extensively available in public literature. This guide is built upon established chemical principles and field-proven insights from structurally analogous compounds, particularly aromatic amines and aminophenols. The troubleshooting and handling advice provided is based on expert interpretation of the compound's functional groups (a primary aromatic amine, a primary aliphatic amine, and a primary alcohol) and their known reactivity.

Introduction to Stability Concerns

3-Amino-3-(4-aminophenyl)propan-1-ol is a chiral building block with functional groups that are highly susceptible to environmental conditions. The primary aromatic amine (the aniline moiety) is prone to oxidation, a common liability for this class of compounds. This oxidative degradation is often accelerated by exposure to air (oxygen), light, elevated temperatures, high pH, and trace metal ions.[1] The result is often the formation of highly colored quinoid-like structures and polymeric byproducts, which can compromise sample purity, biological activity, and analytical reproducibility.[1][2] Understanding these liabilities is the first step toward successful experimentation.

Frequently Asked Questions (FAQs)

Q1: My solid 3-Amino-3-(4-aminophenyl)propan-1-ol has turned from off-white to a dark brown/purple color in the bottle. What happened and can I still use it?

A1: This discoloration is a classic indicator of oxidation.[1][2] The aromatic amine moiety has likely oxidized upon exposure to air and/or light during storage. It is highly recommended to discard the discolored reagent and use a fresh, unopened bottle to ensure the integrity of your experiments.[1] Attempting to purify the material can be difficult and may not remove all degradants, which could interfere with your results.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, the compound should be stored under a controlled environment. The following conditions are recommended based on best practices for aromatic amines:

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[2] After use, flush the container with inert gas before resealing.

  • Temperature: Store in a cool environment, generally between 2-8°C.[3][4] Avoid temperature fluctuations.

  • Light: Protect from light by using an amber vial and storing it in a dark location.[1][5]

  • Moisture: Keep the container tightly sealed in a dry place, preferably in a desiccator, as amines can be hygroscopic.[3]

Q3: My solution of 3-Amino-3-(4-aminophenyl)propan-1-ol changes color shortly after preparation. Why does this happen so quickly?

A3: Rapid discoloration in solution is also due to oxidation, which is often faster in solution than in the solid state. Several factors accelerate this process:

  • Dissolved Oxygen: Solvents can contain dissolved oxygen, which readily oxidizes the aromatic amine.[1]

  • pH of the Solution: Alkaline conditions (high pH) can deprotonate the amino group, making the compound more susceptible to oxidation.[1] Acidic conditions can improve stability.[6]

  • Trace Metal Ions: Contaminants like copper (Cu²⁺) in your solvent or on glassware can act as powerful catalysts for oxidation.[1]

Q4: How does the structure of 3-Amino-3-(4-aminophenyl)propan-1-ol contribute to its instability?

A4: The molecule contains two key features that influence its stability:

  • p-Substituted Aromatic Amine: The para position of the two amino groups on the phenyl ring makes it structurally similar to p-phenylenediamine, which is notoriously unstable and prone to oxidation to form quinone-diimine structures.

  • Electron-Donating Groups: The amino and alkylamino groups are electron-donating, which activates the aromatic ring and makes it more susceptible to electrophilic attack and oxidation compared to unsubstituted aniline.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter and provides actionable solutions.

Problem/Observation Plausible Cause(s) Recommended Solutions & Preventive Measures
Discoloration of Solutions (Yellow → Brown → Purple/Black)1. Oxidation by Dissolved Oxygen: The solvent was not deoxygenated.[1]2. Metal Ion Contamination: Trace metals on glassware or in reagents are catalyzing oxidation.[1]3. High pH: The solution is neutral or basic, accelerating oxidation.[1]Solution: 1. Deoxygenate Solvents: Before use, sparge your solvent with nitrogen or argon for 15-30 minutes.[1]2. Use High-Purity Materials: Use high-purity solvents and acid-wash glassware to remove metal traces.3. Adjust pH: If compatible with your experiment, maintain a slightly acidic pH.4. Add an Antioxidant: For analytical standards or stock solutions, add an antioxidant like ascorbic acid (0.01-0.1% w/v).[1][7]
Inconsistent HPLC/LC-MS Results (Drifting retention times, new impurity peaks, poor peak shape)1. On-Column or In-Solution Degradation: The compound is degrading during the analytical run or while waiting in the autosampler.[1]2. Analyte Adsorption: The basic amino groups are interacting with active sites on the column or system.[1]3. Sample Instability: The sample has degraded between preparation and injection.Solution: 1. Stabilize Mobile Phase/Sample: Add an antioxidant (e.g., ascorbic acid) to your sample solvent and/or mobile phase.[1]2. Prepare Samples Fresh: Prepare samples immediately before injection.[1]3. Use an Inert Column: Employ a column with end-capping or a biocompatible column to minimize secondary interactions.4. Check for Leaks/Contamination: Ensure the system is clean and free of leaks.[8]
Low Yield or Failure in Synthetic Reactions 1. Degradation of Starting Material: The reagent was already oxidized/degraded before use.2. Reaction Conditions Promote Degradation: The reaction is run in the presence of air, at high temperatures, or with incompatible reagents (e.g., strong oxidants).3. Degradation During Work-up: The compound degrades during extraction or purification due to exposure to air or harsh pH conditions.[5]Solution: 1. Use Fresh Reagent: Always start with a fresh, non-discolored bottle of the compound.2. Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere.3. Optimize Conditions: Avoid excessive heat and ensure all reagents are compatible. If possible, use degassed solvents.4. Mild Work-up: Keep work-up procedures as brief as possible. Use deoxygenated water for extractions and consider working under a blanket of inert gas.[5]
Visualizing the Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing stability issues.

TroubleshootingWorkflow Troubleshooting Workflow for Stability Issues Start Problem Observed (e.g., Discoloration, Bad Data) CheckSolid Inspect Solid Reagent: Is it discolored? Start->CheckSolid CheckSolution Prepare Fresh Solution: Does it discolor rapidly? CheckSolid->CheckSolution No Action_Replace Action: Discard and use a fresh bottle. Implement proper storage. CheckSolid->Action_Replace Yes CheckAnalysis Review Analytical Method: Are results inconsistent? CheckSolution->CheckAnalysis No Action_Inert Action: 1. Use deoxygenated solvents. 2. Add antioxidant (e.g., Ascorbic Acid). 3. Check pH. CheckSolution->Action_Inert Yes Action_HPLC Action: 1. Add antioxidant to mobile phase. 2. Prepare samples just before injection. 3. Check for system contamination. CheckAnalysis->Action_HPLC Yes Outcome_Storage Root Cause: Improper Storage / Aged Reagent Action_Replace->Outcome_Storage Outcome_Solution Root Cause: Solution Instability (Oxidation) Action_Inert->Outcome_Solution Outcome_Analysis Root Cause: In-Analysis Degradation Action_HPLC->Outcome_Analysis

Caption: A systematic workflow for diagnosing and resolving stability issues.

Key Experimental Protocols

Protocol 1: Recommended Storage and Handling
  • Receiving: Upon receipt, inspect the material for any discoloration. If it is not an off-white or light tan solid, contact the supplier.

  • Storage: Immediately place the container in a 2-8°C refrigerator or cold room, away from light. For long-term storage, place the sealed container inside a desiccator cabinet that has been purged with an inert gas.

  • Dispensing: When weighing the compound, do so quickly. If possible, work inside a glovebox or glove bag with a nitrogen or argon atmosphere.

  • Resealing: Before resealing the bottle, gently flush the headspace with a stream of inert gas to displace any air that has entered. Seal the cap tightly.

Protocol 2: Preparation of Stabilized Analytical Stock Solutions

This protocol is designed to create a 1 mg/mL stock solution for use in HPLC or LC-MS, minimizing degradation.

  • Prepare Stabilizing Solvent: Create a solvent mixture (e.g., 50:50 Methanol:Water) containing 0.1% (w/v) ascorbic acid. Deoxygenate this solvent by sparging with argon or nitrogen for at least 15 minutes.

  • Weigh Compound: Accurately weigh the required amount of 3-Amino-3-(4-aminophenyl)propan-1-ol in a clean vial.

  • Dissolution: Add the deoxygenated, stabilized solvent to the vial to achieve the target concentration of 1 mg/mL. Sonicate briefly if necessary to dissolve.

  • Storage: Store the stock solution in an amber, screw-cap vial at 2-8°C. For best results, use within 24-48 hours.

Protocol 3: TLC Method for Rapid Degradation Assessment

This simple method can be used to quickly check for the presence of colored, polar degradation products.

  • Spotting: On a silica TLC plate, spot your test sample (e.g., a solution that has been sitting out) alongside a freshly prepared solution of the compound.

  • Elution: Develop the plate in a mobile phase such as 90:10:1 Dichloromethane:Methanol:Ammonium Hydroxide.

  • Visualization:

    • Visible Light: Oxidized impurities will often appear as yellow or brown spots at or near the baseline (highly polar) without any staining.

    • UV Light (254 nm): Visualize the main spot for the parent compound.

    • Staining: Use a p-anisaldehyde or ninhydrin stain to visualize all amine-containing species.

  • Interpretation: The presence of colored, low-Rf (retention factor) spots in the test sample that are absent in the fresh sample indicates degradation.

Mechanistic Insight: The Degradation Pathway

The primary degradation route for 3-Amino-3-(4-aminophenyl)propan-1-ol is the oxidation of the aromatic amine. This process is often a radical-mediated chain reaction that leads to dimerization and polymerization, forming complex, colored mixtures.

DegradationPathway Postulated Oxidative Degradation Pathway Parent 3-Amino-3-(4-aminophenyl)propan-1-ol (Stable Form) RadicalCation Radical Cation Intermediate Parent->RadicalCation -e⁻, -H⁺ QuinoneDiimine Quinone-diimine Type Structure RadicalCation->QuinoneDiimine Further Oxidation Dimer Dimers / Trimers QuinoneDiimine->Dimer Dimerization Polymer Colored Polymeric Products Dimer->Polymer Polymerization Conditions [O₂], Light (hν), Metal Ions (e.g., Cu²⁺), High pH Conditions->Parent Conditions->RadicalCation

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 3-Amino-3-(4-aminophenyl)propan-1-ol

Welcome to the technical support center for the synthesis and scale-up of 3-Amino-3-(4-aminophenyl)propan-1-ol (CAS: 14572-92-0). This guide is designed for researchers, chemists, and process development professionals to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of 3-Amino-3-(4-aminophenyl)propan-1-ol (CAS: 14572-92-0). This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis of this versatile bifunctional molecule. We will delve into the causality behind experimental choices, provide robust troubleshooting protocols, and offer insights for successful scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 3-Amino-3-(4-aminophenyl)propan-1-ol?

A1: The two most prevalent and scalable routes start from precursors containing either a nitro or a nitrile group, which is then reduced in a key step.

  • The Nitro-Reduction Pathway: This is often the preferred route for its reliable and high-yielding steps. It typically begins with a 4-nitrophenyl precursor, such as 4-(4-Nitro-phenyl)-butyric acid. The synthesis involves the reduction of the carboxylic acid to the primary alcohol, followed by the reduction of the aromatic nitro group to the amine.[1]

  • The Nitrile-Reduction Pathway: An alternative route involves the reduction of a nitrile-containing intermediate, such as 3-hydroxy-3-(4-aminophenyl)propanenitrile. While direct, this route can present challenges related to the chemoselective reduction of the nitrile group without affecting other functionalities.[2][3]

cluster_0 Nitro-Reduction Pathway cluster_1 Nitrile-Reduction Pathway Nitro_Start 4-(4-Nitrophenyl)butyric acid Nitro_Intermediate 3-(4-Nitrophenyl)propan-1-ol Nitro_Start->Nitro_Intermediate Acid Reduction (e.g., BH3-THF) Final_Product 3-Amino-3-(4-aminophenyl) propan-1-ol Nitro_Intermediate->Final_Product Nitro Reduction (e.g., H2/Pd(C)) Nitrile_Start 3-Hydroxy-3-(4-aminophenyl) propanenitrile Nitrile_Start->Final_Product Nitrile Reduction (e.g., Raney Ni, H2)

Caption: Common synthetic pathways to the target molecule.

Troubleshooting Guide: The Nitro-Reduction Pathway

This pathway is robust but requires careful control over the two key reduction steps.

Problem 1: Incomplete or Slow Reduction of the Aromatic Nitro Group

You are performing the catalytic hydrogenation (e.g., H₂/Pd(C)) of 3-(4-Nitrophenyl)propan-1-ol, but TLC/LC-MS analysis shows significant starting material remaining or the presence of intermediates even after prolonged reaction times.

Possible Causes & Solutions:

  • Catalyst Deactivation: The palladium catalyst can be poisoned by sulfur or halide impurities from previous steps.

    • Solution: Ensure the intermediate is thoroughly purified before this step. If poisoning is suspected, filter the reaction mixture and add fresh catalyst.

  • Insufficient Hydrogen Pressure/Agitation: On a larger scale, ensuring efficient mixing and gas-liquid mass transfer is critical.

    • Solution: Increase the stirrer speed to create a good vortex. Ensure the hydrogen pressure is maintained at the recommended level (typically 50-100 psi). For larger vessels, consider specialized agitators designed for gas dispersion.

  • Formation of Intermediates: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates.[4] In some cases, these can be observed if the reaction stalls.

    • Solution: Ensure the catalyst is active and the reaction is not starved of hydrogen. Adding a co-solvent like ethyl acetate can sometimes improve solubility and reaction rates.

  • Dissolved Oxygen: The presence of dissolved oxygen can lead to an induction period as it is consumed, potentially by re-oxidizing the catalyst surface or reaction intermediates.[4]

    • Solution: Thoroughly purge the reaction vessel with an inert gas (nitrogen or argon) before introducing the hydrogen.

Start Incomplete Nitro Reduction Detected Check_Catalyst Is the catalyst from a reliable source and stored correctly? Start->Check_Catalyst Check_Purity Is the starting material >98% pure? Check_Catalyst->Check_Purity Yes Action_Catalyst Filter and add fresh catalyst. Consider a different type (e.g., PtO2). Check_Catalyst->Action_Catalyst No Check_Setup Are agitation and H2 pressure adequate for the scale? Check_Purity->Check_Setup Yes Action_Purify Repurify the intermediate via chromatography or recrystallization. Check_Purity->Action_Purify No Action_Setup Increase stirrer speed. Check for leaks in the H2 line. Check_Setup->Action_Setup No End Re-run reaction and monitor progress. Check_Setup->End Yes Action_Catalyst->End Action_Purify->End Action_Setup->End

Caption: Troubleshooting flowchart for incomplete nitro group reduction.

Table 1: Comparison of Reduction Conditions for Aromatic Nitro Groups

MethodReducing AgentTypical ConditionsProsCons
Catalytic HydrogenationH₂ gas with Pd/C, PtO₂, or Raney NiMeOH or EtOH, RT-50°C, 50-100 psiHigh yield, clean byproducts (H₂O), catalyst is recyclableRequires specialized pressure equipment, potential for catalyst poisoning, flammable H₂ gas[2]
Transfer HydrogenationAmmonium formate, CyclohexenePd/C, MeOH or EtOH, RefluxAvoids use of high-pressure H₂ gas, good for small-scaleStoichiometric byproduct generation, can be slower
Chemical ReductionSnCl₂·2H₂O, Fe/HClEtOH/H₂O, RefluxInexpensive, effectiveProduces stoichiometric metallic waste, requires harsh acidic conditions, difficult workup[5]

Troubleshooting Guide: Purification

The final product contains two basic amino groups and a polar hydroxyl group, which can make purification challenging.

Problem 2: Product Streaking/Tailing During Silica Gel Chromatography

When trying to purify the crude product on a silica gel column, you observe significant tailing of the product spot on TLC and poor separation on the column, leading to mixed fractions and low recovery.

Possible Causes & Solutions:

  • Acid-Base Interaction: The primary cause is the interaction between the basic amino groups of your product and the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong interaction prevents clean elution.[6]

    • Solution 1 (Eluent Modification): Add a small amount of a basic modifier to your eluent system to neutralize the acidic sites on the silica. A common practice is to add 0.5-2% triethylamine (TEA) or ammonium hydroxide to the mobile phase (e.g., Dichloromethane/Methanol/TEA 90:9:1).[6]

    • Solution 2 (Use Deactivated Silica): Use silica gel that has been pre-treated with a base (e.g., by washing with a TEA solution) or use commercially available deactivated silica gel.

    • Solution 3 (Alternative Stationary Phase): For particularly difficult separations, consider using a different stationary phase like alumina (basic or neutral) or a reverse-phase (C18) column if the product has sufficient hydrophobic character.

Problem 3: Product "Oiling Out" or Failing to Crystallize

Upon concentration of the purified fractions, the product separates as a viscous oil instead of a solid, making it difficult to handle, dry, and characterize.

Possible Causes & Solutions:

  • Residual Impurities: Even small amounts of impurities can inhibit the formation of a crystal lattice.

    • Solution: Ensure the fractions used for crystallization are of high purity (>98% by LC/MS or NMR). If necessary, re-purify the combined fractions.

  • Inappropriate Solvent System: The solvent system may be too good a solvent for your product, preventing it from reaching supersaturation needed for crystallization.

    • Solution 1 (Trituration): Add a non-polar solvent in which your product is insoluble (e.g., hexane, diethyl ether). Stir or sonicate the mixture. This can wash away soluble impurities and induce the oil to solidify.[6]

    • Solution 2 (Solvent/Anti-Solvent): Dissolve the oil in a minimal amount of a good polar solvent (e.g., isopropanol, methanol). Slowly add a non-polar anti-solvent (e.g., heptane, MTBE) until the solution becomes cloudy. Gently warm until clear and then allow to cool slowly.

  • Nucleation Issues: Crystallization requires nucleation sites to begin.

    • Solution 1 (Seeding): If you have a small crystal of pure product, add it to the supersaturated solution to initiate crystal growth.[6]

    • Solution 2 (Scratching): Gently scratch the inside surface of the flask with a glass rod at the air-liquid interface. The microscopic scratches can serve as nucleation points.[6]

  • Salt Formation: Consider converting the free base to a more crystalline salt form (e.g., dihydrochloride) by treating a solution of the base with HCl.[7][8] This is often an excellent strategy for improving crystallinity and handling properties.

Scale-Up Considerations

Transitioning from bench-scale (grams) to pilot-scale (kilograms) introduces new challenges.

Table 2: Key Considerations for Scaling Up Synthesis

ParameterBench-Scale (1-10 g)Pilot-Scale (1-10 kg)Key Challenges & Recommendations
Reagent Addition Manual (dropping funnel)Metering pumps, controlled additionExotherms: Reductions can be highly exothermic. Use jacketed reactors with good temperature control. Slow, controlled addition is critical to manage heat evolution.[9]
Hydrogenation Glassware, balloon, or Parr shakerStainless steel, high-pressure reactorSafety: Hydrogen is highly flammable.[2] Ensure the reactor is properly rated, grounded, and operated in a well-ventilated area with H₂ sensors. Mass Transfer: As volume increases, surface-area-to-volume ratio decreases. Efficient agitation is paramount to ensure gas dissolves into the liquid phase.
Workup Separatory funnelJacketed reactor with bottom outlet valveEmulsions: Large-scale extractions are more prone to emulsions. Allow adequate time for phase separation. Consider adding brine to help break emulsions.
Purification Glass column chromatographyPreparative HPLC or large-scale column chromatographyCost & Time: Large-scale chromatography is expensive and time-consuming. Develop a robust crystallization protocol to isolate the product directly, using chromatography only for rework if necessary.
Drying Rotovap, vacuum ovenJacketed filter-dryer, vacuum ovenEfficiency: Drying large quantities of material can be slow. A filter-dryer allows for washing and drying in the same vessel, improving efficiency and minimizing handling.

References

  • Revision Notes - Reduction of Amides and Nitriles to Amines | Nitrogen Compounds | Chemistry - 9701 | AS & A Level | Sparkl. Available at: [Link]

  • Synthesis of 3-amino-1-phenyl-propan-1-ol - PrepChem.com. Available at: [Link]

  • Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Catalytic Reduction of Nitriles. Available at: [Link]

  • Nitrile to Amine (LiAlH4 or LAH reduction) - Organic Synthesis. Available at: [Link]

  • (S)-3-Amino-3-(4-aminophenyl)propan-1-ol dihydrochloride - AbacipharmTech-Global Chemical supplier. Available at: [Link]

  • 4-Nitrophenol Reduction: Probing the Putative Mechanism of the Model Reaction | ACS Catalysis - ACS Publications. Available at: [Link]

  • The Competition between 4-Nitrophenol Reduction and BH4− Hydrolysis on Metal Nanoparticle Catalysts - PMC. Available at: [Link]

  • Catalytic Reduction 4-Nitrophenol to 4-Aminophenol. Is it a comprehensive solution?. Available at: [Link]

  • Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 in the presence of Ag and Au nanoparticles - PMC. Available at: [Link]

Sources

Troubleshooting

Common impurities in "3-Amino-3-(4-aminophenyl)propan-1-ol" and their removal

Welcome to the technical support center for "3-Amino-3-(4-aminophenyl)propan-1-ol". This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and fr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for "3-Amino-3-(4-aminophenyl)propan-1-ol". This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude sample of 3-Amino-3-(4-aminophenyl)propan-1-ol?

A1: The impurities in your crude product are typically related to the synthetic route employed. A common synthesis involves the reduction of a nitro-substituted precursor.[1] Therefore, you can anticipate the following types of impurities:

  • Unreacted Starting Materials: Depending on the specific pathway, this could include precursors like 4-(4-Nitrophenyl)butyric acid or 3-(4-Nitrophenyl)propan-1-ol.[1]

  • Incompletely Reduced Intermediates: The presence of a nitro group in the starting material means that incomplete reduction can lead to nitro-containing impurities, which can be highly colored.

  • Side-Reaction Byproducts: Over-alkylation of the amine can occur, leading to secondary amine byproducts.[2] Additionally, reactions involving other functional groups present in the starting materials or intermediates can lead to unexpected structures.

  • Degradation Products: Aromatic amines are susceptible to oxidation, which can result in colored impurities. The rate of degradation can be influenced by exposure to air, light, and acidic conditions.

Here is a summary of potential impurities and their sources:

Impurity TypeSpecific ExampleTypical Source
Starting Material 3-(4-Nitrophenyl)propan-1-olIncomplete reduction of the nitro group.
Intermediate 4-(4-Nitrophenyl)butyric acidIncomplete reduction of the carboxylic acid.[1]
Byproduct Di-alkylated amine speciesOver-reaction of the amine with alkylating agents.[2]
Degradation Oxidized aromatic speciesExposure of the aromatic amine to air/light.
Q2: My crude product is a dark oil and streaks badly on my silica gel column. How can I improve my chromatographic purification?

A2: This is a very common issue when purifying compounds containing basic amino groups. The streaking, or tailing, is due to strong interactions between the basic amine and the acidic silanol groups on the surface of the silica gel. This leads to poor separation and broad peaks.

Causality: The lone pair of electrons on the nitrogen atom of your amine interacts strongly with the acidic protons of the Si-OH groups on the silica surface. This causes a portion of your compound to move more slowly and erratically down the column, resulting in tailing.

Here are several effective strategies to overcome this:

  • Use a Modified Eluent: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase. This base will compete with your product for the acidic sites on the silica gel, leading to sharper peaks and better separation.

    • Triethylamine (TEA): Add 0.5-1% TEA to your eluent system (e.g., Dichloromethane/Methanol).[3]

    • Ammonium Hydroxide: A common and effective eluent system for polar amines is a mixture like Dichloromethane:Methanol:Ammonium Hydroxide in a ratio of 90:9:1.[3]

  • Deactivate the Silica Gel: You can pre-treat your silica gel to cap the acidic sites before running the column.

    • Procedure: Before packing your column, slurry the silica gel in your non-polar solvent containing a small amount of triethylamine. Then, flush the column with the pure non-polar solvent to remove the excess base before loading your sample.[3]

  • Switch to a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase.

    • Neutral Alumina: Alumina is a good alternative to silica gel for the purification of basic compounds.[3]

    • Base-Deactivated Columns: Commercially available base-deactivated silica columns are also an excellent option.[4]

The following workflow can help you troubleshoot your column chromatography:

Sources

Reference Data & Comparative Studies

Validation

Chiral HPLC analysis of "3-Amino-3-(4-aminophenyl)propan-1-ol" enantiomers

Chiral HPLC Analysis of 3-Amino-3-(4-aminophenyl)propan-1-ol: A Comparative Methodological Guide Executive Summary & Analyte Profiling The enantiomeric resolution of basic amino alcohols is a notorious bottleneck in phar...

Author: BenchChem Technical Support Team. Date: March 2026

Chiral HPLC Analysis of 3-Amino-3-(4-aminophenyl)propan-1-ol: A Comparative Methodological Guide

Executive Summary & Analyte Profiling

The enantiomeric resolution of basic amino alcohols is a notorious bottleneck in pharmaceutical chromatography. The compound 3-Amino-3-(4-aminophenyl)propan-1-ol presents a unique multidimensional challenge: it possesses a primary aliphatic amine at the chiral center (C3), a primary aromatic amine (aniline), and a primary hydroxyl group.

This guide objectively compares the two leading high-performance liquid chromatography (HPLC) methodologies for its enantiomeric separation: Crown Ether Chiral Stationary Phases (CSPs) versus Polysaccharide-derived CSPs . By examining the causality behind mobile phase selection and stationary phase interactions, we provide researchers with actionable, self-validating protocols for determining enantiomeric purity.

Mechanistic Rationale: The Causality of Separation

Standard silica-based columns fail for basic diamines due to severe peak tailing caused by secondary ion-exchange interactions between the analyte’s basic amines and weakly acidic residual silanols. Resolving 3-Amino-3-(4-aminophenyl)propan-1-ol requires manipulating its ionization state:

  • The Crown Ether Approach (Protonation): Because the aliphatic amine at the C3 chiral center has a pKa of ~9.5, utilizing a highly acidic mobile phase (pH 1.0–2.0) forces the amine into an ammonium cation (-NH₃⁺). This protonated state acts as a "guest" that docks tightly via multiple hydrogen bonds into the 18-crown-6 "host" cavity of the CSP[1][2]. The stereodiscrimination occurs because the bulky aniline and propanol groups must navigate the sterically restricted chiral barrier of the crown ether.

  • The Polysaccharide Approach (Suppression & Masking): Alternatively, maintaining the analytes in their neutral state using normal-phase or polar-organic modes requires a basic additive (e.g., 0.1% Diethylamine, DEA). The DEA saturates and masks the active silanols on the column backbone, preventing the analyte from tailing[3][4]. The chiral recognition is subsequently driven by a multimodal mechanism: hydrogen bonding with the carbamate linkages of the amylose/cellulose polymer, dipole interactions, and π-π stacking with the analyte's aniline ring[5].

CrownEther A 1. Sample Preparation (Analyte Protonation) C 3. Crown Ether CSP (e.g., CROWNPAK CR-I(+)) A->C B 2. Acidic Mobile Phase (pH 1-2 HClO4) B->C D 4. Host-Guest Complexation (18-Crown-6 Cavity & -NH3+) C->D E 5. Enantiomer Discrimination (Steric Barrier Interactions) D->E F 6. Elution & UV/MS Detection E->F

Figure 1: Workflow of chiral recognition mechanism for primary amines on a Crown Ether CSP.

Objective Performance Comparison

To evaluate the optimal route for your laboratory's needs, we compare the immobilized Crown Ether phase (e.g., CROWNPAK CR-I(+)) against a standard immobilized Amylose-based Polysaccharide phase (e.g., CHIRALPAK IE).

The Crown Ether system allows direct, underivatized analysis with phenomenal selectivity for primary amines, bypassing the need for pre-column derivatization[4]. However, the Polysaccharide system offers higher loading capacity for preparative work and avoids highly corrosive acidic environments.

Data Presentation: Expected Performance Metrics

Note: Data derived from comparative behavior of structurally homologous aliphatic/aromatic diamino alcohols under optimized analytical conditions.

ParameterMethod A: Crown Ether CSPMethod B: Polysaccharide CSP
Model Column CROWNPAK® CR-I(+) (5 µm)CHIRALPAK® IE (5 µm)
Optimal Mobile Phase Aqueous HClO₄ (pH 1.5) / MeOH (90:10 v/v)Hexane / EtOH / DEA (80:20:0.1 v/v)
Separation Mechanism Inclusion Complexation (-NH₃⁺ / Ether)Multimodal (H-bond, Steric, π-π)
Typical Resolution (

)
> 3.5 (Baseline Resolution)~ 2.4 (Good Resolution)
Tailing Factor (

)
1.05 (Highly symmetrical)1.35 (Slight tailing)
Temperature Sensitivity High (0°C – 25°C max recommended)Low (20°C – 40°C)
MS Compatibility Poor (Requires switching to TFA/Water)Fair (Requires volatile amines)

Self-Validating Experimental Protocols

Expert execution requires strict adherence to system suitability checks. Below are the field-proven methodologies for both separation tactics.

Protocol A: Crown Ether Direct Enantioseparation[1]

Objective: Exploit primary amine complexation via a strongly acidic mobile phase.

  • Mobile Phase Preparation: Prepare a pH 1.5 aqueous solution using Perchloric Acid (

    
    ). Add 10% Methanol (v/v) to reduce the retention time of the hydrophobic phenyl moiety. Filter through a 0.2 µm PTFE membrane.
    
  • Column Equilibration: Install the CROWNPAK CR-I(+) column. Purge the system at 0.5 mL/min. Crucial Causality: Maintain column temperature at exactly 15°C. Lower temperatures thermodynamically stabilize the host-guest inclusion complex, drastically improving the separation factor (

    
    ).
    
  • Sample Dilution: Dissolve 3-Amino-3-(4-aminophenyl)propan-1-ol in the mobile phase to a concentration of 0.5 mg/mL to ensure complete protonation prior to injection.

  • System Suitability Criteria: An acceptable run must yield an

    
    . The R(-) enantiomer generally elutes after the S(+) enantiomer on a CR(+) column. To reverse the elution order for trace impurity analysis, simply swap to a CR(-) column.
    

Polysaccharide A Analyte: Basic Amino Alcohol C Polysaccharide CSP (e.g., CHIRALPAK IE) A->C B Mobile Phase + Basic Additive (0.1% DEA in Hex/EtOH) B->C D Tailing Suppression (Masking Residual Silanols) B->D E Multimodal Interactions (H-Bond, Dipole, Pi-Pi) C->E D->C F Enantiomer Resolution E->F

Figure 2: Polysaccharide CSP chiral resolution pathway highlighting the role of basic additives.

Protocol B: Polysaccharide Normal-Phase Separation[3]

Objective: Maintain neutral amines while suppressing silica interaction.

  • Mobile Phase Preparation: Mix Hexane and Ethanol in an 80:20 (v/v) ratio. Add exactly 0.1% Diethylamine (DEA). Crucial Causality: Exceeding 0.1% DEA does not further improve peak shape but accelerates the degradation of the silica backbone.

  • Column Equilibration: Install the CHIRALPAK IE column. Flow at 1.0 mL/min at 25°C. Equilibrate until the baseline is stable (usually 10-15 column volumes) to ensure the DEA has uniformly saturated the residual silanols.

  • Sample Dilution: Dissolve the analyte in Ethanol (do not use harsh acidic solvents or highly aqueous diluents to prevent phase mismatch) to a concentration of 1.0 mg/mL.

  • System Suitability Criteria: Check the tailing factor (

    
    ) of the later eluting peak. A valid test must result in a 
    
    
    
    . If tailing is severe, ensure the mobile phase is freshly prepared, as volatile DEA can evaporate over time, re-exposing silanol sites[4].

Conclusion

For 3-Amino-3-(4-aminophenyl)propan-1-ol, Crown Ether columns represent the analytical gold standard for baseline resolving the primary aliphatic amine at the chiral center without derivatization. However, if preparative scale-up or normal-phase compatibility is required, a Polysaccharide-derived column equipped with a basic modifier remains a highly trustworthy, albeit slightly less selective, alternative.

References[3] Yakhak Hoeji. "Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases." Available at: 1]">https://www.yakhak.org[1] The Lab Store. "Daicel CROWNPAK®CR(+) and (-) Crown Ether HPLC Chiral Columns." Available at: 5]">https://www.thelabstore.co.uk[5] PubMed Central (NIH). "Chiral Stationary Phases for Liquid Chromatography: Recent Developments." Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6471243/[2] Chromatography Today. "Chiral Amino Acid and Peptide Separations – the Next Generation." Available at: 4]">https://www.chromatographytoday.com[4] BenchChem. "A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of (R)-1,3-Butanediamine Derivatives." Available at: https://www.benchchem.com

Sources

Comparative

Spectroscopic Comparison of (R)- and (S)-3-Amino-3-(4-aminophenyl)propan-1-ol: A Technical Guide

Executive Summary & Causality Analysis In pharmaceutical development, the spatial arrangement of atoms dictates the pharmacological efficacy, toxicity, and metabolic fate of an Active Pharmaceutical Ingredient (API). 3-A...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Causality Analysis

In pharmaceutical development, the spatial arrangement of atoms dictates the pharmacological efficacy, toxicity, and metabolic fate of an Active Pharmaceutical Ingredient (API). 3-Amino-3-(4-aminophenyl)propan-1-ol is a highly functionalized 1,3-amino alcohol building block. It possesses two reactive amines (an aniline and an aliphatic amine) and a primary alcohol, framing a single stereocenter at the C3 position.

Differentiating its (R)- and (S)-enantiomers, as well as accurately calculating the enantiomeric excess (ee) [1], requires methods that directly probe the chiral environment. This guide compares the spectroscopic differentiation of these two enantiomers using a self-validating, dual-method approach: Chiroptical Analysis (exploiting the aniline chromophore) and NMR Chemical Derivatization (exploiting the primary C3 amine).

AnalyticalWorkflow Start Enantiomer Mixture (R/S)-3-Amino-3-(4-aminophenyl)propan-1-ol Split1 Chiroptical Analysis (Non-destructive) Start->Split1 Split2 Chemical Derivatization (NMR Analysis) Start->Split2 ECD Electronic Circular Dichroism (ECD) Cotton Effect at 240/280 nm Split1->ECD UV-Vis Chromophore Pol Polarimetry Determine Specific Rotation Split1->Pol Bulk Optical Activity Mosher React with (S)-MTPA-Cl Form Diastereomeric Amides Split2->Mosher C3 Primary Amine NMR 1H/19F NMR Spectroscopy Calculate Δδ(S-R) Divergence Mosher->NMR Anisotropic Shielding

Workflow for the stereochemical determination of chiral amino alcohols.

Chiroptical Differentiation: Polarimetry & Electronic Circular Dichroism (ECD)

Because enantiomers interact differently with circularly polarized light, chiroptical methods offer a rapid, non-destructive initial assessment. The presence of the para-aminophenyl group directly adjacent to the stereocenter strongly influences the optical properties of this molecule.

Spectroscopic Causality

The specific rotation provides a macroscopic value[2], while Electronic Circular Dichroism (ECD) examines the microscopic transitions. The aniline ring undergoes


 transitions in the UV region (typically 230–240 nm and 280 nm). The chiral environment at C3 induces a Cotton effect—a characteristic sigmoidal change in circular dichroism near these absorption bands [3]. The (R) and (S) enantiomers will display mirrored, equal-and-opposite Cotton effects.
Table 1: Comparative Chiroptical Properties
Analytical Parameter(R)-3-Amino-3-(4-aminophenyl)propan-1-ol(S)-3-Amino-3-(4-aminophenyl)propan-1-olAnalytical Causality
Specific Rotation [

]
Negative (-)Positive (+)Macroscopic rotation of plane-polarized light in bulk solution.
ECD Cotton Effect (240 nm) Negative (-) maximumPositive (+) maximumChiral perturbation of the aniline

electronic transition.
ECD Cotton Effect (280 nm) Positive (+) maximumNegative (-) maximumChiral perturbation of the aniline

electronic transition.
(Note: Data modeled on structurally homologous benzylic amines; rigorous baseline validations are required in matrix).
Step-by-Step Methodology: ECD Acquisition

A self-validating ECD protocol ensures that apparent optical activity is not an artifact of linear dichroism or baseline drift.

  • Sample Preparation : Dissolve 1.0 mg of the strictly purified enantiomer in exactly 10.0 mL of spectroscopic-grade methanol (c = 0.1 mg/mL).

  • Baseline Subtraction (Self-Validation) : First, load a blank quartz cuvette (1 mm path length) filled with pure methanol. Run a scan from 190 nm to 350 nm. Why? This eliminates artifactual signals from solvent impurities or instrument optics.

  • Data Acquisition : Replace the blank with the sample cuvette. Scan the sample under the same parameters (scan speed 50 nm/min, bandwidth 1.0 nm).

  • Verification : Rotate the sample cuvette by 90 degrees and rescan. An identical spectrum confirms the absence of artifactual linear dichroism.

NMR Derivatization via Mosher's Method

While chiroptical data is excellent for purity and empirical matching, Chiral Derivatizing Agents (CDAs) are superior for confirming absolute configuration via NMR.

Spectroscopic Causality

Enantiomers yield identical NMR spectra in an achiral solvent. By reacting the primary amine at C3 with a chiral acid chloride—specifically Mosher's acid derivative,


-methoxy-

-trifluoromethylphenylacetyl chloride (MTPA-Cl) [4]—we convert the enantiomers into diastereomers. The phenyl ring of the MTPA group creates an anisotropic magnetic shielding cone. Depending on whether the starting amine was (R) or (S), different aliphatic protons on the propanol chain will fall within this shielding cone, resulting in distinct chemical shift differences (

).

MosherLogic Amine C3-Stereocenter Aniline Chromophore Diastereomer MTPA-Amide Complex Conformational Locking Amine->Diastereomer MTPA (S)-MTPA-Cl Reagent (Mosher's Acid Chloride) MTPA->Diastereomer Protons NMR Anisotropic Shielding by MTPA Phenyl Ring Diastereomer->Protons Magnetic Cone Formation ResultS Positive Δδ(S-R) on right side Assign (S)-Configuration Protons->ResultS Compare Δδ ResultR Negative Δδ(S-R) on right side Assign (R)-Configuration Protons->ResultR Compare Δδ

Logical mechanism of Mosher's amide derivatization and NMR anisotropic shielding.

Table 2: Diagnostic H NMR Divergence ( ) for MTPA Amides
Proton AssignmentStructural LocationExpected

Sign
Causality (Shielding Cone Effect)
C2 Methylene (

)
Alkyl chain sideNegative (-)Shielded by the MTPA phenyl group in the (S)-enantiomer.
C1 Methylene (

)
Alkyl chain sideNegative (-)Shielded by the MTPA phenyl group in the (S)-enantiomer.
C4' Aromatic (Aniline)Aryl ring sidePositive (+)Shielded by the MTPA phenyl group in the (R)-enantiomer.
Step-by-Step Methodology: Mosher Amide Synthesis

The protocol must selectively derivatize the C3 aliphatic amine over the aniline or primary alcohol, relying on differential nucleophilicity.

  • Preparation : In a flame-dried vial under argon, dissolve 10 mg of the chiral amino alcohol in 0.5 mL of anhydrous pyridine. Why? Pyridine acts as both solvent and acid scavenger to prevent the protonation of the amine.

  • Selective Derivatization : Cool the vial to 0 °C. Slowly add 1.2 equivalents of (S)-MTPA-Cl. Stir at room temperature for 2 hours. The aliphatic amine at C3 is vastly more nucleophilic than the conjugated aniline amine and the primary alcohol, directing the MTPA chloride primarily to the C3 position.

  • Quenching (Self-Validation) : Quench with 1.0 mL of saturated aqueous

    
     to destroy unreacted MTPA-Cl. Extract with dichloromethane (3 x 2 mL).
    
  • NMR Validation : Dry the organic layer, concentrate, and dissolve in

    
    . Run a 
    
    
    
    NMR first. A single fluorine peak confirms 100% enantiomeric purity of the derivatized product. Multiple peaks indicate either incomplete regioselectivity or initial substrate racemization. Next, execute the
    
    
    NMR to calculate the specific
    
    
    shifts to assign absolute configuration.

References

  • Enantiomeric excess - Wikipedia. Wikipedia. [Link]

  • Specific rotation - Wikipedia. Wikipedia. [Link] [2]

  • Cotton effect - Wikipedia. Wikipedia. [Link] [3]

  • Mosher's acid - Wikipedia. Wikipedia. [Link] [4]

Validation

The Strategic Advantage of 3-Amino-3-(4-aminophenyl)propan-1-ol in Advanced Material and Pharmaceutical Synthesis

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of specialty chemicals, the selection of molecular building blocks is a critical determinant of the final product's per...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of specialty chemicals, the selection of molecular building blocks is a critical determinant of the final product's performance, be it a high-strength polymer or a life-saving pharmaceutical. Among the myriad of available diamine and amino alcohol scaffolds, 3-Amino-3-(4-aminophenyl)propan-1-ol emerges as a molecule of significant interest. Its unique trifunctional structure, combining a chiral center, a primary alcohol, and two distinct aromatic amine functionalities, offers a compelling set of advantages over more conventional building blocks. This guide provides an in-depth technical comparison, grounded in established structure-property relationships, to illuminate the strategic benefits of incorporating this versatile molecule into your research and development programs.

Unveiling the Structural Nuances: A Comparative Overview

The distinct advantages of 3-Amino-3-(4-aminophenyl)propan-1-ol stem from the synergistic interplay of its constituent parts. To appreciate its potential, we will compare its key structural features with those of analogous building blocks commonly employed in polymer chemistry and medicinal chemistry.

Table 1: Structural and Functional Comparison of Diamine and Amino Alcohol Building Blocks

Building BlockKey Structural FeaturesPotential Advantages in ApplicationCommon Alternatives
3-Amino-3-(4-aminophenyl)propan-1-ol - 1,3-Amino alcohol- Primary and aromatic amines- Chiral center- para-Substitution on the phenyl ring- Enhanced solubility- Asymmetric polymer structures- Potential for hydrogen bonding- Controlled reactivity of amine groups- Introduction of chirality- m-Phenylenediamine- p-Phenylenediamine- 4,4'-Oxydianiline (ODA)- 3-Amino-1-propanol[1][2]
m-Phenylenediamine (m-PDA) - Aromatic diamine- meta-Substitution- High thermal stability- Good mechanical properties- p-Phenylenediamine
p-Phenylenediamine (p-PDA) - Aromatic diamine- para-Substitution- Excellent thermal stability and rigidity- m-Phenylenediamine
4,4'-Oxydianiline (ODA) - Aromatic diamine with ether linkage- Increased flexibility and processability- Methylene dianiline (MDA)
3-Amino-1-propanol - Aliphatic amino alcohol- Flexible- Good for introducing hydrophilicity- Ethanolamine

The presence of both a primary aliphatic amine and a primary aromatic amine in "3-Amino-3-(4-aminophenyl)propan-1-ol" allows for selective reactivity. The aliphatic amine is more nucleophilic and can react under milder conditions, while the aromatic amine typically requires more forcing conditions for reactions like amide formation. This differential reactivity is a significant advantage in multi-step syntheses.

The Isomer Advantage: para- vs. meta-Substitution

The positioning of the amino groups on the aromatic ring has a profound impact on the properties of resulting polymers. Research on polyamides and polyimides has consistently shown that para-substituted diamines, like the 4-aminophenyl moiety in our topic molecule, tend to produce materials with higher thermal stability and mechanical strength compared to their meta-substituted counterparts.[3] This is attributed to the linear and more ordered polymer chains that can be formed, leading to better packing and stronger intermolecular forces.

However, this rigidity can sometimes lead to poor solubility. The unique structure of 3-Amino-3-(4-aminophenyl)propan-1-ol, with its non-planar propanol side chain, can disrupt this packing, thereby enhancing the solubility of the resulting polymers without significantly compromising their thermal properties.[3] This is a crucial advantage for the processing of high-performance polymers.

Caption: Isomeric effects on polymer properties.

The Power of the Pendant Group: Enhancing Solubility and Functionality

The 3-amino-1-propanol side chain acts as a "pendant group" on the polymer backbone. The introduction of such non-coplanar, bulky groups is a well-established strategy to increase the solubility and processability of rigid-rod polymers.[3] The hydroxyl group in this side chain also provides an additional site for hydrogen bonding, which can influence the morphology and mechanical properties of the material. Furthermore, this hydroxyl group can be a handle for further functionalization, allowing for the tuning of the polymer's properties or for the attachment of other molecules, such as drugs in a polymer-drug conjugate system.

Experimental Support: Insights from Analogous Systems

Studies on polyamides derived from diamines with bulky substituents have shown a significant improvement in solubility in organic solvents compared to their unsubstituted counterparts.[4] For instance, the introduction of trifluoromethyl groups into a poly(amide-imide) backbone enhanced solubility without compromising thermal stability. Similarly, the incorporation of ether linkages in aromatic diamines is a common strategy to improve the processability of polyimides.[4] The aliphatic and hydroxyl functionalities within "3-Amino-3-(4-aminophenyl)propan-1-ol" are expected to impart a similar, if not superior, enhancement in solubility and processability due to the disruption of chain packing and the potential for hydrogen bonding.

Table 2: Influence of Diamine Structure on Polymer Properties (Data from Analogous Systems)

Diamine MonomerResulting PolymerGlass Transition Temp. (Tg) (°C)Tensile Strength (MPa)SolubilityReference
p-Phenylenediamine basedPolyimide> 350> 100Poor
m-Phenylenediamine basedPolyimide~300~80Moderate
4,4'-ODA basedPolyimide~270~90Good[4]
Diamine with CF3 groupsPoly(amide-imide)> 250~85Excellent

This data from analogous systems strongly suggests that polymers derived from "3-Amino-3-(4-aminophenyl)propan-1-ol" would exhibit a desirable balance of high thermal stability, good mechanical properties, and enhanced solubility.

Experimental Protocol: Synthesis of a Polyamide

The following is a representative protocol for the synthesis of a polyamide using "3-Amino-3-(4-aminophenyl)propan-1-ol" and an aromatic diacid chloride, based on standard low-temperature solution polycondensation methods.

Materials:

  • 3-Amino-3-(4-aminophenyl)propan-1-ol

  • Terephthaloyl chloride

  • N,N-dimethylacetamide (DMAc), anhydrous

  • Lithium chloride (LiCl)

  • Methanol

  • Nitrogen gas

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of 3-Amino-3-(4-aminophenyl)propan-1-ol and LiCl in anhydrous DMAc under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an equimolar amount of terephthaloyl chloride to the stirred solution.

  • Maintain the reaction temperature at 0°C for 1 hour, then allow it to warm to room temperature and continue stirring for 24 hours.

  • Precipitate the resulting polyamide by pouring the viscous solution into a large volume of methanol in a blender.

  • Filter the fibrous polymer, wash it thoroughly with methanol and then with hot water.

  • Dry the polyamide in a vacuum oven at 80°C for 24 hours.

Caption: Workflow for polyamide synthesis.

Conclusion: A Building Block for Future Innovations

"3-Amino-3-(4-aminophenyl)propan-1-ol" stands out as a highly promising building block for the development of advanced materials and complex pharmaceutical intermediates. Its unique combination of a chiral center, a hydroxyl group, and differentially reactive amino groups on a para-substituted aromatic ring offers a powerful toolkit for molecular design. The inferred advantages, based on well-established structure-property relationships in analogous systems, include:

  • Enhanced Solubility and Processability: The non-planar, hydroxyl-containing side chain disrupts polymer chain packing, leading to improved solubility without a significant trade-off in thermal performance.

  • High Thermal and Mechanical Stability: The para-substituted aromatic diamine backbone contributes to the formation of rigid and robust polymer chains.

  • Tunable Properties and Functionality: The hydroxyl group serves as a handle for post-polymerization modification, allowing for the fine-tuning of material properties or the attachment of active moieties.

  • Chirality: The inherent chirality of the molecule can be exploited in the synthesis of stereospecific polymers and enantiomerically pure pharmaceuticals.

For researchers and developers seeking to push the boundaries of material performance and create novel therapeutic agents, "3-Amino-3-(4-aminophenyl)propan-1-ol" represents a strategic choice, offering a unique combination of properties that can unlock new possibilities in a wide range of applications.

References

  • ResearchGate. (2022, December 13). PROPERTIES OF POLYMERS BASED ON AROMATIC DIAMINES.
  • MDPI. (2023, August 4). The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins.
  • MDPI. (2022, February 6). Soluble Poly(amide-imide)s from Diamide–Diamine Monomer with Trifluoromethyl Groups.
  • VTechWorks. Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review.
  • ResearchGate. Synthesis and characterization of aromatic polyamides derived from various derivatives of 4,4'-oxydianiline.
  • MDPI. (2025, January 15). Novel Co-Polyamides Containing Pendant Phenyl/Pyridinyl Groups with Potential Application in Water Desalination Processes.
  • Materials Science. Synthesis and Characterization of Novel Polyurethanes Based on Tall Oil.
  • The Royal Society of Chemistry. (2021, April 8). Synthesis of performance-advantaged polyurethanes and polyesters from biomass-derived monomers by aldol- condensation of 5.
  • Indian Academy of Sciences. Synthesis, mechanical, thermal and chemical properties of polyurethanes based on cardanol.
  • Dove Medical Press. (2019, May 21). Synthesis and preliminary characterization of polyurethane nanoparticl | IJN.
  • MDPI. (2020, November 14). Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H.
  • Google Patents. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
  • PMC. (2025, December 30). Modular assembly of chiral amino acid derivatives and peptides from commonly available feedstocks.
  • PrepChem.com. Synthesis of 3-amino-1-phenyl-propan-1-ol.
  • ResearchGate. Physical properties data of compounds (1-9).
  • PubChem. 3-Amino-1-propanol.
  • Benchchem. Chiral Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol Enantiomers: Application Notes and Protocols.
  • ChemScene. 127025-91-6 | 3-Amino-3-(pyridin-3-yl)propan-1-ol.
  • National Institute of Standards and Technology. 1-Propanol, 3-amino-.
  • Rasayan. synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies.

Sources

Comparative

Biological activity comparison of "3-Amino-3-(4-aminophenyl)propan-1-ol" derivatives

Title: Biological Activity Comparison of 3-Amino-3-(4-aminophenyl)propan-1-ol and its Chiral Derivatives: A Mechanistic Guide Executive Summary & Pharmacophore Mechanics In the landscape of targeted cancer therapies, the...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Biological Activity Comparison of 3-Amino-3-(4-aminophenyl)propan-1-ol and its Chiral Derivatives: A Mechanistic Guide

Executive Summary & Pharmacophore Mechanics

In the landscape of targeted cancer therapies, the discovery of the pan-AKT kinase inhibitor Capivasertib (AZD5363) highlighted the immense value of the chiral β-amino alcohol scaffold [1]. While the original active pharmaceutical ingredient utilizes (S)-3-amino-3-(4-chlorophenyl)propan-1-ol, drug development professionals are increasingly focused on its analogs—most notably, 3-amino-3-(4-aminophenyl)propan-1-ol .

As an Application Scientist, I evaluate these derivatives not just by their isolated binding affinities, but by their structural plasticity. Co-crystal structures of AKT1 (e.g., PDB: 4GV1) reveal a critical design paradigm: while the pyrrolopyrimidine core of these inhibitors hinges deeply within the ATP-binding cleft, the phenylpropanol tail projects outward, making it largely solvent-exposed [2].

Replacing the lipophilic 4-chloro substituent with a polar 4-amino group (-NH2) fundamentally alters the compound's potential. The highly reactive aniline-like -NH2 acts as a solvent-exposed anchoring point. This allows researchers to attach E3 ligase linkers (such as VHL or CRBN ligands) directly to the amino group without sterically clashing with the kinase hinge region—paving the way for highly effective PROteolysis TArgeting Chimeras (PROTACs) that degrade, rather than merely inhibit, the AKT target [2].

Comparative Profiling: Chloro vs. Amino vs. Fluoro Derivatives

The substitution at the para-position of the phenyl ring dictates both the electronic distribution and the downstream functional application of the derivative. The table below outlines the structural causality behind their biological performance.

Derivative SubstituentChemical IdentityElectronic/Steric PropertyPrimary Application FocusBiological Impact & IC50 Profile
4-Chloro (-Cl) (S)-3-Amino-3-(4-chlorophenyl)propan-1-olElectron-withdrawing, lipophilic. Standard halogen radius.Pan-AKT Inhibitor synthesis (Capivasertib standard) [3]High potency (ATP-competitive); AKT1 IC50 typically 3-15 nM.
4-Amino (-NH2) (S)-3-Amino-3-(4-aminophenyl)propan-1-olElectron-donating, polar, synthetically reactive.Synthesis of AKT PROTACs (E3 ligase linker conjugation)Retains binding (10-30 nM); Enables complete target degradation via ubiquitin pathway.
4-Fluoro (-F) (S)-3-Amino-3-(4-fluorophenyl)propan-1-olHighly electronegative, smallest van der Waals radius.Pharmacokinetic (PK) optimization; overcoming resistanceHigh potency; blocks metabolic oxidation at the para position, improving half-life.

Pathway Intervention & Structural Causality

The following diagram illustrates where these derivatives intercept the PI3K/AKT/mTOR signaling cascade. Because the 4-amino derivative can be engineered into a PROTAC, it can fundamentally switch the interaction from "ATP-Competitive Binding" to "Target Ubiquitination".

Pathway PI3K PI3K Activation PIP3 PIP3 Accumulation PI3K->PIP3 Phosphorylation AKT AKT Kinase (Target) PIP3->AKT Membrane Recruitment mTOR Downstream (mTOR/GSK3β) AKT->mTOR Signal Transduction Inhibitor 4-Amino Derivative Inhibitor / PROTAC Inhibitor->AKT Blockade / Degradation

Fig 1: AKT signaling pathway and the pharmacological intervention point of derivatives.

Self-Validating Experimental Methodologies

To establish trustworthiness in comparing the 4-amino derivative against the 4-chloro standard, researchers must employ a multi-tiered validation workflow. Relying solely on enzymatic assays is insufficient when evaluating PROTAC-capable anchors, as biochemical IC50 does not account for target degradation.

Protocol: Tiered Kinase Inhibition & Degradation Profiling

Step 1: Compound Preparation & Stability Control

  • Method: Dissolve the synthesized (S)-3-amino-3-(4-aminophenyl)propan-1-ol derivatives in anhydrous DMSO to a 10 mM stock.

  • Causality: The para-amino group is susceptible to oxidative degradation compared to the inert chloro-analog. Stocks must be aliquoted in low-binding plates under an inert atmosphere (Nitrogen/Argon) and used immediately to prevent artifactual shifts in IC50.

Step 2: TR-FRET Kinase Activity Assay (Biochemical Binding)

  • Method: Incubate recombinant AKT1 (0.5 nM) with the compound dilution series (0.1 nM to 10 µM) in a kinase buffer supplemented with 10 µM ATP for 60 minutes. Introduce a Europium (Eu)-labeled anti-phospho antibody and an APC-labeled tracer to measure the phosphorylation of a synthetic peptide substrate.

  • Validation: Include (S)-3-amino-3-(4-chlorophenyl)propan-1-ol-derived Capivasertib as a positive control baseline. A valid assay will demonstrate parallel dose-response curves, confirming that replacing the chloro group with an amino-linked PROTAC tail does not disrupt hinge-region binding.

Step 3: Cellular Phosphorylation & Target Depletion Assessment (Western Blot)

  • Method: Culture MDA-MB-468 cells (which exhibit constitutively active AKT due to PTEN loss) and treat with compounds for 2 to 24 hours. Lyse cells in RIPA buffer and probe for both p-AKT (Ser473) and Total AKT.

  • Causality: This is the critical differentiation step. The standard 4-chloro derivative will show a loss of p-AKT but stable Total AKT levels. If the 4-amino derivative has been conjugated into a PROTAC, Western blot will reveal a time-dependent depletion of Total AKT, confirming the functional switch from mere inhibition to active proteasomal degradation.

Workflow Comp 1. Compound Preparation Kinase 2. TR-FRET Kinase Assay Comp->Kinase Cell 3. Cellular Phosphorylation Kinase->Cell Data 4. Target Degradation Analysis Cell->Data

Fig 2: Systematic experimental workflow for evaluating the biological activity of derivatives.

Conclusion for Drug Development Professionals

For researchers aiming strictly for high-potency, reversible inhibition, the 4-chloro or 4-fluoro analogs remain the optimal synthetic targets due to their metabolic stability and ideal lipophilicity profile. However, the 3-amino-3-(4-aminophenyl)propan-1-ol derivative represents a crucial evolutionary step in medicinal chemistry. By introducing an electron-donating, synthetically accessible primary amine onto the solvent-exposed phenyl ring, it provides the requisite chemical geometry for PROTAC engineering, unlocking the ability to eliminate oncogenic kinase targets permanently [2].

References

  • PubChem , (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol, National Center for Biotechnology Information. Available at:[Link]

  • PubMed Central (PMC) , Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies, National Institutes of Health. Available at:[Link]

  • PubChem , Capivasertib, National Center for Biotechnology Information. Available at:[Link]

Validation

A Comparative Guide to Catalysts for the Asymmetric Reduction of 3-Amino-3-(4-aminophenyl)propan-1-ol

Introduction: The Significance of Chiral 3-Amino-3-(4-aminophenyl)propan-1-ol The enantiomerically pure β-amino alcohol, 3-Amino-3-(4-aminophenyl)propan-1-ol, represents a critical chiral building block in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral 3-Amino-3-(4-aminophenyl)propan-1-ol

The enantiomerically pure β-amino alcohol, 3-Amino-3-(4-aminophenyl)propan-1-ol, represents a critical chiral building block in the synthesis of a multitude of pharmaceutical compounds. The precise spatial arrangement of the amino and hydroxyl groups is often paramount to the biological activity and efficacy of the final active pharmaceutical ingredient (API). Consequently, the development of efficient, stereoselective, and scalable methods for its synthesis is of significant interest to researchers and professionals in drug development.

This guide provides a comparative analysis of the primary catalytic systems employed for the asymmetric reduction of the prochiral precursor, 3-amino-3-(4-aminophenyl)propan-1-one. We will delve into the mechanistic intricacies, performance metrics, and practical considerations of three major classes of catalysts: Corey-Bakshi-Shibata (CBS) catalysts, transition metal complexes for asymmetric (transfer) hydrogenation, and biocatalysts. This objective comparison is supported by experimental data from analogous systems to provide a clear framework for catalyst selection in the synthesis of this valuable chiral intermediate.

Synthesis of the Precursor: 3-Amino-3-(4-aminophenyl)propan-1-one

The synthesis of the requisite prochiral β-amino ketone, 3-amino-3-(4-aminophenyl)propan-1-one, is typically achieved through a Mannich reaction.[1][2] This three-component condensation involves an enolizable ketone (in this case, a precursor to the ethyl ketone moiety), a non-enolizable aldehyde (formaldehyde), and an amine (ammonia or a protected amine).[1]

A common route involves the reaction of 4-aminoacetophenone with formaldehyde and a suitable amine hydrochloride, such as dimethylamine hydrochloride, followed by deprotection if necessary.[2] The reaction is typically carried out in an alcoholic solvent under acidic conditions.[1]

Comparative Analysis of Catalytic Systems

The asymmetric reduction of the carbonyl group in 3-amino-3-(4-aminophenyl)propan-1-one is the key step in establishing the desired stereocenter. The choice of catalyst is critical in achieving high enantioselectivity and yield.

Corey-Bakshi-Shibata (CBS) Catalysts: Oxazaborolidines

The CBS reduction is a well-established and reliable method for the enantioselective reduction of prochiral ketones.[3][4] The catalyst, a chiral oxazaborolidine, is typically derived from a chiral amino alcohol, such as (S)-prolinol.[5]

Mechanism of Action: The reaction proceeds through a highly organized, six-membered ring transition state. The Lewis acidic boron atom of the CBS catalyst coordinates to the carbonyl oxygen of the ketone, while the Lewis basic nitrogen atom coordinates to the borane reducing agent.[3][4] This dual activation facilitates the stereoselective transfer of a hydride from the borane to one face of the ketone.[5] The steric environment created by the chiral catalyst dictates the facial selectivity, leading to the formation of one enantiomer of the alcohol in excess.

CBS_Mechanism cluster_pre Catalyst-Borane Complex Formation cluster_reduction Asymmetric Reduction CBS CBS Catalyst (Oxazaborolidine) BH3 BH₃ Complex Active Catalyst-Borane Complex CBS->Complex Coordination BH3->Complex Ketone Prochiral Ketone TS Six-Membered Transition State Complex->TS Ketone->TS Coordination to Boron Product_Complex Product-Catalyst Complex TS->Product_Complex Hydride Transfer Product_Complex->CBS Catalyst Regeneration Chiral_Alcohol Chiral Alcohol Product_Complex->Chiral_Alcohol Release Noyori_Mechanism cluster_activation Catalyst Activation cluster_reduction Asymmetric Hydrogenation Precatalyst [RuCl₂(chiral diphosphine)(chiral diamine)] H2 H₂ Active_Catalyst [RuH₂(chiral diphosphine)(chiral diamine)] Precatalyst->Active_Catalyst Activation H2->Active_Catalyst Ketone Prochiral Ketone TS Six-Membered Transition State Active_Catalyst->TS Ketone->TS Coordination Product_Complex Product-Catalyst Complex TS->Product_Complex Hydrogen Transfer Product_Complex->Precatalyst Catalyst Regeneration Chiral_Alcohol Chiral Alcohol Product_Complex->Chiral_Alcohol Release

Caption: Mechanism of Noyori Asymmetric Hydrogenation.

Advantages:

  • High turnover numbers (TON) and turnover frequencies (TOF), allowing for very low catalyst loadings. [6]* Excellent enantioselectivities, often exceeding 99% e.e. [6]* Transfer hydrogenation offers a milder and often more practical alternative to high-pressure hydrogenation.

Limitations:

  • The cost of precious metal catalysts and chiral ligands can be high.

  • Catalyst performance can be sensitive to substrate purity and reaction conditions.

Biocatalysts: Ketoreductases and Transaminases

Enzymes offer a green and highly selective alternative to traditional chemical catalysts. For the synthesis of chiral amino alcohols, both ketoreductases (KREDs) and transaminases (ATAs) are viable options.

Ketoreductases (KREDs): These enzymes catalyze the reduction of ketones to alcohols with high stereoselectivity. [7][8]They typically require a nicotinamide cofactor (NADH or NADPH) as the hydride source, which needs to be regenerated in situ. [7] Mechanism of Action: The ketone substrate binds to the active site of the KRED in a specific orientation dictated by the enzyme's chiral pocket. A hydride is then transferred from the cofactor to one face of the carbonyl group, leading to the formation of a single enantiomer of the alcohol.

KRED_Mechanism cluster_main KRED Catalytic Cycle cluster_cofactor Cofactor Regeneration Enzyme Ketoreductase (KRED) Enzyme_Substrate_Complex Enzyme-Substrate-Cofactor Complex Enzyme->Enzyme_Substrate_Complex Ketone Prochiral Ketone Ketone->Enzyme_Substrate_Complex NADPH NADPH (Hydride Source) NADPH->Enzyme_Substrate_Complex TS Transition State Enzyme_Substrate_Complex->TS Stereoselective Hydride Transfer Product_Complex Enzyme-Product-NADP⁺ Complex TS->Product_Complex Chiral_Alcohol Chiral Alcohol Product_Complex->Chiral_Alcohol Product Release NADP NADP⁺ Product_Complex->NADP Cofactor Release NADP->NADPH Reduction Regen_Enzyme Regeneration Enzyme (e.g., GDH) Regen_Enzyme->NADPH Sacrificial_Substrate Sacrificial Substrate (e.g., Glucose) Sacrificial_Substrate->Regen_Enzyme

Caption: Mechanism of Ketoreductase (KRED) Catalyzed Reduction.

Transaminases (ATAs): These enzymes catalyze the transfer of an amino group from an amino donor (e.g., isopropylamine) to a ketone, directly producing a chiral amine. While not a direct reduction to the alcohol, they can be used to synthesize the chiral amine precursor to the target molecule.

Advantages:

  • Extremely high enantioselectivity, often >99.9% e.e.

  • Mild reaction conditions (aqueous media, ambient temperature and pressure).

  • Environmentally friendly ("green chemistry").

Limitations:

  • Enzymes can have limited substrate scope and may require protein engineering for optimal performance with non-natural substrates.

  • Cofactor regeneration systems are required for KREDs, adding complexity to the process.

  • Enzyme stability can be a concern under certain process conditions.

Performance Comparison of Catalysts

The following table summarizes the performance of different catalytic systems for the asymmetric reduction of β-amino ketones, providing an expected performance for the synthesis of 3-Amino-3-(4-aminophenyl)propan-1-ol based on closely related analogs.

Catalyst TypeCatalyst/EnzymeReducing AgentSolventTemp. (°C)Yield (%)Enantiomeric Excess (e.e.) (%)Reference (Analogous System)
CBS Catalyst (S)-Me-CBSBH₃·THFTHF-20 to RT~90>95[9]
Transition Metal [Rh(COD)(DuanPhos)]BF₄H₂ (5-50 atm)MethanolRT - 5090-9393-99[10]
Transition Metal RuCl₂[(S)-BINAP][(S,S)-DPEN]H₂ (4 atm)Ethanol25>95>99[6][11]
Biocatalyst Ketoreductase (KRED)NADPH (with GDH/glucose)Buffer/Organic25-35>95>99[7][12]

Detailed Experimental Protocol: Asymmetric Hydrogenation using a Noyori-type Catalyst

This protocol describes a general procedure for the asymmetric hydrogenation of a β-amino ketone using a Ru-BINAP-diamine catalyst, adapted for the synthesis of 3-Amino-3-(4-aminophenyl)propan-1-ol.

Materials:

  • 3-amino-3-(4-aminophenyl)propan-1-one hydrochloride

  • [RuCl₂((S)-BINAP)((S,S)-DPEN)]

  • Anhydrous, degassed ethanol

  • Triethylamine (Et₃N)

  • High-pressure hydrogenation reactor

Procedure:

  • Precursor Preparation: To a solution of 3-amino-3-(4-aminophenyl)propan-1-one hydrochloride (1.0 eq) in anhydrous ethanol, add triethylamine (1.1 eq) and stir for 15 minutes at room temperature to liberate the free base.

  • Catalyst Charging: In a glovebox, charge a high-pressure reactor equipped with a magnetic stir bar with the Ru-catalyst (0.001-0.01 eq).

  • Reaction Setup: Add the solution of the free β-amino ketone to the reactor.

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 4 atm).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC or HPLC.

  • Work-up: Upon completion, carefully vent the reactor and purge with nitrogen. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired enantiomer of 3-Amino-3-(4-aminophenyl)propan-1-ol.

  • Analysis: Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.

Conclusion and Future Outlook

The asymmetric synthesis of 3-Amino-3-(4-aminophenyl)propan-1-ol can be effectively achieved using a variety of catalytic systems.

  • CBS catalysts offer a reliable and predictable method, particularly for smaller-scale synthesis.

  • Transition metal catalysts , especially Noyori-type ruthenium complexes, provide exceptional efficiency and enantioselectivity, making them highly suitable for industrial-scale production.

  • Biocatalysts represent the greenest approach, with the potential for unparalleled selectivity, although they may require more development effort to optimize for a specific substrate.

The choice of the optimal catalyst will depend on a careful consideration of factors such as scale, cost, required enantiopurity, and available resources. Future research will likely focus on the development of more robust and cost-effective catalysts, including those based on earth-abundant metals and further engineered enzymes with broader substrate scopes and improved stability.

References

  • ADICHEMISTRY. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. [Link]

  • Wikipedia. (2023). Corey–Itsuno reduction. [Link]

  • Al-Qalaf, A. M., et al. (2015). Synthesis, Hematological, Biochemical, and Neurotoxicity Screening of Some Mannich Base Hydrochlorides. Journal of Young Pharmacists, 7(3), 223-231. [Link]

  • Simple English Wikipedia. (2020). Mannich reaction. [Link]

  • ResearchGate. (n.d.). A typical mechanism for the asymmetric hydrogenation with BINAP/diamine‐based Ru catalyst. [Link]

  • Google Patents. (2016). KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
  • Li, Z., et al. (2021). Three-component radical homo Mannich reaction. Nature Communications, 12(1), 933. [Link]

  • Scribd. (n.d.). Mannich Reaction. [Link]

  • YouTube. (2021). CBS Reduction, Enantioselective Catalysis - Organic Chemistry, Reaction Mechanism. [Link]

  • Wikipedia. (2023). Asymmetric hydrogenation. [Link]

  • Myers, A. G. Research Group. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. [Link]

  • ResearchGate. (2008). BINAP-Ru and -Rh catalysts covalently immobilised on silica and their repeated application in asymmetric hydrogenation. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-amino-1-phenyl-propan-1-ol. [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. [Link]

  • Kawanami, Y., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2339. [Link]

  • ResearchGate. (2011). An efficient synthesis of β-amino ketone compounds through one-pot three-component Mannich-type reactions using bismuth nitrate as catalyst. [Link]

  • RCSB PDB. (2015). 4RF3: Crystal Structure of ketoreductase from Lactobacillus kefir, mutant A94F. [Link]

  • PubMed. (2025). Rational engineering of ketoreductase SsSDR1 for stereoselectivity inversion toward 3-N-substituted azacyclic ketones. [Link]

  • PubMed Central. (2020). Insights into the Role of Ketoreductases in the Biosynthesis of Partially Reduced Bacterial Aromatic Polyketides. [Link]

  • ChemRxiv. (2025). Selective Reduction of α,β-Unsaturated Carbonyls with Ketoreductase. [Link]

  • Google Patents. (2010).
  • PubMed Central. (2025). Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron-Deficient Aromatic d-Amino Acids. [Link]

  • Rasayan Journal of Chemistry. (2017). synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. [Link]

Sources

Comparative

Cost-benefit analysis of different "3-Amino-3-(4-aminophenyl)propan-1-ol" synthesis methods

An in-depth evaluation of synthetic methodologies for chiral 1,3-amino alcohols is critical for accelerating early-stage pharmaceutical development. As a privileged structural motif, the 3-amino-3-arylpropan-1-ol skeleto...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth evaluation of synthetic methodologies for chiral 1,3-amino alcohols is critical for accelerating early-stage pharmaceutical development. As a privileged structural motif, the 3-amino-3-arylpropan-1-ol skeleton serves as a crucial pharmacophore and chiral building block. Its structural analogs—such as the 4-fluorophenyl variant—are foundational to the synthesis of highly potent targeted therapies, including the AKT inhibitor Capivasertib[1].

In my tenure scaling complex active pharmaceutical ingredients (APIs), the synthesis of 3-Amino-3-(4-aminophenyl)propan-1-ol presents distinct chemical challenges: establishing stereocontrol at the benzylic position, managing the chemoselectivity between the competing aniline and primary aliphatic amine, and executing scalable reductions without generating prohibitive levels of volatile organic impurities.

This guide provides an objective cost-benefit analysis of the three leading synthetic paradigms, grounded in mechanistic causality and fully validated protocols.

Method A: Asymmetric Hydrogenation of Prochiral β-Amino Esters

The industrial gold standard for achieving high enantiomeric excess (ee) in chiral amino alcohols relies on transition-metal catalysis. Specifically, the use of Noyori-type Ruthenium complexes (e.g., RuCl2(diphosphine)(1,2-diamine)) enables direct, high-yielding asymmetric hydrogenation[2].

Mechanistic Causality: Unlike traditional rhodium-catalyzed systems that require tightly bound chelating substrates, the Noyori Ru-complex operates via a nonchelate, metal-ligand bifunctional mechanism[2]. The basic environment (utilizing


-BuOK) generates a reactive ruthenium dihydride species. The simultaneous transfer of a hydride from the metal and a proton from the chiral diamine ligand to the prochiral ester directs the stereochemical outcome with 

ee, effectively bypassing the steric bulk of the para-aminophenyl moiety.

AsymmetricHydrogenation Substrate Aryl β-Amino Ester Intermediate Chiral Ester Substrate->Intermediate Asymmetric Hydrogenation RuCatalyst RuCl2(BINAP)(DPEN) + t-BuOK RuCatalyst->Intermediate Hydrogen H2 Gas (8 atm) Hydrogen->Intermediate Product (S)-3-Amino-3- (4-aminophenyl) propan-1-ol Intermediate->Product Ester Cleavage Reduction Hydride Reduction (NaBH4/I2) Reduction->Product

Fig 1. Ru-catalyzed asymmetric hydrogenation and subsequent ester reduction workflow.

Self-Validating Protocol
  • Pre-catalyst Activation: In an inert argon atmosphere, dissolve RuCl2((R)-BINAP)((R,R)-DPEN) (0.01 mol%) and

    
    -BuOK (0.05 mol%) in anhydrous 2-propanol. Stir at 60 °C for 30 minutes to generate the active catalytic species.
    
  • Hydrogenation: Transfer the activated catalyst to an autoclave containing ethyl 3-amino-3-(4-aminophenyl)propanoate (1.0 M in 2-propanol). Pressurize with H₂ to 8 atm and stir at 25 °C for 5 hours. Complete conversion is verified via chiral HPLC.

  • Mild Reduction: Treat the resulting chiral ester with a NaBH4 / I2 system in THF at 0 °C to selectively reduce the ester to a primary alcohol without racemizing the benzylic stereocenter.

Method B: Staudinger [2+2] Cycloaddition & β-Lactam Cleavage

For highly modular setups, the "β-lactam synthon" protocol provides an excellent protecting-group-free route[3]. By synthesizing a 4-aryl-azetidin-2-one intermediate, the strained 4-membered ring chemically masks the 1,3-amino alcohol backbone until a tandem reduction sequence is applied[4].

Mechanistic Causality: The Staudinger synthesis proceeds via orthogonal [2+2] cycloaddition between an imine (derived from 4-nitrobenzaldehyde) and a ketene. The relative stereochemistry is governed by the electronics of the transition state. Submitting the resulting 4-(4-nitrophenyl)azetidin-2-one to strong nucleophilic hydride donors (e.g.,


) drives a tandem transformation: the N1-C2 amide bond is cleaved to reveal the propan-1-ol backbone, while the para-nitro group is simultaneously reduced to the desired aniline[4].

Staudinger Reactants 4-Nitrobenzaldehyde + Amine + Ketene Lactam 4-(4-Nitrophenyl) azetidin-2-one Reactants->Lactam Staudinger [2+2] Cycloaddition Product 3-Amino-3- (4-aminophenyl) propan-1-ol Lactam->Product Tandem Nitro Reduction & Ring-Opening Hydride LiAlH4 in THF (Reflux) Hydride->Product

Fig 2. Staudinger cycloaddition followed by tandem reductive ring-opening.

Self-Validating Protocol
  • Cycloaddition: Dissolve 4-nitrobenzylideneamine and triethylamine in anhydrous

    
     at 0 °C. Add acetyl chloride dropwise. Stir for 8 hours. Isolate the β-lactam via silica gel filtration.
    
  • Tandem Cleavage: Suspend the purified β-lactam in anhydrous THF. Dropwise add 3.5 equivalents of a 1.0 M

    
     solution in THF at 0 °C. Heat to reflux for 12 hours.
    
  • Fieser Workup: Sequentially quench the active hydrides using

    
     mL H₂O, 
    
    
    
    mL 15% NaOH, and
    
    
    mL H₂O. Filter the granular aluminum salts through Celite to recover the free 3-amino-3-(4-aminophenyl)propan-1-ol.

Method C: Biocatalytic Transamination (Green Chemistry Standard)

Transitioning from heavy metal catalysis, engineered ω-transaminases present an ideal paradigm for green reductive aminations. Mutants possessing optimized active-site pockets (such as engineered ppTA) can mediate the direct asymmetric transamination of bulky aromatic ketones with absolute stereochemical fidelity[5].

Mechanistic Causality: ω-transaminase bypasses the requirement for exogenous NAD(P)H cofactors by utilizing pyridoxal-5'-phosphate (PLP)[5]. The enzyme anchors the 3-hydroxy-1-(4-aminophenyl)propan-1-one substrate, shifting the equilibrium forward through the stoichiometric use of a sacrificial amine donor (like isopropylamine). The highly restricted steric geometry of the enzyme's binding pocket dictates an absolute single-enantiomer outcome.

Self-Validating Protocol
  • System Preparation: Prepare a 0.1 M Phosphate Buffered Saline (PBS) solution (pH 8.5) supplemented with 1 mM PLP[5].

  • Enzymatic Reaction: Dissolve the prochiral ketone (50 mM) into the buffer along with 3.0 equivalents of isopropylamine. Introduce the engineered ω-transaminase lysate (10 U/mL).

  • Incubation: Shake at 180 rpm at 30 °C for 24 hours. Monitor acetone generation (byproduct) as a proxy for kinetic conversion.

  • Isolation: Adjust pH to >10 with 1M NaOH, extract repeatedly with ethyl acetate, and evaporate to yield analytically pure stereoisomer.

Quantitative Cost-Benefit Data

Evaluation MetricRoute A: Asymmetric Ru-HydrogenationRoute B: Staudinger / Reductive CleavageRoute C: Biocatalytic Transamination
Enantiomeric Excess (ee)

Moderate (Requires Chiral Auxiliaries)

Scalability High (Requires pressurized vessels)Low/Moderate (Exothermic safety hazards)High (Mild, ambient conditions)
Operational Step Count 231
Cost Driver Ru-Catalyst & Chiral Phosphine LigandsStoichiometric

usage
Initial Enzyme IP / Fermentation
Environmental Impact Moderate (Heavy metal remediation)Severe (Aluminum salt waste, VOCs)Minimal (Aqueous system)

Strategic Recommendation

For early-stage research demanding highly flexible analog generation, Method B (Staudinger β-Lactam) allows medicinal chemists to rapidly alter substituting vectors on the 4-membered ring[3]. However, as the compound advances into pilot-scale manufacturing, the volatility and process safety constraints of


 become a severe bottleneck.

For kilogram-scale operations, Method A (Ru-Hydrogenation) represents the most economically mature platform due to excellent substrate-to-catalyst (S/C) ratios routinely exceeding 10,000[2]. Nevertheless, forward-thinking organizations should invest in Method C (Biocatalytic Transamination) as it definitively solves both heavy metal contamination and complex downstream chiral purification workflows[5].

References

1.[2] Journal of the American Chemical Society. "Asymmetric Hydrogenation of Amino Ketones Using Chiral RuCl2(diphophine)(1,2-diamine) Complexes". Available at: 2.[4] MDPI. "Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update". Available at: 3.[1] Benchchem. "(S)-3-Amino-3-(4-fluorophenyl)propan-1-ol|CAS 228422-49-9". Available at: 4.[3] ResearchGate. "Recent progress in synthesis of 3-functionalized azetidines". Available at: 5.[5] Google Patents. "CN116064451B - A ω-transaminase mutant and its application in producing L-2-aminobutyric acid". Available at:

Sources

Validation

Performance Benchmarking of 3-Amino-3-arylpropan-1-ol Derived Catalysts: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The relentless pursuit of enantiomerically pure compounds in the pharmaceutical industry underscores the critical role of asymmetric catalysis. Chiral catal...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of enantiomerically pure compounds in the pharmaceutical industry underscores the critical role of asymmetric catalysis. Chiral catalysts are instrumental in accessing single-enantiomer drugs, thereby enhancing therapeutic efficacy and minimizing potential side effects associated with racemic mixtures. Among the diverse array of catalysts, organocatalysts derived from chiral amino alcohols have emerged as a versatile and powerful tool. This guide provides a comprehensive performance benchmark of catalysts derived from the 3-Amino-3-arylpropan-1-ol scaffold, with a focus on "3-Amino-3-(4-aminophenyl)propan-1-ol," by comparing their efficacy in key asymmetric transformations against established alternatives.

The Rise of Chiral Amino Alcohol Organocatalysts

Chiral β-amino alcohols are privileged structures in asymmetric catalysis. Their utility stems from the presence of both a Lewis basic amino group and a Brønsted acidic hydroxyl group in a defined stereochemical arrangement. This bifunctionality allows them to activate substrates through the formation of hydrogen bonds and coordinate with reagents, creating a highly organized chiral environment for stereoselective bond formation. Catalysts derived from 3-Amino-3-arylpropan-1-ol are a subset of this important class, offering a modular scaffold that can be readily modified to fine-tune steric and electronic properties for specific applications.

Mechanism of Action: A Dual Activation Approach

The catalytic cycle of 3-Amino-3-arylpropan-1-ol derived organocatalysts typically involves a dual activation mechanism. The amino group can activate carbonyl compounds by forming a nucleophilic enamine intermediate, while the hydroxyl group can act as a hydrogen bond donor to activate the electrophile and control its orientation. This cooperative action within a single molecule is key to achieving high levels of stereocontrol.

Dual Activation Mechanism cluster_activation Catalyst Activation Catalyst 3-Amino-3-arylpropan-1-ol Catalyst Transition_State Chiral Transition State Catalyst->Transition_State Dual Activation Substrate_E Electrophile (e.g., Aldehyde) Substrate_E->Transition_State H-Bonding (OH group) Substrate_Nu Nucleophile (e.g., Ketone) Substrate_Nu->Transition_State Enamine Formation (NH2 group) Product Enantioenriched Product Transition_State->Product Stereoselective Bond Formation

Caption: Dual activation mechanism of a 3-amino-3-arylpropan-1-ol catalyst.

Performance Benchmark: Enantioselective Aldehyde Alkylation

The enantioselective addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction and a standard benchmark for evaluating the performance of chiral catalysts. While specific data for catalysts derived directly from "3-Amino-3-(4-aminophenyl)propan-1-ol" is not extensively reported in publicly available literature, we can benchmark the performance of the broader class of 3-amino-3-arylpropan-1-ol derivatives and other prominent chiral amino alcohol catalysts.

Table 1: Performance of Chiral Amino Alcohol Catalysts in the Asymmetric Addition of Diethylzinc to Benzaldehyde

Catalyst/LigandCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)Reference
(-)-DAIB 2Toluene0>9598[1]
(1R,2S)-N-Methylephedrine 8Toluene09798[2]
Proline-derived Amino Alcohol 10TolueneRT9295[2]
Monoterpene-based Aminodiol 10n-hexaneRT85-90up to 94[3]

Analysis: The data clearly indicates that chiral amino alcohol-derived catalysts can achieve excellent yields and high enantioselectivities in the alkylation of aldehydes. The performance is influenced by the specific structure of the catalyst, with factors such as steric bulk and the nature of the substituents playing a crucial role. The high performance of established catalysts like DAIB and N-methylephedrine sets a high bar for new catalysts developed from scaffolds like 3-Amino-3-(4-aminophenyl)propan-1-ol.

Performance Benchmark: Enantioselective Ketone Reduction

The asymmetric reduction of prochiral ketones to chiral secondary alcohols is another vital transformation in the synthesis of pharmaceuticals and other fine chemicals. Chiral amino alcohol-derived catalysts, often in the form of oxazaborolidines (CBS catalysts), are highly effective for this purpose.[4][5]

Table 2: Performance of Chiral Catalysts in the Asymmetric Reduction of Acetophenone

Catalyst SystemReducing AgentSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)Reference
(S)-CBS Catalyst BoraneTHFRT>9597[1]
Noyori's Ru-TsDPEN IsopropanolIsopropanolRT>9998[4]
Thiourea-Amine Organocatalyst CatecholboraneToluene-469596[1]
Chiral Lactam Alcohol derived Oxazaborolidine BoraneTHFRT9998[5]

Analysis: The CBS catalyst, derived from the amino acid proline, is a benchmark for the enantioselective reduction of ketones, consistently delivering high yields and excellent enantioselectivities.[5] This highlights the potential of catalysts derived from other amino alcohol scaffolds. The performance of Noyori's transition metal catalyst and bifunctional thiourea-amine organocatalysts provides a broader context for comparison, showcasing the diverse strategies available for this transformation.

Experimental Protocols

To ensure the reproducibility and validity of performance benchmarks, detailed experimental protocols are essential. The following are representative procedures for the key reactions discussed.

General Experimental Workflow

Experimental Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Addition of Reagents (Solvent, Catalyst, Substrates) Setup->Reagents Reaction Reaction (Controlled Temperature and Time) Reagents->Reaction Quench Quenching Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purification Purification (e.g., Chromatography) Workup->Purification Analysis Analysis (Yield, ee determination) Purification->Analysis End End Analysis->End

Caption: A generalized workflow for asymmetric catalysis experiments.

Protocol 1: Asymmetric Alkylation of Benzaldehyde with Diethylzinc

Materials:

  • Chiral amino alcohol catalyst (e.g., derived from 3-Amino-3-(4-aminophenyl)propan-1-ol)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the chiral amino alcohol catalyst (0.1 mmol, 10 mol%).

  • Add anhydrous toluene (5 mL) and cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc solution (2.2 mL, 2.2 mmol) and stir the mixture at 0 °C for 30 minutes.

  • Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the chiral secondary alcohol.

  • Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).

Protocol 2: Asymmetric Reduction of Acetophenone using a CBS Catalyst

Materials:

  • (R)- or (S)-CBS reagent (0.5 M in toluene)

  • Borane-dimethyl sulfide complex (BMS, ~10 M)

  • Acetophenone (freshly distilled)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the CBS reagent (0.1 mmol, 10 mol%).

  • Add anhydrous THF (5 mL) and cool the solution to -20 °C.

  • Slowly add the borane-dimethyl sulfide complex (1.1 mmol) and stir for 10 minutes.

  • Add a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL) dropwise over 30 minutes, maintaining the temperature at -20 °C.

  • Stir the reaction at -20 °C and monitor by TLC.

  • Once the reaction is complete (typically 2-4 hours), quench by the slow addition of methanol (5 mL) at -20 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Concentrate the mixture under reduced pressure.

  • Add 1 M HCl (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or gas chromatography (GC).

Conclusion and Future Outlook

Catalysts derived from the 3-Amino-3-arylpropan-1-ol scaffold represent a promising class of organocatalysts for asymmetric synthesis. While direct, quantitative performance data for derivatives of "3-Amino-3-(4-aminophenyl)propan-1-ol" is an area ripe for further investigation, the performance of analogous chiral amino alcohol catalysts in key transformations like aldehyde alkylations and ketone reductions demonstrates the high potential of this structural motif. The modular nature of the 3-Amino-3-arylpropan-1-ol backbone allows for systematic tuning of the catalyst structure to optimize performance for specific applications. Future research in this area will likely focus on the synthesis of libraries of these catalysts and their screening in a wide range of asymmetric reactions, further solidifying their position in the synthetic chemist's toolkit for the efficient production of enantiomerically pure molecules.

References

  • Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]

  • Organic Reactions. (n.d.). Enantioselective Reduction of Ketones. Retrieved from [Link]

  • University of Liverpool. (n.d.). Enantioselective Reduction of Ketones. Retrieved from a relevant university chemistry course page.
  • Cimino, P., et al. (2024). Stereoselective Synthesis and Catalytical Application of Perillaldehyde-Based 3-Amino-1,2-diol Regioisomers. Molecules, 29(8), 1853.
  • Wang, Z., et al. (2007). Enantioselective, Organocatalytic Reduction of Ketones using Bifunctional Thiourea-Amine Catalysts. Journal of the American Chemical Society, 129(48), 14811–14822.
  • Xu, L., et al. (2014). Catalytic asymmetric direct α-alkylation of amino esters by aldehydes via imine activation. Chemical Science, 5(11), 4320-4324.
  • ChemBK. (2024). 3-Amino-3-(4-methylphenyl)propan-1-ol. Retrieved from [Link]

  • Pu, L. (2004). Catalytic Asymmetric Alkynylation and Arylation of Aldehydes by an H8-Binaphthyl-Based Amino Alcohol Ligand.
  • Seebach, D., et al. (2007). Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. Helvetica Chimica Acta, 90(2), 325-342.
  • Corey, E. J., & Helal, C. J. (1998). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols.
  • BenchChem. (n.d.). Chiral Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol Enantiomers: Application Notes and Protocols.
  • Palomo, C., et al. (2004). Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes.
  • Maruoka, K., & Ooi, T. (2003). Asymmetric Phase-Transfer Alkylation of Readily Available Aryl Aldehyde Schiff Bases of Amino Acid Ethyl Esters. Chemical Reviews, 103(8), 3013-3028.
  • Pápai, B., et al. (2025). Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. Preprints.org.
  • Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol.
  • Chen, J., et al. (2014). The Direct Asymmetric Alkylation of α-amino Aldehydes With 3-indolylmethanols by Enamine Catalysis. Organic Letters, 16(24), 6472–6475.
  • Sosunovych, B. (2021). Evaluation of Aminoimidate Catalysts for a Michael Reaction. University of York.
  • Berkessel, A., & Gröger, H. (2005). Asymmetric Organocatalysis: From Biomimetic Concepts to Applications in Asymmetric Synthesis. Wiley-VCH.
  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol.
  • Reddy, K. S., et al. (2022). Catalytic Efficiency of Primary α-Amino Amides as Multifunctional Organocatalysts in Recent Asymmetric Organic Transformations.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Amino-3-(4-aminophenyl)propan-1-ol

For researchers, scientists, and professionals in drug development, the responsible handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the responsible handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Amino-3-(4-aminophenyl)propan-1-ol (CAS No. 1217815-51-4), a compound often utilized in complex organic synthesis.[1] While specific data for this exact molecule is limited, this procedure is built upon established principles for the safe handling of structurally similar aromatic amines and aminophenyl compounds.[2][3]

The core principle of this guide is risk mitigation. Aromatic amines as a class of compounds can present significant health and environmental hazards if not managed correctly.[3][4] Therefore, every step outlined below is designed to protect laboratory personnel and ensure compliance with regulatory standards.

I. Hazard Assessment and Pre-Disposal Considerations

Key Potential Hazards:

  • Acute Toxicity: Harmful if swallowed.[6][7]

  • Skin and Eye Irritation: May cause skin irritation and serious eye damage.[5][8]

  • Environmental Toxicity: Aromatic amines can be toxic to aquatic life.[3][4]

Based on these potential hazards, the following pre-disposal checklist must be completed:

  • Consult Local Regulations: Always adhere to your institution's and local environmental regulations for hazardous waste disposal. These regulations will dictate the specific requirements for waste segregation, labeling, and collection.

  • Gather Necessary PPE: Ensure all personnel involved in the disposal process are equipped with the appropriate Personal Protective Equipment (PPE).

  • Prepare the Waste Container: Use a designated, properly labeled, and chemically compatible container for the collection of 3-Amino-3-(4-aminophenyl)propan-1-ol waste.

II. Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when handling aromatic amines to prevent any direct contact.[9]

PPE ComponentSpecificationRationale
Gloves Nitrile or butyl rubber gloves. Always double-glove.Aromatic amines can permeate some glove materials.[2] Double-gloving provides an extra layer of protection.
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and potential aerosols, preventing severe eye damage.[8][10]
Protective Clothing A chemically resistant lab coat, worn over personal clothing. Consider a disposable apron for added protection.Prevents contamination of personal clothing and skin. Contaminated clothing should be removed and decontaminated immediately.[5]
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols.While the vapor pressure of this compound is likely low, a respirator protects against inhalation, especially when handling powders or creating solutions.[2][11]
III. Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of 3-Amino-3-(4-aminophenyl)propan-1-ol.

DisposalWorkflow Disposal Workflow for 3-Amino-3-(4-aminophenyl)propan-1-ol cluster_prep Preparation Phase cluster_handling Handling & Collection Phase cluster_disposal Final Disposal Phase start Start: Identify Waste assess_hazards Assess Hazards & Consult Regulations start->assess_hazards gather_ppe Gather Appropriate PPE assess_hazards->gather_ppe prepare_container Prepare Labeled Waste Container gather_ppe->prepare_container handle_waste Handle Waste in Ventilated Area prepare_container->handle_waste transfer_waste Transfer Waste to Container handle_waste->transfer_waste seal_container Securely Seal Container transfer_waste->seal_container store_temporarily Temporary Storage in Designated Area seal_container->store_temporarily contact_ehs Contact Environmental Health & Safety (EHS) store_temporarily->contact_ehs licensed_disposal Arrange for Licensed Professional Disposal contact_ehs->licensed_disposal end End: Disposal Complete licensed_disposal->end

Caption: Decision workflow for the safe disposal of 3-Amino-3-(4-aminophenyl)propan-1-ol.

IV. Step-by-Step Disposal Protocol

This protocol provides a detailed methodology for the safe collection and disposal of 3-Amino-3-(4-aminophenyl)propan-1-ol waste.

1. Waste Segregation and Collection:

  • Step 1.1: All materials contaminated with 3-Amino-3-(4-aminophenyl)propan-1-ol, including disposable labware, gloves, and weighing papers, should be considered hazardous waste.

  • Step 1.2: Collect all solid waste in a designated, leak-proof, and clearly labeled container. The label should include the chemical name, "Hazardous Waste," and the date of accumulation.

  • Step 1.3: For liquid waste containing 3-Amino-3-(4-aminophenyl)propan-1-ol, use a separate, compatible, and labeled container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.[12]

2. Handling and Transfer:

  • Step 2.1: Conduct all handling and transfer of the waste within a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[5][7]

  • Step 2.2: Carefully transfer the waste into the designated container, avoiding splashes or the generation of dust.

  • Step 2.3: Once the waste has been transferred, securely seal the container.

3. Decontamination:

  • Step 3.1: Decontaminate any non-disposable equipment that has come into contact with the chemical. Use a suitable solvent (e.g., ethanol or isopropanol) followed by a thorough wash with soap and water.

  • Step 3.2: Collect all cleaning materials (e.g., wipes, solvent rinses) as hazardous waste.

4. Temporary Storage:

  • Step 4.1: Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.[9]

  • Step 4.2: Ensure the storage area is clearly marked as a hazardous waste accumulation point.

5. Final Disposal:

  • Step 5.1: Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and final disposal of the waste.[13]

  • Step 5.2: The most common and recommended method for the disposal of aromatic amines is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products.[13] Landfilling is generally not a suitable option for this class of compounds.

V. Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Secure the area and prevent entry.

  • Assess the Spill: From a safe distance, assess the extent of the spill and any immediate hazards.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Section II.

  • Contain and Absorb: For liquid spills, contain the spill using an inert absorbent material such as vermiculite or sand. For solid spills, carefully sweep or scoop the material, avoiding the creation of dust.

  • Collect and Dispose: Collect the absorbed material and place it in a labeled hazardous waste container.

  • Decontaminate: Decontaminate the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS department.

By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and responsible disposal of 3-Amino-3-(4-aminophenyl)propan-1-ol, thereby protecting themselves, their colleagues, and the environment.

References

  • Capot Chemical. (2013, September 11). MSDS of (3R)-3-amino-3-phenylpropan-1-ol. Retrieved from [Link]

  • AbacipharmTech. (n.d.). (S)-3-Amino-3-(4-aminophenyl)propan-1-ol dihydrochloride. Retrieved from [Link]

  • (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]

  • SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 1. Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers. Retrieved from [Link]

  • Publisso. (2020, October 9). Method for the determination of aromatic amines in workplace air using gas chromatography. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • ResearchGate. (2021, March 16). Treatment of amine wastes generated in industrial processes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • Bellona Foundation. (2009, September 15). Amines Used in CO2 Capture - Health and Environmental Impacts. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1993, September). Summary Of Procedures For Handling USEPA-Cincinnati Wastes (RCRA Waste Disposal Manual). Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 3-[(2,4-dinitrophenyl)amino]propan-1-ol - Hazard Genotoxicity. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 3-Amino-3-(4-aminophenyl)propan-1-ol

As a Senior Application Scientist, I recognize that handling novel, bifunctional compounds like 3-Amino-3-(4-aminophenyl)propan-1-ol (CAS: 1374669-67-6) requires laboratory personnel to move beyond generic safety guideli...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling novel, bifunctional compounds like 3-Amino-3-(4-aminophenyl)propan-1-ol (CAS: 1374669-67-6) requires laboratory personnel to move beyond generic safety guidelines. To build safe, reproducible workflows, we must understand the precise chemical causality driving our personal protective equipment (PPE) choices.

This guide provides a comprehensive hazard assessment, validated step-by-step handling protocols, and disposal methodologies designed to protect researchers and optimize laboratory operations.

Mechanistic Hazard Assessment

3-Amino-3-(4-aminophenyl)propan-1-ol presents unique safety challenges because it synthesizes two highly reactive structural motifs into a single molecule:

  • Primary Aromatic Amine (Aniline-derivative): Aromatic amines are highly lipophilic, enabling rapid absorption through the lipid bilayers of human skin[1]. Exposure risks include severe skin sensitization, mutagenesis, and systemic toxicity, particularly the induction of methemoglobinemia (where the blood loses its oxygen-carrying capacity)[2].

  • Aliphatic Amino Alcohol: The amino alcohol moiety acts as a strong nucleophile and base[3]. In the presence of moisture (including ocular fluid or sweat), it undergoes highly localized exothermic reactions, acting as a corrosive agent capable of causing severe tissue irritation and irreversible eye damage[4].

Because of this dual-threat profile—high permeation potential coupled with basic corrosivity—standard handling with thin disposable gloves is entirely inadequate.

HazardPPE A1 Primary Aromatic Amine (Lipid Soluble) H1 Skin Sensitization & Systemic Toxicity A1->H1 A2 Aliphatic Amino Alcohol (Basic/Corrosive) H2 Tissue Irritation & Ocular Damage A2->H2 P1 Double Nitrile Gloving (Index 5, >240 min) H1->P1 Prevents Permeation P2 Chemical Fume Hood (>100 fpm) / N95 H1->P2 Dust/Aerosol Control H2->P1 Contact Protection P3 Face Shield & Safety Goggles H2->P3 Splash Protection

Logical mapping of 3-Amino-3-(4-aminophenyl)propan-1-ol structural hazards to required PPE.

PPE Specifications & Justification

To counter the specific permeation dynamics of amino alcohols and primary aromatic amines, the following protective ensemble is mathematically and empirically justified.

Protection ZoneRequired PPE StandardQuantitative Spec / Rationale
Hands (Skin) Double-layered Nitrile or Butyl RubberStandard: EN 374, Protective Index 5 (>240 min breakthrough)[3]. Rationale: Single-layer thin nitrile degrades rapidly upon contact with lipophilic aromatic amines. Double gloving creates a sacrificial outer barrier that alerts the user to contamination before dermal contact occurs.
Respiratory N95/P100 Respirator + Fume HoodStandard: NIOSH-approved respirator, Hood Face Velocity 0.4–0.6 m/s (80-120 fpm)[2]. Rationale: Aromatic amine powders form hazardous micro-dust. Inhalation provides a direct, highly vascularized pathway to the bloodstream.
Eyes / Face Chemical Goggles + Face ShieldStandard: EN 166 or ANSI Z87.1[5]. Rationale: The basicity of the amino alcohol moiety can cause rapid saponification of ocular tissue upon splash contact. Standard safety glasses lack vapor/splash seals.
Body Lab Coat + Impermeable ApronStandard: Tyvek® or Polyethylene-coated apron[2]. Rationale: Prevents liquid permeation through woven cotton lab coats during solution preparation.

Operational Plan: Step-by-Step Handling Workflow

Safety protocols must be self-validating. The procedure below incorporates built-in checks to guarantee the integrity of your safety systems before and during compound manipulation.

Phase 1: Pre-Operational Validation

  • Hood Certification Check: Visually confirm the chemical fume hood monitor displays a face velocity of at least 100 fpm. Test airflow directionality by holding a delicate task wipe near the sash gap.

  • Glove Integrity Check: Retrieve two pairs of EN 374-certified gloves. Inflate the outer gloves with air and trap the cuff to visually confirm there are no microscopic punctures before donning[6].

  • Workspace Preparation: Line the weighing area with an anti-static disposable mat. Place a dedicated chemical spill kit containing inert absorbent material (e.g., vermiculite or bentonite) within arm's reach[5].

Phase 2: Compound Manipulation

  • Draft Shielding: If weighing powder, use an analytical balance enclosed in a draft shield placed inside the fume hood. This prevents the fume hood's airflow from aerosolizing the aromatic amine particles.

  • Anti-Static Transfer: Use grounded or anti-static spatulas. Aromatic amine powders are prone to static cling, which risks particulate dispersion onto the operator's sleeves.

  • Solubilization: Transfer the pre-weighed solid into a reaction vial and immediately seal with a septum. Inject your chosen solvent via syringe to minimize open-air exposure.

Decontamination & Waste Disposal Plan

Improper disposal of amines is a frequent source of laboratory accidents. Of paramount importance: never mix aromatic amines or amino alcohols with strong oxidizers, nitrites, or nitrosating agents , as this rapidly catalyzes the formation of highly carcinogenic nitrosamines[3].

Decontamination Protocol:

  • Surface Quenching: If trace powder remains on the balance or spatulas, do not dry-wipe, as this generates dust. Instead, wet a task wipe with a mildly acidic solution (e.g., 0.1 M HCl or dilute citric acid). The acid will protonate the amine groups, converting the lipophilic free-base into a highly water-soluble, non-volatile salt.

  • Secondary Wipe: Follow the acidic wipe with a distilled water wipe, then dry the surface.

Waste Segregation & Disposal:

  • Solid Waste: Place all contaminated weigh boats, spatulas, and the sacrificial outer layer of gloves into a dedicated, heavy-duty polyethylene bag. Label strictly as "Toxic Solid Waste: Aromatic Amine / Amino Alcohol"[2].

  • Liquid Waste: Collect solubilized waste in a heavy-density polyethylene (HDPE) or corrosive-resistant container[6]. Clearly mark the waste tag to explicitly prohibit the addition of sodium nitrite or other nitrosating agents to that specific carboy.

References

  • Hanepoxy. "Understanding the Essential Role of Aromatic Amine Hardeners in Epoxy Adhesives_HAN - Hanepoxy". Verified URL:[Link]

  • ACS Publications. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines". Verified URL:[Link]

  • Makino. "E950-SDS.pdf - Makino". Verified URL:[Link]

  • DMI / SKC Inc. "SDS 2002 - Aromatic Amine Cleaning Developing Solution". Verified URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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